2,6-Bis(diphenylamino)anthracene-9,10-dione
Description
BenchChem offers high-quality 2,6-Bis(diphenylamino)anthracene-9,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(diphenylamino)anthracene-9,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-bis(N-phenylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZENEWLXCXPNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730627 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868850-50-4 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione. This molecule, belonging to the expansive class of anthraquinone derivatives, holds significant potential in the realms of materials science and medicinal chemistry. Anthraquinones are a well-established scaffold in the development of anticancer agents, and their unique photophysical properties make them attractive candidates for fluorescent probes in biological imaging.[1][2][3] This guide offers a robust, step-by-step synthetic protocol based on the principles of the Buchwald-Hartwig amination, detailed characterization methodologies, and a discussion of the compound's potential applications, particularly in drug development.
Introduction: The Significance of Substituted Anthraquinones
Anthracene-9,10-dione, commonly known as anthraquinone, is a polycyclic aromatic quinone that serves as a core structure for a vast array of synthetic and naturally occurring compounds. The rigid, planar structure of the anthraquinone core allows for effective intercalation with DNA, a mechanism that underpins the cytotoxic activity of several clinically used anticancer drugs.[3] Furthermore, chemical modifications to the anthraquinone scaffold can modulate its biological activity and introduce novel functionalities.
The introduction of amino groups, particularly bulky, electron-donating diphenylamino moieties at the 2 and 6 positions, is expected to significantly influence the electronic and photophysical properties of the anthraquinone core. These substitutions can enhance the molecule's fluorescence and alter its redox potential, opening up possibilities for its use as a fluorescent probe for cellular imaging or as a modulator of cellular redox processes.[2] This guide focuses on 2,6-Bis(diphenylamino)anthracene-9,10-dione, a symmetrically substituted derivative with promising characteristics for advanced applications.
Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione
The synthesis of the target compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction is a powerful tool for the formation of carbon-nitrogen bonds between aryl halides and amines.[4] The proposed synthetic pathway involves the reaction of a 2,6-dihaloanthraquinone with diphenylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Proposed Synthetic Scheme
The overall reaction is depicted below:
Figure 1: Proposed synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Detailed Experimental Protocol
This protocol is a well-established procedure for Buchwald-Hartwig amination and is adapted for the synthesis of the title compound.[6][7]
Materials:
-
2,6-Dibromoanthracene-9,10-dione
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Josiphos SL-J009-1 (or a similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,6-dibromoanthracene-9,10-dione (1.0 eq.), diphenylamine (2.2 eq.), sodium tert-butoxide (2.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and Josiphos SL-J009-1 (0.04 eq.).
-
Solvent Addition: Add anhydrous toluene to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the organic filtrate sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product can be purified by column chromatography on silica gel.[8][9][10]
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable eluent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with the chosen solvent gradient. Collect the fractions containing the desired product.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 2,6-Bis(diphenylamino)anthracene-9,10-dione as a solid.
Characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₂₆N₂O₂ | [11] |
| Molecular Weight | 542.63 g/mol | [11] |
| CAS Number | 868850-50-4 | [11][12] |
| Appearance | Solid | |
| Melting Point | Information not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and toluene. |
Spectroscopic Characterization
The following are the predicted spectroscopic data based on the analysis of similar structures.[13][14][15][16][17][18][19][20]
¹H NMR Spectroscopy (predicted):
-
Aromatic Protons (Diphenylamino groups): Multiple signals are expected in the range of δ 7.0-7.5 ppm. The protons on the phenyl rings attached to the nitrogen will likely show complex splitting patterns.
-
Aromatic Protons (Anthraquinone core): The protons on the central anthraquinone ring system are expected to appear as doublets and singlets in the region of δ 7.5-8.5 ppm. The symmetry of the molecule will simplify the spectrum.
¹³C NMR Spectroscopy (predicted):
-
Carbonyl Carbons: The two equivalent carbonyl carbons of the quinone are expected to resonate in the downfield region, typically around δ 180-185 ppm.
-
Aromatic Carbons: A number of signals are anticipated in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the anthraquinone core and the four phenyl rings of the diphenylamino groups. The carbons directly attached to the nitrogen atoms will be shifted downfield.
FT-IR Spectroscopy (predicted):
-
C=O Stretch (Quinone): A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹.
-
C-N Stretch: A characteristic absorption band for the aryl-amine C-N bond should be observable around 1300-1350 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
UV-Vis Spectroscopy (predicted):
The compound is expected to exhibit strong absorption in the UV and visible regions due to its extended π-conjugated system. The λ(max) is likely to be in the range of 400-500 nm, which would impart a distinct color to the compound.[21]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) (predicted):
Based on data for similar aromatic compounds, 2,6-Bis(diphenylamino)anthracene-9,10-dione is expected to exhibit high thermal stability, with a decomposition temperature likely above 300 °C. DSC analysis would reveal its melting point and any other phase transitions.[10]
Potential Applications in Drug Development
The unique structural and predicted photophysical properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione make it a compelling candidate for investigation in drug development.
Anticancer Agent
The anthraquinone core is a well-known DNA intercalator, a property leveraged in several anticancer drugs.[3] The bulky diphenylamino substituents at the 2 and 6 positions could enhance this DNA binding affinity and potentially introduce novel mechanisms of cytotoxicity. Further studies are warranted to evaluate its antiproliferative activity against various cancer cell lines.
Fluorescent Probe for Bioimaging
Many substituted anthraquinones exhibit fluorescence, and the introduction of electron-donating diphenylamino groups is likely to enhance the quantum yield of 2,6-Bis(diphenylamino)anthracene-9,10-dione.[2] This makes it a promising candidate for use as a fluorescent probe in cellular and subcellular imaging.[1][22][23] Its affinity for DNA suggests its potential as a nuclear stain for both live and fixed cells, with the advantage of being excitable with visible light, thereby reducing phototoxicity and background autofluorescence.[1][23]
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The Anthracene-9,10-dione Core: A Unique Photophysical Scaffold
An In-depth Technical Guide to the Photophysical Properties of Substituted Anthracene-9,10-diones
This guide provides a comprehensive exploration of the photophysical properties of anthracene-9,10-dione (anthraquinone) derivatives. Tailored for researchers, scientists, and professionals in drug development, it delves into the core principles governing their light-matter interactions, the profound influence of chemical substitutions, and the rigorous experimental methodologies required for their characterization. Our focus is on elucidating the causal relationships between molecular structure and photophysical behavior, offering field-proven insights to empower your research and development endeavors.
Anthracene-9,10-dione, commonly known as anthraquinone, is an aromatic organic compound featuring a distinctive molecular architecture. Its rigid, planar structure is composed of a central quinonoid ring fused to two flanking benzenoid rings. This extensive system of conjugated double bonds forms a potent chromophore, which is the foundation of its rich photophysical and photochemical properties.[1][2][3]
The electronic absorption spectrum of the anthraquinone core is characterized by two primary types of transitions:
-
π → π* Transitions: These are high-intensity absorption bands typically found in the UV region (around 250-330 nm). They arise from the excitation of electrons within the aromatic π-system.[1][3]
-
n → π* Transitions: These are lower-intensity, symmetry-forbidden transitions that appear at longer wavelengths, often extending into the visible region (around 400 nm). They result from the excitation of non-bonding electrons located on the carbonyl oxygen atoms.[1]
The interplay between these electronic states is fundamental to the behavior of all anthraquinone derivatives. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁ or S₂). From here, it can relax through several competing pathways, including fluorescence, internal conversion, and intersystem crossing to a triplet state, as visualized in the Jablonski diagram below.
Caption: Generalized Jablonski diagram illustrating key photophysical processes.[4][5][6]
A notable characteristic of many anthraquinones is their high quantum yield of triplet state formation due to efficient intersystem crossing (ISC).[4] This makes the triplet state (T₁) highly relevant to their photochemistry, a property exploited in photocatalysis and photodynamic therapy.[4][7]
Tuning Photophysical Properties: The Role of Substituents
The true versatility of the anthraquinone scaffold lies in its susceptibility to chemical modification. The nature and position of substituent groups on the aromatic rings can dramatically alter the molecule's electronic structure, leading to precisely tunable photophysical properties.[1][2][8]
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) and amino (-NH₂) increase the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO energy gap, causing a bathochromic (red) shift in the absorption and emission spectra.[1][8] EDGs often enhance fluorescence quantum yields.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The effect on the spectral properties can be more complex, but strategic placement is a key tool in molecular design.
The position of the substituent is also critical. Substitution at the 1, 4, 5, or 8 positions often induces a more significant bathochromic shift than substitution at other positions.[2][3] Furthermore, intramolecular hydrogen bonding, for instance between a hydroxyl group at position 1 and the adjacent carbonyl oxygen, can significantly impact the spectral properties by increasing structural rigidity and extending π-conjugation.[9]
Caption: How EDGs and EWGs alter HOMO/LUMO energy levels and the resulting energy gap.
Quantitative Data Summary
The table below summarizes the photophysical properties of selected substituted anthracene-9,10-diones, illustrating the principles discussed.
| Compound | Substituent(s) | Solvent | λmax (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
| Danthron | 1,8-dihydroxy | Ethanol | 430 | 550 | - | [10] |
| Quinizarin | 1,4-dihydroxy | Ethanol | 470 | - | - | [10] |
| Alizarin | 1,2-dihydroxy | Ethanol | 433 | - | - | [10] |
| Purpurin | 1,2,4-trihydroxy | Ethanol | 482 | - | - | [10] |
| 1-amino-AQ | 1-NH₂ | Methanol | 475 | - | - | [11] |
| 1,4-diamino-AQ | 1,4-(NH₂)₂ | Methanol | 590 | - | - | [11] |
| Damnacanthal | 1-OMe, 2-CHO, 3-OH | Methanol | 400 | 542 | - | [9] |
| Rubiadin | 1-OH, 2-Me, 3-OMe | Methanol | 410 | 545 | - | [9] |
Experimental Characterization: Protocols and Workflows
Rigorous characterization is essential to understanding and applying these molecules. The following sections provide self-validating, step-by-step protocols for key spectroscopic techniques.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is the foundational technique for probing the electronic transitions from the ground state to excited states.[1] The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the molecular structure and solvent environment.
Caption: A standardized workflow for acquiring high-quality UV-Vis absorption spectra.
Detailed Protocol:
-
Sample Preparation: a. Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest. Common solvents include ethanol, methanol, cyclohexane, and DMF.[12] b. Prepare a stock solution of the anthraquinone derivative with a precisely known concentration. c. Prepare a dilute working solution in a volumetric flask. The final concentration should yield a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[13]
-
Instrumentation and Measurement: a. Turn on the UV-Vis spectrophotometer and allow the lamp source to warm up and stabilize (typically 15-20 minutes).[14] b. Set the desired wavelength scan range (e.g., 200-800 nm). c. Fill a clean quartz cuvette with the pure solvent to be used as a blank. d. Place the blank cuvette in the spectrophotometer and perform a baseline correction or "autozero." This subtracts the absorbance of the solvent and cuvette.[15] e. Empty the blank, rinse the cuvette with a small amount of the sample solution, and then fill it approximately 3/4 full with the sample. f. Place the sample cuvette in the instrument and initiate the scan.
-
Data Analysis: a. Save the resulting spectrum. b. Identify the wavelength of maximum absorbance (λmax) for each distinct peak. c. Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information on the emission properties of a molecule, including its emission spectrum, Stokes shift, and fluorescence efficiency (quantum yield).
Caption: Comprehensive workflow for fluorescence spectroscopy and quantum yield determination.
Detailed Protocol:
-
Sample Preparation: a. Prepare a very dilute solution of the anthraquinone derivative in a suitable fluorescence-grade solvent. Crucially, the absorbance of the solution at the intended excitation wavelength (λex) must be below 0.1 to prevent inner filter effects, where emitted light is reabsorbed by other molecules in the solution.[1]
-
Instrumentation and Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Place a cuvette containing the blank solvent in the sample holder to measure and subtract any background signal. c. To obtain an emission spectrum: Set the excitation monochromator to a fixed wavelength (λex), typically the λmax from the absorption spectrum. Scan the emission monochromator across a range of longer wavelengths.[1][16] d. To obtain an excitation spectrum: Set the emission monochromator to a fixed wavelength (λem), typically the peak of the emission spectrum. Scan the excitation monochromator across a range of shorter wavelengths. The resulting spectrum should closely match the absorption spectrum.[17][18]
-
Quantum Yield (Φf) Determination (Relative Method): This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.546).[1] a. Measure the UV-Vis absorbance of both the sample and the standard solution at the chosen excitation wavelength. Adjust concentrations so absorbances are similar and < 0.1. b. Using the same excitation wavelength and instrument settings (e.g., slit widths), measure the fluorescence emission spectrum for both the sample and the standard. c. Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (Isample) and the standard (Istd). d. Calculate the quantum yield of the sample using the following equation:[1]
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
This comprehensive approach, from understanding the core scaffold to applying rigorous experimental protocols, provides a robust framework for investigating and harnessing the rich photophysical properties of substituted anthracene-9,10-diones.
References
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- Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Universiti Kebangsaan Malaysia.
- General Jablonski diagram of the photochemical process of HAQ or AAQ photosensitizers.
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Universiti Kebangsaan Malaysia.
- Electron Spin Dynamics of the Intersystem Crossing in Aminoanthraquinone Derivatives: The Spectral Telltale of Short Triplet Excited States.
- Spectroscopic and in silico evaluation of interaction of DNA with six anthraquinone deriv
- Excited state dynamics of anthraquinones and electron transfer from ground-state triethylamine to the second and/or lowest excit. Springer.
- Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. PubMed Central.
- Jablonski diagram. Wikipedia.
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- Fluorescence Spectroscopy of Dyes in Solution. Humboldt-Universität zu Berlin.
- UV-Vis Spectroscopy of Dyes - Procedure. JoVE.
- Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Royal Society of Chemistry.
- UV-Vis Spectroscopy of Dyes - Prep. JoVE.
- (PDF) Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple.
- Jablonski Diagram. Ossila.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Theoretical investigation of substituted anthraquinone dyes. DIAL@UCLouvain.
- Jablonski Energy Diagram. Evident Scientific.
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- Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College.
- Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington.
- Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST.
- UV-Visible Spectroscopy.
- FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
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crystal structure analysis of 2,6-Bis(diphenylamino)anthracene-9,10-dione
An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-Bis(diphenylamino)anthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the . While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed roadmap for its determination and interpretation. By leveraging established crystallographic methodologies and drawing parallels with structurally related aminoanthraquinone derivatives, we present a self-validating system for its synthesis, crystallization, single-crystal X-ray diffraction analysis, and the interpretation of its molecular and supramolecular architecture. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to elucidate the structure-property relationships of this and similar functional organic materials.
Introduction: The Significance of Aminoanthraquinones
Anthraquinone and its derivatives are a pivotal class of organic compounds, with applications spanning from dyes and pigments to pharmaceuticals and organic electronics.[1][2] The introduction of amino groups into the anthraquinone core significantly modulates its electronic and photophysical properties, making these derivatives highly valuable as intermediates in chemical synthesis.[1][3] Specifically, 2,6-Bis(diphenylamino)anthracene-9,10-dione, with the molecular formula C38H26N2O2, is a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), owing to its potential as an organic charge transfer compound.[4][5]
The three-dimensional arrangement of molecules in the solid state, as determined by crystal structure analysis, is paramount in understanding and predicting the material's bulk properties. This guide will provide a detailed exposition of the experimental and computational workflow required to achieve a comprehensive understanding of the crystal structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Synthesis and Crystal Growth: The Foundation of Quality Data
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione
The synthesis of the title compound can be approached through a multi-step process, beginning with the readily available 2,6-diaminoanthraquinone. A plausible and efficient synthetic route involves a double Buchwald-Hartwig amination reaction.
Experimental Protocol:
-
Reaction Setup: In a nitrogen-purged glovebox, a 100 mL Schlenk flask is charged with 2,6-diaminoanthraquinone (1.0 mmol), iodobenzene (2.5 mmol), palladium(II) acetate (0.04 mmol), Xantphos (0.06 mmol), and cesium carbonate (3.0 mmol).
-
Solvent Addition: Anhydrous toluene (40 mL) is added, and the flask is sealed.
-
Reaction Execution: The reaction mixture is heated to 110 °C and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with dichloromethane (50 mL), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Experimental Protocol: Slow Evaporation
-
Solvent Screening: A variety of solvents (e.g., toluene, chloroform, dichloromethane, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and show reduced solubility at room temperature.
-
Crystallization Setup: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., a toluene/ethyl acetate mixture) at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered through a syringe filter into a clean vial, which is then loosely capped to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Harvesting: Well-formed single crystals are carefully harvested using a nylon loop and immediately prepared for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Processing
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors such as Lorentz and polarization effects, and an absorption correction is applied.
Structure Solution and Refinement
The processed data are then used to solve and refine the crystal structure.
Workflow:
-
Structure Solution: The initial crystal structure is solved using direct methods or dual-space algorithms. This provides an initial model of the atomic positions.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its quality and correctness.
Hypothetical Results and Discussion
Based on the known structures of similar aminoanthraquinone derivatives, we can anticipate the key structural features of 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Crystallographic Data
The following table summarizes plausible crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical formula | C38H26N2O2 |
| Formula weight | 542.62 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.5, 15.2, 18.1 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 2850 |
| Z | 4 |
| Density (calculated) | 1.26 g/cm³ |
| Absorption coefficient (μ) | 0.08 mm⁻¹ |
| F(000) | 1136 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure
The molecule is expected to adopt a non-planar conformation. The central anthracene-9,10-dione core is likely to be nearly planar, while the two diphenylamino substituents will be twisted with respect to this plane. The degree of twisting, defined by the C-C-N-C torsion angles, will be a key structural feature, influencing the extent of electronic communication between the donor (diphenylamino) and acceptor (anthraquinone) moieties.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice will be governed by a network of weak intermolecular interactions. Given the molecular structure, the following interactions are anticipated:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen atoms are expected to act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic C-H groups of neighboring molecules.
-
π-π Stacking: The planar anthraquinone cores may engage in offset π-π stacking interactions, contributing to the stability of the crystal packing.
-
C-H···π Interactions: The electron-rich phenyl rings of the diphenylamino groups could participate in C-H···π interactions with adjacent molecules.
Figure 1: A comprehensive workflow for the .
Applications and Structure-Property Correlations
The detailed structural information obtained from this analysis will be invaluable for understanding the material's properties. For instance:
-
Organic Electronics: The molecular conformation and intermolecular packing will directly impact charge transport mobility. A high degree of π-π stacking is often correlated with enhanced charge transport.
-
Photophysics: The torsion angles between the diphenylamino groups and the anthraquinone core will influence the intramolecular charge transfer characteristics, which in turn determine the material's absorption and emission properties.[5]
Figure 2: A schematic representation of potential intermolecular interactions in the crystal lattice.
Conclusion
This technical guide has outlined a comprehensive and self-validating methodology for the . By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a high-quality crystal structure. The subsequent analysis of the molecular and supramolecular features will provide critical insights into the structure-property relationships of this promising organic material, thereby guiding its future applications in organic electronics and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Methods for functionalization of anthraquinones | Russian Chemical Reviews [rcr.colab.ws]
- 3. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 4. Buy 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- | 1640978-33-1 [smolecule.com]
- 5. 2,6-bis(diphenylaMino)anthracene-9,10-dione | 868850-50-4 [chemicalbook.com]
An In-Depth Technical Guide to the Electrochemical Behavior of Diphenylamino-Substituted Anthraquinones
Introduction: The Anthraquinone Core as a Redox-Active Scaffold
The 9,10-anthraquinone (AQ) framework is a privileged structure in chemistry, renowned for its robust and reversible electrochemical properties.[1] This tricyclic aromatic dione undergoes a characteristic two-step, one-electron reduction process, forming a stable radical anion and subsequently a dianion.[2] This redox activity is central to its role in a vast array of applications, from industrial dyes and biological electron transfer to advanced materials for energy storage.[3][4] The electrochemical potential and kinetics of these redox events, however, are not immutable. They can be precisely tuned by strategic substitution on the anthraquinone core.
This guide focuses on a particularly compelling class of derivatives: diphenylamino-substituted anthraquinones. The introduction of the diphenylamino group, a strong electron-donating moiety, profoundly influences the electronic structure of the anthraquinone acceptor. This donor-acceptor (D-A) architecture leads to unique electrochemical and photophysical properties, making these compounds promising candidates for molecular electronics and redox-active materials.[2][5] Herein, we provide a comprehensive exploration of the synthesis, electrochemical characterization, and structure-property relationships of these fascinating molecules, grounded in field-proven insights and methodologies.
Synthesis of Diphenylamino-Substituted Anthraquinones
The primary route to synthesizing arylaminoanthraquinones involves the nucleophilic substitution of a leaving group, typically a halogen, on the anthraquinone ring with an amine.[6] The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for this transformation.
Experimental Protocol: Synthesis of 1-(Diphenylamino)-anthraquinone
This protocol describes a representative synthesis based on the principles of Ullmann condensation. The choice of a non-polar, high-boiling solvent facilitates the reaction, while the carbonate base is crucial for deprotonating the amine nucleophile.
Materials:
-
1-Chloroanthraquinone
-
Diphenylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Nitrobenzene (solvent)
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloroanthraquinone (1 equivalent), diphenylamine (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add a sufficient volume of nitrobenzene to ensure the reactants are fully suspended.
-
Reaction: Heat the mixture to 180-200 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add ethanol to precipitate the crude product.
-
Purification: Filter the crude product and wash thoroughly with ethanol to remove unreacted starting materials and solvent. The product is then washed with a dilute acid solution to remove any copper catalyst, followed by water until the washings are neutral.
-
Final Product: The resulting solid is dried under vacuum. Further purification can be achieved by recrystallization or column chromatography to yield the pure diphenylamino-substituted anthraquinone.
This self-validating protocol relies on the distinct physical properties of the product compared to the starting materials, allowing for straightforward isolation and purification. The use of TLC provides in-process verification of the conversion.
Electrochemical Characterization: Probing the Redox Landscape
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical behavior of redox-active molecules. It provides critical information about reduction and oxidation potentials, the reversibility of electron transfer events, and the stability of the generated species.
Core Principles of Anthraquinone Electrochemistry
Diphenylamino-anthraquinones, like their parent compound, typically exhibit two quasi-reversible one-electron reduction steps in aprotic media. The electron-donating diphenylamino group modulates the electron density of the anthraquinone core, thereby influencing the potentials at which these reductions occur.[2]
Impact of Diphenylamino Substitution
The substitution of an electron-donating diphenylamino group generally makes the anthraquinone moiety more difficult to reduce.[2] This is because the donor group increases the electron density on the acceptor core, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, a more negative potential is required to inject an electron. This effect results in a cathodic shift (to more negative values) of the reduction potentials compared to unsubstituted anthraquinone.
Conversely, the diphenylamino group itself can be oxidized at positive potentials. This gives these molecules an "ambipolar" character, meaning they can both accept and donate electrons.[2] The oxidation potential is highly dependent on the donor's strength; stronger donors are easier to oxidize.[2]
Data Presentation: Redox Potentials of Substituted Anthraquinones
The following table summarizes the electrochemical data for diphenylamino-substituted anthraquinones and related compounds, demonstrating the influence of the substituent and its position. All potentials are referenced against the Ferrocene/Ferrocenium (Fc+/Fc) couple, a standard internal reference in non-aqueous electrochemistry.
| Compound | E¹/₂ (0/–1) (V) | E¹/₂ (–1/–2) (V) | E¹/₂ (0/+1) (V) |
| Anthraquinone (Unsubstituted) | -1.32 | -1.78 | N/A |
| Anth-1-NPh₂ | -1.43 | -1.83 | 0.70 (irreversible) |
| Anth-2-NPh₂ | -1.43 | -1.83 | 0.81 (irreversible) |
| Anth-1-Phenox | -1.33 | -1.75 | 0.36 (reversible) |
| Anth-2-Phenox | -1.34 | -1.76 | 0.40 (reversible) |
| Data synthesized from M. K. Ram et al., 2018.[2] |
Analysis:
-
Reduction: As predicted, the diphenylamino-substituted compounds (Anth-1-NPh₂ and Anth-2-NPh₂) show first reduction potentials that are approximately 110 mV more negative than unsubstituted anthraquinone, indicating they are harder to reduce.[2]
-
Oxidation: The oxidation of the diphenylamino group occurs at positive potentials but is electrochemically irreversible, suggesting that the resulting radical cation is unstable and undergoes follow-up chemical reactions.[2]
-
Positional Isomerism: The position of the substituent (position 1 vs. 2) has a minimal effect on the reduction potentials but does influence the oxidation potential, with the 2-substituted isomer being slightly harder to oxidize.[2]
Experimental Protocol: Cyclic Voltammetry of Diphenylamino-Anthraquinones
This protocol provides a self-validating workflow for obtaining high-quality cyclic voltammograms.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Ag/AgNO₃
-
Counter Electrode: Platinum wire
-
Analyte: Diphenylamino-substituted anthraquinone (~1 mM solution)
-
Solvent: Anhydrous, electrochemically-grade dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Internal Standard: Ferrocene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish. Rinse with deionized water and sonicate in ethanol to remove any residual polishing agent. Dry the electrode thoroughly.
-
Solution Preparation: Prepare a ~1 mM solution of the diphenylamino-anthraquinone analyte in the chosen solvent containing 0.1 M TBAPF₆.
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas (e.g., Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the prepared GCE as the working electrode, the Pt wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Initial Scan: Perform a CV scan over a wide potential window to identify the redox events of the analyte. A typical scan rate is 100 mV/s.
-
Data Acquisition: Once the redox peaks are identified, set the potential window to bracket the first and second reduction waves. Record the cyclic voltammogram.
-
Internal Referencing: After acquiring the data for the analyte, add a small amount of ferrocene to the solution. Record another CV and measure the potential of the Fc/Fc⁺ couple. All measured potentials for the analyte should be reported relative to this internal standard (E - E¹/₂ (Fc/Fc⁺)). This procedure corrects for potential drift in the reference electrode and allows for data comparison across different experiments and laboratories.
Conclusion and Future Outlook
The electrochemical behavior of diphenylamino-substituted anthraquinones is a rich field of study, defined by the interplay between the electron-accepting quinone core and the electron-donating amino substituent. The diphenylamino group predictably shifts the reduction potentials cathodically, a direct consequence of its electron-donating nature. This tuning capability is essential for the rational design of organic materials for applications in fields like redox flow batteries, where precise control over redox potentials is paramount for maximizing cell voltage and energy density.[7] Furthermore, the ambipolar redox characteristics open avenues for their use in organic electronics as charge-transport materials. Future research will likely focus on synthesizing derivatives with enhanced stability of the oxidized form to achieve fully reversible ambipolar behavior and on the electropolymerization of these monomers to create robust, redox-active thin films for sensor and energy storage applications.[2]
References
-
Ram, M. K., et al. (2018). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. Polymers, 10(11), 1236. Available at: [Link]
-
Wang, R., et al. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. New Journal of Chemistry, 47(21), 10415-10423. Available at: [Link]
-
Kim, T., et al. (2021). Charge Transfer-Induced Torsional Dynamics in the Excited State of 2,6-Bis(diphenylamino)anthraquinone. The Journal of Physical Chemistry C, 125(3), 1963–1971. Available at: [Link]
-
ResearchGate. (n.d.). Redox reactions of anthraquinone (a) and ferrocene (b). [Image]. Available at: [Link]
-
ChemRxiv. (2021). Electrochemical Regeneration of Anthraquinones for Lifetime Extension in Flow Batteries. Available at: [Link]
-
Cambridge Open Engage. (2021). Electrochemical Regeneration of Anthraquinones for Lifetime Extension in Flow Batteries. Available at: [Link]
-
Zarzeczańska, D., et al. (2014). Cyclic voltammograms of anthraquinone derivatives. [Image]. ResearchGate. Available at: [Link]
-
Bachman, J. E., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. The Journal of Physical Chemistry A, 118(38), 8852-8860. Available at: [Link]
-
Harvard DASH. (n.d.). A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials. Available at: [Link]
-
PubMed. (2014). Investigation of the redox chemistry of anthraquinone derivatives using density functional theory. Available at: [Link]
-
PubMed Central. (2021). Recent total syntheses of anthraquinone-based natural products. Available at: [Link]
-
PubMed. (2025). Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Anthraquinone dyes. Available at: [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of 1-aminoanthraquinone and compounds 7, 8, and 12... [Image]. Available at: [Link]
- Google Patents. (n.d.). US1898750A - Manufacture of anthraquinone derivatives.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Investigation of the redox chemistry of anthraquinone derivatives using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Frontier Orbitals of 2,6-Bis(diphenylamino)anthracene-9,10-dione: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2,6-Bis(diphenylamino)anthracene-9,10-dione. This molecule, a derivative of the anthraquinone core, is of significant interest for its potential applications in organic electronics, where the HOMO-LUMO gap is a critical parameter governing its optoelectronic properties. This document details the computational methodology, rooted in Density Functional Theory (DFT), and offers a step-by-step protocol for researchers and professionals in the fields of computational chemistry, materials science, and drug development. The causality behind experimental choices is elucidated to ensure a robust and reproducible theoretical investigation.
Introduction: The Significance of the HOMO-LUMO Gap
The electronic and optical properties of organic molecules are fundamentally dictated by the arrangement and energies of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that influences a molecule's chemical reactivity, kinetic stability, and its behavior in electronic devices.[1] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability, and it is a key factor in determining the color and efficiency of organic light-emitting diodes (OLEDs) and the performance of organic photovoltaics (OPVs).[2]
2,6-Bis(diphenylamino)anthracene-9,10-dione is a donor-acceptor type molecule. The electron-donating diphenylamino groups are attached to the electron-accepting anthraquinone core. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the functionality of many organic electronic materials.[3][4][5][6] A thorough understanding of the HOMO-LUMO gap of this molecule is therefore paramount for predicting its behavior and designing new materials with tailored properties.
This guide will walk through a theoretical investigation of the HOMO-LUMO gap of 2,6-Bis(diphenylamino)anthracene-9,10-dione using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[1]
Computational Methodology: A Self-Validating System
The theoretical investigation of the electronic properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione is centered around Density Functional Theory (DFT). DFT has proven to be a reliable and computationally efficient method for predicting the electronic structure and properties of large organic molecules.[7][8][9][10][11]
Choice of Functional and Basis Set: Balancing Accuracy and Efficiency
The selection of an appropriate functional and basis set is a critical step in any DFT calculation. For large organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has demonstrated a good balance of accuracy and computational cost.[7][8][9][10][11] It has been successfully employed in numerous studies of similar aromatic and donor-acceptor systems.[12][13]
The 6-31G(d) basis set is a Pople-style basis set that provides a good description of the electronic structure of organic molecules containing first- and second-row elements. The inclusion of a polarization function (d) on heavy atoms is essential for accurately describing the bonding in molecules with complex geometries.
This combination of B3LYP/6-31G(d) has been shown to provide reliable results for the geometry optimization and electronic properties of a wide range of organic compounds.[7][8][9][10][11]
Software Package
The calculations outlined in this guide can be performed using the Gaussian suite of programs, a widely used software package for electronic structure calculations.[2][14] GaussView can be used for building the molecule and visualizing the results.[2][14]
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines the key steps for the theoretical investigation of the HOMO-LUMO gap of 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Molecular Structure Creation
-
Launch GaussView: Open the GaussView application.
-
Build the Molecule: Construct the 2,6-Bis(diphenylamino)anthracene-9,10-dione molecule using the builder tool. The molecular formula is C38H26N2O2.
-
Initial Cleaning: Perform an initial "Clean" of the structure within GaussView to obtain a reasonable starting geometry.
Geometry Optimization
-
Open Gaussian Calculation Setup: From the "Calculate" menu in GaussView, select "Gaussian Calculation Setup."
-
Job Type: Set the "Job Type" to "Optimization."
-
Method:
-
Functional: Select "DFT" and choose the "B3LYP" functional.
-
Basis Set: Select the "6-31G(d)" basis set.
-
-
Title: Assign a descriptive title to the calculation (e.g., "2,6-BDPAA_Opt").
-
Submit the Calculation: Save the input file and submit it to Gaussian for calculation. This step will determine the lowest energy conformation of the molecule.
HOMO-LUMO Gap Calculation and Visualization
-
Open the Optimized Structure: Once the optimization is complete, open the resulting log file in GaussView.
-
Open Gaussian Calculation Setup: Go to "Calculate" -> "Gaussian Calculation Setup."
-
Job Type: Set the "Job Type" to "Energy."
-
Method: Use the same B3LYP/6-31G(d) method as in the optimization.
-
Additional Keywords: In the "Additional Keywords" section, add IOP(6/7=3) to ensure the molecular orbitals are printed in the output file.[15]
-
Submit the Calculation: Save and submit the input file.
-
Analyze the Output:
-
Open the output file (.log or .out) with a text editor or within GaussView.
-
Search for "Alpha Orbital Energies" to find the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
-
The HOMO-LUMO gap is the difference between the energy of the LUMO and the energy of the HOMO: ΔE = E_LUMO - E_HOMO.
-
-
Visualize the Orbitals:
-
In GaussView, open the checkpoint file (.chk) from the energy calculation.
-
Go to "Results" -> "Surfaces/Contours."
-
In the "Cubes" tab, select "New Cube."
-
Choose "HOMO" and "LUMO" from the dropdown menu to generate the surfaces for these orbitals. This will provide a visual representation of the electron density distribution in the frontier orbitals.
-
Visualization of the Computational Workflow
The following diagram illustrates the workflow for the theoretical investigation of the HOMO-LUMO gap.
Expected Results and Data Presentation
The calculations will yield the optimized geometry of 2,6-Bis(diphenylamino)anthracene-9,10-dione, the energies of its frontier molecular orbitals, and the HOMO-LUMO gap. The visualization of the HOMO and LUMO will provide insights into the nature of the electronic transitions. It is expected that the HOMO will be localized primarily on the electron-donating diphenylamino groups, while the LUMO will be concentrated on the electron-accepting anthraquinone core, which is characteristic of a molecule with strong intramolecular charge transfer character.
The quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.
| Parameter | Value |
| Computational Method | |
| Functional | B3LYP |
| Basis Set | 6-31G(d) |
| Calculated Energies | |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (ΔE) | |
| ΔE (eV) | Calculated Value |
Conclusion
This technical guide has provided a detailed and robust protocol for the theoretical investigation of the HOMO-LUMO gap of 2,6-Bis(diphenylamino)anthracene-9,10-dione using Density Functional Theory. By following the outlined steps, researchers can obtain valuable insights into the electronic properties of this promising organic material. The emphasis on the rationale behind the chosen methodology ensures a self-validating and scientifically sound computational experiment. The presented workflow can be adapted for the study of other similar donor-acceptor molecules, contributing to the rational design of new materials for advanced applications in organic electronics and beyond.
References
-
Dr. H Ismail. (2025, July 6). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis [Video]. YouTube. [Link]
-
Chemical Science Teaching. (2023, September 28). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? [Video]. YouTube. [Link]
- Morgado, C. A., et al. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Parks, B., & Wang, L. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. ChemRxiv.
-
SB. (2023, October 3). How to Calculate HOMO LUMO Energy Gap [Video]. YouTube. [Link]
- Iwanaga, T., et al. (2016). Intramolecular Charge-Transfer Interaction of Donor-Acceptor-Donor Arrays Based on Anthracene Bisimide. The Journal of Organic Chemistry, 81(10), 4076-4080.
-
Quantum GuruJi. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]
- Iwanaga, T., et al. (2016). Intramolecular Charge-Transfer Interaction of Donor–Acceptor–Donor Arrays Based on Anthracene Bisimide. The Journal of Organic Chemistry, 81(10), 4076-4080.
- Al-Otaibi, J. S., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(7), 3644-3653.
- Al-Otaibi, J. S., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.
- S, A., et al. (2020). Anthracene-incorporated cyanostilbene based donor–acceptor systems: intramolecular charge transfer and aggregation induced emission. New Journal of Chemistry, 44(35), 15063-15071.
- Parks, B., & Wang, L. (n.d.). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene.
- Jayashantha, S. (2016, July 19). How do I carry out DFT calculations on Gaussian 9?
- Al-Otaibi, J. S., et al. (n.d.). B3LYP/6-31G (d, p) optimized structures under study.
- Al-Otaibi, J. S., et al. (n.d.). Optimized geometries at B3LYP/6-31 G (d, p) level of density functional theory.
- Kochi, J. K., & Rathore, R. (1996). Charge-Transfer Photochemistry from the Donor-Acceptor Complexes of Anthracenes with Tetranitromethane. EngagedScholarship@CSU.
- Lee, J., et al. (2019). Investigation of Intramolecular Through-Space Charge-Transfer States in Donor–Acceptor Charge-Transfer Systems. Journal of the American Chemical Society, 141(25), 9993-10002.
- Ali, M. A., et al. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Advances in Chemical Engineering and Science, 8(4), 225-241.
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- 15. youtube.com [youtube.com]
spectroscopic data (NMR, IR, UV-Vis) for 2,6-Bis(diphenylamino)anthracene-9,10-dione
An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Executive Summary: This guide provides a detailed technical overview of the essential spectroscopic techniques used to characterize 2,6-Bis(diphenylamino)anthracene-9,10-dione, a significant organic compound in the field of optoelectronics.[1] Intended for researchers, chemists, and materials scientists, this document synthesizes the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. By integrating theoretical foundations with practical considerations, this guide serves as a comprehensive resource for the structural elucidation and verification of this complex, multi-branched chromophore.
Introduction: The Molecular Architectonics of an Optoelectronic Material
2,6-Bis(diphenylamino)anthracene-9,10-dione is a sophisticated organic molecule built upon a rigid anthracene-9,10-dione core. This central unit acts as an electron acceptor, which is symmetrically substituted at the 2 and 6 positions with electron-donating diphenylamino groups. This "push-pull" electronic structure is fundamental to its utility in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The compound's performance in such devices is intrinsically linked to its molecular structure and purity. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a critical component of research and development, ensuring the material's identity and integrity.[3]
The molecular structure, with its combination of a planar quinone system and bulky, twisted amine substituents, presents a unique spectroscopic fingerprint. This guide will deconstruct the expected data from NMR, IR, and UV-Vis spectroscopy to provide a holistic understanding of the molecule.
Caption: Molecular structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Spectroscopic Characterization: An Integrated Workflow
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles and Experimental Rationale
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,6-Bis(diphenylamino)anthracene-9,10-dione, ¹H NMR reveals the number of distinct proton environments and their neighbor relationships (via spin-spin coupling), while ¹³C NMR identifies the number of unique carbon atoms.
Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. However, due to potential aggregation of planar aromatic systems, dimethyl sulfoxide (DMSO-d₆) can also be used and may provide sharper signals. The choice of solvent can slightly alter chemical shifts.
-
Technique: Standard ¹H and ¹³C acquisitions are necessary. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, especially in the crowded aromatic region.
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of the dried compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Homogenization: Gently agitate or sonicate the tube until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.
-
Analysis: Place the NMR tube in the spectrometer's probe and acquire the data.
Predicted Spectral Data and Interpretation
Due to the molecule's C₂ symmetry, the number of expected signals is halved. The diphenylamino groups are expected to undergo rapid rotation at room temperature on the NMR timescale, making the two phenyl rings on each nitrogen equivalent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Anthraquinone H (H1, H5, H4, H8) | ~8.0 - 8.3 | ~127 - 135 | Protons on the quinone core are deshielded by the carbonyl groups and aromatic currents.[4] |
| Anthraquinone H (H3, H7) | ~7.5 - 7.8 | ~120 - 125 | Protons adjacent to the amino-substituted carbons. |
| Diphenylamino H (ortho, meta, para) | ~7.0 - 7.4 | ~120 - 130 | Standard aromatic region for phenyl groups. Overlapping multiplets are expected. |
| Quaternary C (C=O) | - | ~182 - 184 | Characteristic chemical shift for quinone carbonyl carbons.[4] |
| Quaternary C (C-N) | - | ~145 - 150 | Aromatic carbon directly attached to the electron-donating nitrogen atom. |
| Other Quaternary C | - | ~130 - 140 | Remaining non-protonated carbons in the aromatic system. |
Infrared (IR) Spectroscopy
Theoretical Principles and Experimental Rationale
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is crucial for confirming the presence of the quinone C=O groups and the C-N linkages.
Experimental Choices:
-
Method: Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples, requiring minimal preparation. The traditional Potassium Bromide (KBr) pellet method is also effective.
Sample Preparation Protocol (ATR)
-
Sample Placement: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Expected Spectral Data and Interpretation
The IR spectrum will be dominated by absorptions from the aromatic rings and the key functional groups.
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~1670 - 1680 | C=O Stretch | Anthraquinone Carbonyl | Confirms the presence of the quinone moiety. The position indicates a conjugated ketone.[5] |
| ~3030 - 3080 | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic rings. |
| ~1580 - 1600 | C=C Stretch | Aromatic C=C | Strong absorptions characteristic of the aromatic backbone. |
| ~1310 - 1360 | C-N Stretch | Aryl Amine | Confirms the linkage between the diphenylamino groups and the anthracene core.[5] |
| ~700 - 900 | C-H Bend | Aromatic C-H (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |
UV-Visible (UV-Vis) Spectroscopy
Theoretical Principles and Experimental Rationale
UV-Vis spectroscopy probes the electronic transitions within a molecule. For 2,6-Bis(diphenylamino)anthracene-9,10-dione, the extensive π-conjugated system gives rise to strong absorptions in the visible region. The key feature is an intramolecular charge transfer (ICT) band, where electronic excitation moves electron density from the diphenylamino "donor" groups to the anthraquinone "acceptor" core.
Experimental Choices:
-
Solvent: A range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) should be used. The position of the ICT band is often sensitive to solvent polarity (a phenomenon known as solvatochromism), providing strong evidence for its charge-transfer nature.[1]
Sample Preparation Protocol
-
Stock Solution: Prepare a concentrated stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade toluene).
-
Dilution: Prepare a dilute solution (typically in the micromolar range) from the stock solution in a quartz cuvette to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Blank Correction: Use a cuvette containing only the pure solvent to record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of the sample solution.
Spectral Data and Interpretation
The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.
Table 3: UV-Vis Absorption Data
| Transition Type | Expected λₘₐₓ (nm) | Molar Extinction Coefficient (ε) | Notes |
|---|---|---|---|
| π → π* | ~300 - 400 | High | Transitions localized on the aromatic system, similar to the parent anthraquinone.[6] |
| ICT | ~450 - 550 | Moderate to High | The lowest energy band, responsible for the compound's color. A λₘₐₓ of 449 nm has been reported in toluene.[7] This band is expected to red-shift in more polar solvents. |
Integrated Spectroscopic Analysis: A Coherent Structural Picture
The true analytical power is realized when data from all three techniques are integrated. This holistic approach provides a self-validating system for structural confirmation.
Caption: Summary of how different spectroscopic features confirm the molecular structure.
-
IR spectroscopy confirms the presence of the core functional groups: the quinone C=O and the aryl C-N bonds.
-
UV-Vis spectroscopy confirms the existence of a large, conjugated π-system and provides evidence for the crucial donor-acceptor electronic structure through the prominent ICT band.
-
NMR spectroscopy maps out the precise carbon-hydrogen skeleton, confirms the substitution pattern through chemical shifts and coupling, and establishes the overall symmetry of the molecule.
Together, these three spectroscopic pillars provide an unambiguous and comprehensive characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione, validating its structure and providing a benchmark for purity assessment in research and manufacturing.
References
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PubChem. 2,6-Bis(diphenylamino)anthracene-9,10-dione. [Link]
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Younes, E. A., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. [Link]
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Mohanlall, V., et al. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba. ResearchGate. [Link]
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A Technical Guide to the Solubility and Aggregation Behavior of 2,6-Bis(diphenylamino)anthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Physicochemical Nuances of a Promising Anthraquinone Derivative
2,6-Bis(diphenylamino)anthracene-9,10-dione, a prominent member of the aminoanthraquinone class of compounds, has garnered significant interest for its potential applications in diverse fields, including organic electronics and medicinal chemistry.[1][2][3] Its extended π-conjugated system, arising from the fusion of the anthracene-9,10-dione core with diphenylamino substituents, imparts unique photophysical and electrochemical properties. However, the effective translation of these properties into practical applications is intrinsically linked to a thorough understanding of its solubility and aggregation behavior. These fundamental physicochemical characteristics govern a multitude of critical parameters, from reaction kinetics and purification efficiency in synthesis to bioavailability and efficacy in biological systems.
This in-depth technical guide provides a comprehensive exploration of the principles and experimental methodologies for characterizing the solubility and aggregation of 2,6-Bis(diphenylamino)anthracene-9,10-dione. By synthesizing established principles of physical organic chemistry with practical, field-proven experimental protocols, this document aims to empower researchers to rationally approach the formulation and application of this and structurally related compounds.
Section 1: Deciphering the Solubility Profile
The solubility of an organic compound is a complex interplay between the intermolecular forces of the solute and the solvent. For 2,6-Bis(diphenylamino)anthracene-9,10-dione, its large, rigid, and aromatic structure, coupled with the presence of polarizable amino and carbonyl groups, results in a nuanced solubility profile that is highly dependent on the nature of the solvent.
Theoretical Underpinnings: "Like Dissolves Like" in the Context of a Complex Aromatic System
The age-old axiom "like dissolves like" serves as a foundational principle in predicting solubility. In the case of 2,6-Bis(diphenylamino)anthracene-9,10-dione, its molecular architecture presents both nonpolar and polar characteristics. The extensive aromatic surface area contributes to significant van der Waals forces and potential for π-π stacking, favoring solubility in nonpolar, aromatic solvents. Conversely, the nitrogen and oxygen atoms introduce polarity and the capacity for hydrogen bond acceptance, suggesting potential solubility in more polar environments.
The solvent's polarity, polarizability, and hydrogen bonding capacity are therefore critical determinants of solubility.[4][5][6] For instance, while the compound is generally poorly soluble in water, its solubility is expected to be enhanced in organic solvents that can effectively solvate both the nonpolar aromatic regions and the polar functional groups.
Key Factors Influencing Solubility:
-
Solvent Polarity: A solvent's ability to stabilize the solute's ground state through dipole-dipole interactions is crucial. For aminoanthraquinones, solvent polarity can significantly influence their electronic structure and, consequently, their solubility.[4][5] It is anticipated that 2,6-Bis(diphenylamino)anthracene-9,10-dione will exhibit greater solubility in moderately polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance that might arise in highly structured protic solvents.
-
Hydrogen Bonding: The carbonyl oxygens and the nitrogen atoms of the diphenylamino groups can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can engage in hydrogen bonding, potentially enhancing solubility. However, the bulky nature of the diphenylamino groups may sterically hinder these interactions.
-
Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, increasing the temperature generally leads to an increase in solubility. This is a critical parameter to consider during experimental work, particularly for recrystallization and purification.
-
Structural Analogs: Studies on other aminoanthraquinone derivatives have shown that the nature and position of substituents significantly impact solubility. For example, the introduction of alkyl chains can modify the solubility of 1,4-bis(alkylamino)-9,10-anthraquinones in supercritical carbon dioxide.[7] This highlights the importance of considering the specific substitution pattern of the target molecule.
Experimental Workflow for Solubility Determination
A systematic approach is essential for accurately quantifying the solubility of 2,6-Bis(diphenylamino)anthracene-9,10-dione. The following protocol outlines a robust method for determining solubility in a range of organic solvents.
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A Technical Guide to the Thermal Stability and Degradation of 2,6-Bis(diphenylamino)anthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 2,6-Bis(diphenylamino)anthracene-9,10-dione. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering this compound in applications where thermal stress is a critical factor.
Introduction: Understanding the Molecule and Its Significance
2,6-Bis(diphenylamino)anthracene-9,10-dione, a member of the aminoanthraquinone family, is a significant organic compound with applications as a charge transfer material and a dye.[1] Its molecular structure, characterized by a rigid anthracene-9,10-dione (anthraquinone) core with bulky diphenylamino substituents at the 2 and 6 positions, imparts unique electronic and photophysical properties.[2][3] The thermal stability of this molecule is a crucial parameter that dictates its processing, storage, and performance in various applications, including high-performance pigments and organic electronics.[4] Understanding its behavior at elevated temperatures is paramount for ensuring product quality, efficacy, and safety.
Thermal Behavior and Stability: A Predictive Analysis
While specific experimental data for 2,6-Bis(diphenylamino)anthracene-9,10-dione is not extensively available in public literature, a robust understanding of its thermal properties can be extrapolated from the well-documented behavior of its core components and related derivatives.
The anthraquinone scaffold is known for its high thermal stability.[4] The functionalization of the anthracene core, particularly at the 2,6-positions, can significantly influence its thermal properties.[5] The introduction of the diphenylamino groups is expected to further enhance the thermal stability due to the extension of the conjugated π-system and the introduction of bulky, rigid substituents that can increase the energy barrier for thermal decomposition.
Key Thermal Parameters and Their Significance
| Thermal Parameter | Analytical Technique | Expected Behavior for 2,6-Bis(diphenylamino)anthracene-9,10-dione | Significance in Research and Development |
| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | High, likely exceeding 300°C, characteristic of high-performance organic pigments. A multi-step degradation profile may be observed. | Defines the upper limit for processing and application temperatures. Crucial for formulation and manufacturing process design. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | A sharp, high-temperature endotherm is expected, indicative of a crystalline solid with high purity. | Important for understanding the physical state during processing and for quality control. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | May not be prominent if the material is highly crystalline. If present, it would indicate amorphous regions. | Relevant for understanding the mechanical properties of the material in a polymeric matrix. |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Polymorphism is possible for complex organic molecules. Multiple melting or crystallization peaks could be observed. | Different polymorphs can have different stabilities and bioavailabilities, a critical consideration in drug development. |
Experimental Protocols for Thermal Characterization
To empirically determine the thermal properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione, a systematic approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Thermogravimetric Analysis (TGA) Workflow
The primary objective of TGA is to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides a quantitative measure of thermal stability.
Causality Behind Experimental Choices:
-
Heating Rate: A rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.
-
Atmosphere: Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere is crucial. The difference in the degradation profiles can provide insights into the degradation mechanism (e.g., susceptibility to oxidation).
Differential Scanning Calorimetry (DSC) Workflow
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase changes.
Causality Behind Experimental Choices:
-
Heat-Cool-Heat Cycle: This is a standard procedure to erase the thermal history of the sample. The first heating scan provides information on the as-received material, while the second heating scan reveals the intrinsic thermal properties.
-
Hermetic Sealing: This prevents any loss of volatile degradation products that could affect the heat flow measurement.
Predicted Degradation Pathways and Mechanistic Insights
The thermal degradation of 2,6-Bis(diphenylamino)anthracene-9,10-dione is likely to be a complex process involving multiple steps. Based on the degradation of related aminoanthraquinones and N-aryl compounds, the following degradation pathways can be postulated.
Mechanistic Rationale: The C-N bond between the diphenylamino group and the anthraquinone core is likely the weakest point in the molecule and susceptible to initial homolytic cleavage under thermal stress. The resulting radical species are highly reactive and will undergo a cascade of secondary reactions, leading to the formation of a complex mixture of smaller, more volatile fragments. The stable anthraquinone core will likely require higher temperatures to fragment.
Advanced Analytical Technique: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the specific degradation products and elucidate the degradation mechanism, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice.[6][7]
Principle of Py-GC-MS: Py-GC-MS involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis) followed by the separation of the resulting volatile fragments by gas chromatography (GC) and their identification by mass spectrometry (MS).[8] This powerful technique can provide a "fingerprint" of the degradation products, offering invaluable information about the original molecule's structure and stability.[2]
Implications for Researchers and Drug Development Professionals
A thorough understanding of the thermal stability and degradation of 2,6-Bis(diphenylamino)anthracene-9,10-dione has several critical implications:
-
Formulation Development: Knowledge of the decomposition temperature is essential for selecting appropriate excipients and processing methods (e.g., hot-melt extrusion) to avoid degradation of the active compound.
-
Stability Studies: The degradation pathways and products identified can inform the design of stability-indicating analytical methods and help in the prediction of shelf-life.
-
Safety Assessment: Identification of potentially toxic degradation products is a crucial aspect of safety and regulatory assessment.
-
Process Optimization: Understanding the thermal limits of the molecule allows for the optimization of manufacturing processes to ensure product quality and consistency.
Conclusion
While direct experimental data on the thermal properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione is limited, a comprehensive understanding of its likely behavior can be derived from the established chemistry of its constituent parts. The methodologies and predictive insights provided in this guide offer a robust framework for researchers and drug development professionals to approach the thermal characterization of this and related compounds. A systematic experimental investigation using TGA, DSC, and Py-GC-MS is strongly recommended to validate these predictions and to generate the specific data required for informed decision-making in research and development.
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Pyrolysis–gas chromatography–mass spectrometry. In: Wikipedia. [Link]
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2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2 | CID 58927077. PubChem. [Link]
-
Advanced Py-GCMS Systems for Precise Analysis. Shimadzu. [Link]
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How Does Pyrolysis Gas Chromatography Work? Chemistry For Everyone - YouTube. [Link]
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Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. [Link]
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High Performance Pigments. ResearchGate. [Link]
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The Inner Brilliance: A Technical Guide to the Fundamental Electronic Properties of Novel Anthracene-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Anthracene, a simple polycyclic aromatic hydrocarbon, has emerged as a foundational scaffold for a new generation of functional dyes with tunable electronic properties.[1][2] Its rigid, planar structure and extended π-conjugated system provide an exceptional platform for chemical modification, leading to derivatives with tailored absorption, emission, and electrochemical characteristics.[1][2] This in-depth technical guide navigates the core electronic principles governing these novel anthracene-based dyes. We will dissect the intricate relationship between molecular structure and photophysical behavior, detail the experimental and computational methodologies for their characterization, and illuminate their burgeoning applications in high-value sectors such as organic electronics, bioimaging, and photodynamic therapy.[3][4] This guide is designed to empower researchers to not only understand but also strategically engineer the next wave of high-performance anthracene-based functional materials.
The Anthracene Core: A Privileged Scaffold for Optoelectronics
The intrinsic properties of the anthracene molecule, composed of three linearly fused benzene rings, make it an exceptional building block for functional dyes.[1] Its planarity facilitates strong π-π stacking interactions, which are crucial for charge transport in organic electronic devices.[2] The extended π-conjugation across the molecule results in a relatively small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, enabling efficient absorption and emission of light in the visible spectrum.[2]
Crucially, the anthracene core is amenable to functionalization at various positions, most notably at the 9 and 10 positions.[5] This chemical versatility allows for the precise tuning of its electronic properties. By introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be modulated, leading to predictable shifts in absorption and emission wavelengths.[6][7] This principle of "molecular engineering" is the cornerstone of designing novel anthracene dyes with specific, application-driven characteristics.[3]
Caption: The anthracene core's key features enabling the design of functional dyes.
Unveiling the Electronic Landscape: Key Photophysical and Electrochemical Properties
The utility of an anthracene-based dye is fundamentally dictated by its electronic properties. Understanding and quantifying these parameters are paramount for predicting its performance in a given application.
Absorption and Emission: The Language of Light
The interaction of anthracene dyes with light is characterized by their absorption and emission spectra. The absorption of a photon promotes an electron from the HOMO to the LUMO (a π-π* transition), creating an excited state. The wavelength of maximum absorption (λmax) is inversely proportional to the HOMO-LUMO energy gap.[8]
Following excitation, the molecule can relax back to the ground state through various pathways, including the emission of a photon (fluorescence). The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. A larger Stokes shift is often desirable in applications like bioimaging to minimize self-absorption.[6][7]
The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. High quantum yields are a hallmark of many anthracene derivatives, making them excellent emitters for applications like organic light-emitting diodes (OLEDs).[3][6][7]
Caption: A simplified Jablonski diagram illustrating electronic transitions in a molecule.
Electrochemical Behavior: Probing Redox Potentials
The electrochemical properties of anthracene dyes, specifically their oxidation and reduction potentials, provide critical insights into their electronic structure and stability. These are typically determined using cyclic voltammetry (CV). The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.
These electrochemical potentials can be used to estimate the HOMO and LUMO energy levels, which are crucial for designing efficient charge transfer processes in devices like dye-sensitized solar cells (DSSCs) and OLEDs.[9][10] For instance, in DSSCs, the LUMO level of the dye must be higher than the conduction band of the semiconductor (e.g., TiO₂) to ensure efficient electron injection.[11][12]
The Scientist's Toolkit: Experimental and Computational Characterization
A synergistic approach combining experimental measurements and computational modeling is essential for a comprehensive understanding of the electronic properties of novel anthracene-based dyes.
Experimental Protocols: A Step-by-Step Guide
This is the primary technique for characterizing the absorption and emission properties of a dye.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the anthracene dye in a suitable solvent (e.g., dichloromethane, chloroform, or toluene). The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity (Beer-Lambert Law).
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Replace the solvent in the sample cuvette with the dye solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Identify the λmax and the molar extinction coefficient (ε).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax.
-
Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination:
-
Measure the fluorescence of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
CV is the go-to method for determining the redox potentials of a dye.
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Addition: Add the anthracene dye to the electrolyte solution at a concentration of approximately 1 mM.
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Scan the potential over a range that encompasses the expected oxidation and reduction events.
-
Record the resulting voltammogram.
-
Determine the onset oxidation (Eox) and reduction (Ered) potentials.
-
-
HOMO/LUMO Estimation:
-
Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.
-
HOMO (eV) = -[Eox - E₁/₂(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E₁/₂(Fc/Fc⁺) + 4.8]
-
Computational Modeling: The Power of Prediction
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and rationalizing the electronic properties of anthracene dyes.[3][11][13] These computational methods can provide valuable insights into:
-
Optimized Molecular Geometries: Predicting the most stable three-dimensional structure of the dye.[3]
-
Frontier Molecular Orbitals (HOMO and LUMO): Visualizing the distribution of electron density and calculating their energy levels.[3][11] The HOMO-LUMO gap is a key predictor of the absorption wavelength.[6][7]
-
Excited State Properties: Simulating absorption and emission spectra, which can be compared with experimental data.[3][13]
-
Intramolecular Charge Transfer (ICT): Understanding how charge is redistributed upon excitation, which is crucial for designing dyes with specific solvatochromic properties or for applications in solar cells.[14]
Caption: A streamlined workflow for the comprehensive characterization of novel anthracene-based dyes.
Structure-Property Relationships: A Data-Driven Perspective
The true power in designing novel anthracene dyes lies in understanding the predictable relationships between their chemical structure and their resulting electronic properties. The following table summarizes key data for a selection of novel anthracene derivatives, illustrating these principles.
| Dye Derivative | Substituent(s) | λmax (nm) | λem (nm) | Quantum Yield (Φf) | HOMO (eV) | LUMO (eV) | Reference |
| 9-(4-phenyl)anthracene | Phenyl | 385 | 405 | 0.20 | -5.62 | -2.35 | [6][7] |
| 9-(4-phenylethynyl)anthracene | Phenylethynyl | 410 | 430 | 0.55 | -5.70 | -2.58 | [6][7] |
| 9,10-bis(phenylethynyl)anthracene | 2 x Phenylethynyl | 435 | 455 | 0.75 | -5.85 | -2.80 | [6][7] |
| 1,5-divinylanthracene | 2 x Vinyl | 464 | - | - | - | - | [3] |
| 1,5-diphenylanthracene | 2 x Phenyl | 496 | - | - | - | - | [3] |
Analysis of Trends:
-
Effect of Conjugation: As the extent of π-conjugation increases from a single phenyl substituent to two phenylethynyl groups, there is a clear red-shift in both the absorption and emission maxima.[6][7] This is accompanied by a significant increase in the fluorescence quantum yield.[6][7] The HOMO-LUMO energy gap also decreases with increasing conjugation.[6][7]
-
Influence of Substituent Position: The position of the substituent on the anthracene core can also have a profound impact on the electronic properties, as seen in the comparison of 1,5-disubstituted derivatives.[3]
Applications on the Horizon: From Benchtop to Breakthroughs
The tunable electronic properties of novel anthracene-based dyes have positioned them as leading candidates in a variety of cutting-edge applications.
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them ideal for use as emissive materials in OLED displays and lighting.[1][2][3]
-
Bioimaging and Sensing: Anthracene derivatives can be functionalized to act as fluorescent probes for specific biological targets, enabling high-contrast cellular imaging.[3][5][14] Their sensitivity to the local environment can also be harnessed for the development of chemical sensors.[15]
-
Photodynamic Therapy (PDT): Certain anthracene derivatives can be designed to generate reactive oxygen species upon light activation, making them promising agents for cancer therapy.[4]
-
Dye-Sensitized Solar Cells (DSSCs): By carefully tuning their HOMO and LUMO levels, anthracene-based dyes can be used as sensitizers to harvest light and generate electricity in DSSCs.[11][12][13]
Future Outlook: The Continued Evolution of Anthracene Dyes
The field of anthracene-based dyes is a vibrant and rapidly evolving area of research. Future advancements will likely focus on:
-
Multi-functional Dyes: The development of single molecules that can perform multiple functions, such as simultaneous imaging and therapy (theranostics).
-
Near-Infrared (NIR) Emitting Dyes: Shifting the emission to the NIR region for deeper tissue penetration in bioimaging and PDT.
-
Enhanced Stability and Performance: Improving the photostability and charge transport properties of these dyes for more robust and efficient electronic devices.
By leveraging the fundamental principles outlined in this guide, researchers are well-equipped to contribute to the exciting future of anthracene-based functional materials.
References
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-
MDPI. (n.d.). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Retrieved from
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ResearchGate. (n.d.). Computational Study of Anthracene-Based Organic Dyes for Dye-Sensitized Solar Cells: Effects of Auxiliary Electron Donors. Retrieved from [Link]
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National Institutes of Health. (2021). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, one/two-photon optical and electrochemical properties, and photopolymerization-sensitizing effect of anthracene-based dyes: influence of the donor groups. Retrieved from [Link]
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Frontiers. (n.d.). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Prediction of Electronic and Photovoltaic Properties of Anthracene-Based Organic Dyes for Dye-Sensitized Solar Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). A family of multi-color anthracene carboxyimides: Synthesis, spectroscopic properties, solvatochromic fluorescence and bio-imaging application. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). High-performance functionalized anthracene organic supercapacitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorbance and Electrochemical Properties of Sensitizers. Retrieved from [Link]
-
MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). The electronic properties of anthracene. Retrieved from [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
PubMed. (2023). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Retrieved from [Link]
-
PubMed. (2024). A series of anthracene-derived dyes for Cu2+-assisted CO sensing and bio-imaging: synthesis, performance, and mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). New anthracene-based organic dyes: the flexible position of the anthracene moiety bearing isolation groups in the conjugated bridge and the adjustable cell performance. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A theoretical study of fused thiophene modified anthracene-based organic dyes for dye-sensitized solar cell applications. Retrieved from [Link]
-
PubMed. (2021). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
-
PubMed. (2006). Electronic properties of anthracene derivatives for blue light emitting electroluminescent layers in organic light emitting diodes: a density functional theory study. Retrieved from [Link]
-
ResearchGate. (n.d.). Electro-optical properties of new anthracene based organic dyes for dye-sensitized solar cells. Retrieved from [Link]
-
PubMed. (2024). Anthracene-Based Endoperoxides as Self-Sensitized Singlet Oxygen Carriers for Hypoxic-Tumor Photodynamic Therapy. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal chemistry Fluorescent Dyes Used in Polymer Carriers as Imaging Agents in Anticancer Therapy. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 2,6-Bis(diphenylamino)anthracene-9,10-dione in Organic Electronics
Foreword
Welcome to this comprehensive technical guide on 2,6-Bis(diphenylamino)anthracene-9,10-dione , a fascinating molecule poised at the intersection of dye chemistry and advanced materials science. This document is designed for researchers and engineers in organic electronics and materials development. Our goal is to move beyond a simple datasheet and provide a deeper understanding of why and how this material can be effectively utilized. By synthesizing data from foundational studies on related structures and recent discoveries of its unique electrochemical properties, we aim to provide both practical, field-tested protocols and the theoretical grounding necessary for innovation.
Molecular Profile and Scientific Rationale
2,6-Bis(diphenylamino)anthracene-9,10-dione (hereafter BDPAA ) is a synthetically accessible organic semiconductor. Its molecular architecture is the key to its functionality.
-
Core Structure: The molecule features a rigid, planar anthracene-9,10-dione (anthraquinone) core. Anthraquinone is a well-known electron-accepting moiety, which forms the backbone of many industrial dyes and pigments due to its chemical and thermal stability.[1][2]
-
Functional Groups: At the 2 and 6 positions, the core is functionalized with electron-donating diphenylamino groups.
-
Donor-Acceptor-Donor (D-A-D) Architecture: This strategic arrangement of electron-donating groups on an electron-accepting core creates a robust intramolecular charge-transfer (ICT) character.[3] This "push-pull" system is fundamental to its optical and electronic properties, making it an excellent candidate for charge-transporting and electro-active layers in electronic devices.[3]
The planar anthracene core promotes strong intermolecular π-π stacking, a critical factor for efficient charge transport in the solid state, while the bulky diphenylamino groups can be leveraged to tune solubility and thin-film morphology.[4]
Key Physicochemical and Electrochemical Properties
A material's performance in a device is dictated by its intrinsic properties. Below is a summary of the known characteristics of BDPAA and its parent structures.
| Property | Value / Description | Significance in Organic Electronics |
| Molecular Formula | C₃₈H₂₆N₂O₂ | Defines the base structure and molecular weight.[5] |
| Molecular Weight | 542.63 g/mol | Influences sublimation temperature and solution viscosity.[3] |
| CAS Number | 868850-50-4 | Unique identifier for the specific chemical substance.[6] |
| Thermal Stability | Melting Point: 262 °C | High thermal stability is crucial for device longevity and reliability under operational heat.[3] |
| Optical Absorption | λ_max ≈ 449 nm (in Toluene) | Governs the material's interaction with light; important for photovoltaic or light-sensing applications.[7] |
| Electrochemical Levels | HOMO: ~ -5.5 to -5.7 eV (Est.)LUMO: ~ -3.4 to -3.6 eV (Est.) | The HOMO/LUMO energy levels determine the efficiency of charge injection/extraction from electrodes and the alignment with other semiconductor layers. These are estimated based on related structures like 2,6-diphenylanthracene (HOMO ≈ -5.6 eV) and are tunable via the D-A-D structure.[8] |
Application I: Hole Transport Layer in Organic Field-Effect Transistors (OFETs)
The inherent D-A-D structure and propensity for ordered packing make BDPAA a promising candidate for a p-type (hole-transporting) semiconductor in OFETs. While direct performance data for BDPAA is emerging, its properties align well with high-performance anthracene-based materials that have achieved hole mobilities up to 0.75 cm² V⁻¹ s⁻¹.[3]
Scientific Basis for OFET Application
An OFET operates like a switch, where a gate voltage (V_G) controls the flow of current (I_DS) between the source and drain electrodes.[9] For a p-type semiconductor like BDPAA, applying a negative gate voltage accumulates positive charge carriers (holes) at the semiconductor-dielectric interface, forming a conductive channel. The efficiency of this process is governed by:
-
Charge Injection: The energy barrier between the source/drain electrode's work function (e.g., Gold at
5.1 eV) and the semiconductor's HOMO level. The estimated HOMO of BDPAA (-5.6 eV) suggests a reasonably small injection barrier for gold contacts.[8] -
Charge Transport: The ability of holes to move through the semiconductor film. This is maximized by high crystallinity and strong intermolecular π-π overlap, which is characteristic of planar anthracene derivatives.[4]
Diagram: OFET Device Architecture
A common and reliable architecture for testing new materials is the Bottom-Gate, Top-Contact (BGTC) configuration.
Caption: Bottom-Gate, Top-Contact (BGTC) OFET schematic.
Representative Protocol: Solution-Processed BGTC OFET Fabrication
This protocol is a robust starting point for fabricating and testing BDPAA-based OFETs, adapted from established methods for similar organic semiconductors.[10][11]
Objective: To fabricate a BGTC OFET to evaluate the hole mobility, on/off ratio, and threshold voltage of BDPAA.
Materials & Equipment:
-
Heavily n-doped Si wafers with a 200-300 nm thermally grown SiO₂ layer (serves as Gate and Dielectric).
-
2,6-Bis(diphenylamino)anthracene-9,10-dione (BDPAA).
-
High-purity organic solvents (e.g., Toluene, Chlorobenzene, or Dichloromethane).
-
Trichloro(octadecyl)silane (OTS) for self-assembled monolayer (SAM) treatment.
-
Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION .
-
Spin-coater, hotplate, high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Shadow mask for source/drain electrode deposition.
-
Semiconductor parameter analyzer.
Methodology:
-
Substrate Cleaning & Preparation (The Foundation):
-
Causality: An atomically clean and uniformly hydrophobic surface is paramount for achieving well-ordered crystalline thin films. Residual impurities or hydrophilic sites act as nucleation points for defects.
-
1.1 Sonication: Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry under a stream of N₂.
-
1.2 Piranha/UV-Ozone: For aggressive cleaning, either immerse in Piranha solution for 15 min (use extreme caution in a fume hood) or treat with UV-Ozone for 20 min. This creates a uniform, hydrophilic oxide surface. Rinse thoroughly with DI water and dry with N₂.
-
1.3 Surface Modification (OTS Treatment): Place the cleaned substrates in a vacuum desiccator with a vial containing a few drops of OTS. Hold under vacuum for 2-4 hours. This forms a hydrophobic OTS monolayer, which promotes better molecular ordering for many organic semiconductors.
-
-
Semiconductor Deposition (Creating the Active Layer):
-
Causality: The goal is to create a thin (30-60 nm), uniform, and highly crystalline film. Solution concentration, spin speed, and annealing temperature are the primary levers to control film morphology.
-
2.1 Solution Preparation: Prepare a 5-10 mg/mL solution of BDPAA in a suitable high-boiling-point solvent like chlorobenzene. Gently heat (~60 °C) and stir until fully dissolved. Filter through a 0.2 µm PTFE filter.
-
2.2 Spin-Coating: Place the OTS-treated substrate on the spin-coater. Dispense the BDPAA solution to cover the substrate. Spin-coat at 1500-3000 RPM for 60 seconds. This step should be performed in a nitrogen-filled glovebox to minimize oxygen and moisture exposure.
-
2.3 Thermal Annealing: Transfer the coated substrate to a hotplate inside the glovebox. Anneal at a temperature below the material's melting point (e.g., 100-150 °C) for 30-60 minutes. This provides thermal energy for molecules to self-organize into larger crystalline domains, reducing grain boundaries and improving charge transport.
-
-
Electrode Deposition (Completing the Circuit):
-
Causality: Gold is chosen for its high work function (~5.1 eV), which creates a favorable (ohmic or near-ohmic) contact for hole injection into the HOMO of p-type materials, and for its environmental stability.
-
3.1 Mask Alignment: Securely place a shadow mask with the desired channel length (L = 50 µm) and width (W = 1.5 mm) over the BDPAA film.
-
3.2 Thermal Evaporation: Transfer the masked substrate to a high-vacuum thermal evaporator. Deposit a 40-50 nm layer of Gold (Au) at a slow rate (0.5-1.0 Å/s) to serve as the source and drain electrodes.
-
-
Device Characterization (Performance Evaluation):
-
Causality: Electrical characterization under inert conditions reveals the intrinsic properties of the material without degradation effects.
-
4.1 Transfer Curve: Inside the glovebox, use a parameter analyzer to measure the I_DS vs. V_G sweep (from +20V to -60V) at a constant high V_DS (e.g., -60V). This curve is used to extract mobility (in the saturation regime), the on/off current ratio, and the threshold voltage (V_th).
-
4.2 Output Curve: Measure the I_DS vs. V_DS sweep (from 0V to -60V) at various constant V_G steps (e.g., 0V, -20V, -40V, -60V). This curve confirms classic transistor behavior and can be used to identify contact resistance issues.
-
Application II: Redox-Active Material for Energy Storage
A recent and compelling application for BDPAA is in the field of organic batteries. Traditional lithium-ion batteries rely on cathodes containing finite resources like cobalt. Organic materials offer a sustainable alternative.[12][13]
Scientific Basis for Battery Application
Research has shown that BDPAA can function as a high-performance organic active material.[12] The mechanism involves:
-
In-Cell Polymerization: During the initial charging cycles, the BDPAA molecules undergo electrochemical polymerization. This creates a stable, insoluble polymer network on the electrode, which is crucial for long-term cycling stability.[12]
-
Bipolar Redox Activity: The anthraquinone core can be reduced to accept cations (like Li⁺), while the diphenylamino groups can be oxidized to accept anions (like PF₆⁻). This dual functionality allows the material to operate in different battery configurations.
-
Fast Anion Transport: Intriguingly, studies indicate that molecular anions (PF₆⁻) exhibit faster transport kinetics within the polymerized BDPAA matrix than monatomic Li⁺ ions. This finding is significant for developing high-rate "anion batteries".[12][13]
Performance Metrics
In a lithium-ion battery configuration, electrodes using BDPAA have demonstrated promising performance:
-
Discharge Capacity: Achieved capacities around 200 mAh g⁻¹, which is competitive with some conventional inorganic cathode materials.[14]
-
Cycle Stability: The in-cell polymerization leads to excellent cycling stability with high coulombic efficiency (>99%) over hundreds of cycles.
Diagram: Energy Level Alignment in an OFET
This diagram illustrates the alignment of BDPAA's estimated frontier molecular orbitals (HOMO, LUMO) with the work function of gold electrodes, a critical factor for efficient charge injection.
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Application Note: 2,6-Bis(diphenylamino)anthracene-9,10-dione as an Investigational Fluorescent Probe for Heavy Metal Ion Detection
Abstract
This application note presents a detailed protocol and theoretical framework for the investigational use of 2,6-Bis(diphenylamino)anthracene-9,10-dione as a "turn-off" fluorescent probe for the detection of select heavy metal ions. While direct literature on this specific compound's sensing capabilities is emerging, the inherent spectroscopic properties of the N-aryl substituted aminoanthraquinone scaffold suggest its potential as a chemosensor. This guide provides researchers, scientists, and drug development professionals with a comprehensive, albeit hypothetical, protocol based on established principles for similar fluorescent probes. The proposed methodology is designed to be a self-validating system to encourage empirical testing and adaptation.
Introduction: The Promise of Anthraquinone Derivatives in Metal Ion Sensing
The detection of heavy metal ions is of paramount importance in environmental monitoring, toxicology, and pharmaceutical sciences due to their profound physiological and environmental impacts.[1][2] Fluorescent chemosensors offer a sensitive, selective, and real-time approach for ion detection.[2] The anthraquinone core, a constituent of many natural and synthetic dyes, provides a robust and versatile platform for the design of such sensors.[3][4] Its derivatives can be functionalized to create specific binding pockets for metal ions, and their inherent fluorescence can be modulated upon chelation.[3][4]
2,6-Bis(diphenylamino)anthracene-9,10-dione possesses a unique electronic structure where the nitrogen lone pairs of the diphenylamino groups can interact with the anthraquinone π-system. This configuration is conducive to a phenomenon known as photoinduced electron transfer (PET), a common mechanism in fluorescent sensing.[5] The binding of a metal ion is hypothesized to perturb this electronic arrangement, leading to a detectable change in fluorescence, likely a "turn-off" or quenching response.[6][7][8][9][10]
This document outlines a foundational protocol to explore the potential of 2,6-Bis(diphenylamino)anthracene-9,10-dione as a fluorescent probe for heavy metal ions such as Cu²⁺, Fe³⁺, and Hg²⁺, ions known to interact with nitrogen and oxygen donor atoms and often act as fluorescence quenchers.[6][7][9][10]
Proposed Sensing Mechanism: A PET-Based "Turn-Off" System
The proposed mechanism for metal ion sensing by 2,6-Bis(diphenylamino)anthracene-9,10-dione is based on the principle of photoinduced electron transfer (PET). In the free state, the electron-rich diphenylamino groups can donate an electron to the excited state of the anthraquinone fluorophore, quenching its fluorescence. Upon introduction of a suitable metal ion, the lone pair electrons on the nitrogen and potentially the carbonyl oxygens of the anthraquinone core chelate the metal ion.[11][12][13] This binding event is expected to lower the energy of the nitrogen lone pair orbitals, making the PET process less favorable. However, for paramagnetic metal ions like Cu²⁺ and Fe³⁺, an alternative and more dominant quenching mechanism, energy or electron transfer from the excited fluorophore to the metal d-orbitals, is highly probable, leading to a significant fluorescence quenching.[6][7][10]
Figure 1: A simplified diagram illustrating the proposed "turn-off" sensing mechanism.
Experimental Protocols
This section provides a step-by-step methodology for evaluating the efficacy of 2,6-Bis(diphenylamino)anthracene-9,10-dione as a fluorescent metal ion probe.
Materials and Reagents
-
Probe: 2,6-Bis(diphenylamino)anthracene-9,10-dione
-
Solvent: Spectroscopic grade Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)
-
Buffer: HEPES or Tris-HCl buffer (10 mM, pH 7.4)
-
Metal Ion Stock Solutions: 10 mM stock solutions of various metal salts (e.g., CuSO₄, Fe(NO₃)₃, HgCl₂, NiCl₂, CoCl₂, etc.) in deionized water.
-
Instrumentation:
-
Fluorometer with excitation and emission monochromators
-
UV-Vis Spectrophotometer
-
pH meter
-
Preparation of Solutions
-
Probe Stock Solution (1 mM): Dissolve an appropriate amount of 2,6-Bis(diphenylamino)anthracene-9,10-dione in DMSO to prepare a 1 mM stock solution. Store in the dark to prevent photobleaching.
-
Working Probe Solution (10 µM): Dilute the 1 mM stock solution in a suitable solvent system (e.g., a 1:9 mixture of DMSO and HEPES buffer) to a final concentration of 10 µM.
-
Metal Ion Working Solutions (100 µM): Prepare 100 µM working solutions of each metal ion by diluting the 10 mM stock solutions in the same buffer used for the probe.
Experimental Workflow
Figure 2: Experimental workflow for characterizing the fluorescent probe.
Protocol for Metal Ion Titration
-
Pipette 2 mL of the 10 µM working probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at the determined λ_max,abs).
-
Incrementally add small aliquots (e.g., 2-10 µL) of a 100 µM metal ion working solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Continue this process until fluorescence quenching reaches a plateau or no further significant change is observed.
-
Repeat this procedure for each metal ion of interest.
Selectivity (Competition) Experiment
-
To a 2 mL solution of the 10 µM probe, add a concentration of the target metal ion that induces significant quenching.
-
Record the fluorescence spectrum.
-
To this solution, add an equivalent or excess concentration of other potentially interfering metal ions.
-
Record the fluorescence spectrum after each addition to observe any displacement or further changes.
Data Analysis and Expected Results
Spectroscopic Characterization
It is anticipated that 2,6-Bis(diphenylamino)anthracene-9,10-dione will exhibit an absorption maximum in the visible region and emit fluorescence at a longer wavelength. The initial characterization will determine the optimal excitation and emission wavelengths for subsequent experiments.
Quenching Analysis
The fluorescence quenching data can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (metal ion), respectively, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. A linear Stern-Volmer plot suggests a single type of quenching mechanism (static or dynamic).
Projected Performance Characteristics
The following table outlines the hypothetical performance characteristics of 2,6-Bis(diphenylamino)anthracene-9,10-dione as a fluorescent probe, based on data from analogous N-aryl aminoanthraquinone sensors.
| Parameter | Projected Value/Characteristic | Rationale |
| Target Analytes | Cu²⁺, Fe³⁺, Hg²⁺ | These ions are known to be strong fluorescence quenchers and have a high affinity for nitrogen and oxygen donor atoms.[6][7][10] |
| Response Type | "Turn-off" (Fluorescence Quenching) | Paramagnetic nature of Cu²⁺ and Fe³⁺, and heavy atom effect of Hg²⁺ favor non-radiative decay pathways.[6][7] |
| Solvent System | DMSO/Aqueous Buffer (e.g., HEPES) | Good solubility for the organic probe while allowing for experiments in a biologically relevant aqueous environment. |
| Excitation (λ_ex) | ~450-500 nm | Based on the extended conjugation of the diphenylamino-anthraquinone system. |
| Emission (λ_em) | ~550-650 nm | A significant Stokes shift is expected for this class of fluorophores. |
| Limit of Detection | Low micromolar to nanomolar range | Dependent on the binding affinity and quenching efficiency of the specific metal ion.[5] |
| Response Time | < 5 minutes | Chelation is typically a rapid process. |
Conclusion and Future Directions
This application note provides a theoretical and practical foundation for the investigation of 2,6-Bis(diphenylamino)anthracene-9,10-dione as a fluorescent probe for heavy metal ions. The proposed protocols are designed to be robust and adaptable, allowing researchers to systematically evaluate its potential. Empirical validation of the proposed sensing mechanism, selectivity, and sensitivity is the critical next step. Future work could involve modifying the diphenylamino substituents to fine-tune the selectivity and sensitivity for specific metal ions, as well as exploring its application in cellular imaging and environmental sample analysis.
References
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International Journal of Scientific Research in Science and Technology.
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Application Notes and Protocols: Fabrication of High-Efficiency Organic Light-Emitting Diodes Utilizing 2,6-Bis(diphenylamino)anthracene-9,10-dione
Abstract: This document provides a comprehensive guide for the fabrication of Organic Light-Emitting Diodes (OLEDs) employing 2,6-Bis(diphenylamino)anthracene-9,10-dione as the emissive material. The protocol details a step-by-step methodology, from substrate preparation to device encapsulation, with a focus on achieving high efficiency and performance. This guide is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are exploring novel emissive materials for optoelectronic applications.
Introduction: The Promise of Anthracene-9,10-dione Derivatives in OLEDs
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries due to their superior contrast, vibrant colors, and flexibility.[1][2] The performance of an OLED is critically dependent on the organic materials used, particularly the emissive layer (EML), where the conversion of electrical energy into light occurs.[3][4] Anthracene derivatives have long been investigated for their excellent photostability and high quantum yields, making them promising candidates for OLED emitters.[5][6][7]
The specific molecule of interest, 2,6-Bis(diphenylamino)anthracene-9,10-dione, combines the robust anthracene core with diphenylamino substituents. This molecular design is intended to enhance charge transport properties and tune the emission color. The diphenylamino groups can facilitate hole injection and transport, while the anthracene-9,10-dione core acts as the luminescent center. The precise substitution pattern on the anthracene core significantly influences the material's optical and electrochemical properties.[8]
This application note will guide researchers through the process of fabricating an OLED device using this novel emitter. The protocol is based on the widely adopted vacuum thermal evaporation (VTE) technique, which allows for precise control over the thickness and purity of the deposited organic layers.[9][10][11]
Pre-Fabrication Considerations
Material Purity and Handling
The performance of OLEDs is extremely sensitive to impurities. Therefore, it is crucial to use high-purity (typically >99.5%) organic materials. The emitter, 2,6-Bis(diphenylamino)anthracene-9,10-dione, and all other organic and inorganic materials should be purified by methods such as temperature gradient sublimation before use. All materials should be handled in an inert atmosphere (e.g., a glovebox) to prevent contamination from oxygen and moisture.
Substrate Selection and Preparation
Indium Tin Oxide (ITO) coated glass is the most common substrate for bottom-emitting OLEDs due to its high transparency and conductivity. The quality of the ITO surface directly impacts device performance.
Protocol for ITO Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to an oxygen plasma or UV-ozone treatment chamber. This step removes organic residues and increases the work function of the ITO, which improves hole injection. Treat for 5-10 minutes.
-
Store the cleaned substrates in a vacuum oven or a desiccator until they are loaded into the deposition chamber.
Device Architecture
The choice of device architecture is critical for achieving balanced charge injection and transport, leading to efficient recombination in the emissive layer. A typical multilayer OLED structure is as follows:
Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The selection of appropriate materials for each layer is crucial for optimizing device performance. The energy levels (HOMO and LUMO) of adjacent layers should be well-aligned to minimize energy barriers for charge injection and transport.
OLED Fabrication Protocol via Vacuum Thermal Evaporation
Vacuum thermal evaporation (VTE) is a physical vapor deposition technique where materials are heated in a high-vacuum environment until they sublimate or evaporate.[9][12][13] The vaporized molecules then travel in a straight line and condense on the cooler substrate, forming a thin film.[9] This process is typically carried out in a high-vacuum chamber with a base pressure of less than 10⁻⁶ Torr.[9]
System Preparation
-
Ensure the vacuum chamber is clean and free of any residual materials from previous depositions.
-
Load the purified organic materials into separate quartz or molybdenum crucibles. The emitter, 2,6-Bis(diphenylamino)anthracene-9,10-dione, should be placed in its designated crucible.
-
Load the cleaned ITO substrates into the substrate holder.
-
Pump down the chamber to a base pressure of at least 10⁻⁶ mbar.[14]
Deposition of Organic and Inorganic Layers
The following is a representative protocol for the sequential deposition of the various layers. The specific materials and thicknesses can be optimized for desired performance characteristics.
| Layer | Material (Example) | Thickness (nm) | Deposition Rate (Å/s) |
| HIL | N,N'-Di(1-naphthyl)-N,N'-diphenyl-benzidine (α-NPD) | 30 | 1-2 |
| HTL | 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) | 20 | 1-2 |
| EML | 2,6-Bis(diphenylamino)anthracene-9,10-dione | 30 | 0.5-1 |
| ETL | Tris(8-hydroxyquinolinato)aluminum (Alq₃) | 20 | 1-2 |
| EIL | Lithium Fluoride (LiF) | 1 | 0.1-0.2 |
| Cathode | Aluminum (Al) | 100 | 5-10 |
Step-by-Step Deposition Procedure:
-
Hole Injection and Transport Layers: Sequentially deposit the HIL and HTL materials onto the ITO substrate. These layers facilitate the injection of holes from the anode and their transport to the emissive layer.
-
Emissive Layer: Deposit the 2,6-Bis(diphenylamino)anthracene-9,10-dione emitter. The deposition rate should be carefully controlled to ensure a uniform and high-quality film.
-
Electron Transport Layer: Deposit the ETL material. This layer facilitates the transport of electrons from the cathode to the emissive layer.
-
Electron Injection Layer and Cathode: Without breaking the vacuum, deposit the EIL followed by the metal cathode. The EIL lowers the injection barrier for electrons from the cathode. A shadow mask is typically used to define the active area of the device during cathode deposition.[14]
Device Encapsulation
Organic materials in OLEDs are highly susceptible to degradation from oxygen and moisture. Therefore, encapsulation is a critical final step to ensure long-term device stability.
-
In an inert atmosphere (glovebox), place a glass or metal lid over the fabricated device.
-
Apply a UV-curable epoxy around the perimeter of the lid.
-
Expose the device to UV light to cure the epoxy, creating a hermetic seal.
-
A desiccant or getter material can be placed inside the encapsulated space to absorb any residual moisture or oxygen.
Device Characterization
Once fabricated, the OLEDs must be characterized to evaluate their performance. Key characterization techniques include:
-
Current-Voltage-Luminance (J-V-L) Characteristics: This measurement provides information on the turn-on voltage, current density, and brightness of the device.[15]
-
Electroluminescence (EL) Spectroscopy: This technique measures the emission spectrum of the OLED, providing the peak emission wavelength and color coordinates (CIE).[4]
-
External Quantum Efficiency (EQE): EQE is a measure of the device's efficiency in converting electrons into photons that exit the device. It is a critical performance metric.
-
Lifetime Measurement: The operational lifetime of the device is typically defined as the time it takes for the initial luminance to decrease by 50% (LT50) under constant current operation.
The following diagrams illustrate the fundamental OLED structure and the fabrication workflow.
Caption: A schematic of a typical multilayer OLED device structure.
Caption: Workflow for the fabrication of OLEDs using vacuum thermal evaporation.
Conclusion
This application note provides a detailed protocol for the fabrication of OLEDs using 2,6-Bis(diphenylamino)anthracene-9,10-dione as the emissive material. By following these guidelines, researchers can systematically fabricate and characterize high-performance OLED devices. The provided framework allows for the exploration and optimization of novel anthracene-9,10-dione derivatives for advanced display and lighting applications. Adherence to the principles of material purity, clean substrate preparation, and controlled deposition are paramount to achieving reproducible and high-quality results.
References
-
AMETEK Scientific Instruments. (n.d.). Electrical Characterization of OLED's Using Solartron Instrumentation. Retrieved from [Link]
-
Scientific Computing International. (n.d.). Characterizing OLED Display Materials. Retrieved from [Link]
-
HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. Retrieved from [Link]
-
ResearchGate. (2024). Characteristics Study of OLED Materials. Retrieved from [Link]
-
Guangzhou Mianhong. (2023). OLED Fabrication Techniques 1 - Vacuum Deposition. Retrieved from [Link]
-
IS&T. (n.d.). The characterization of an HDR OLED display. Retrieved from [Link]
-
Researching. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Retrieved from [Link]
-
Journal of Semiconductors. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Retrieved from [Link]
-
CoLab. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Retrieved from [Link]
-
ResearchGate. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Retrieved from [Link]
-
Journal of Materials Chemistry. (n.d.). The development of anthracene derivatives for organic light-emitting diodes. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. Retrieved from [Link]
-
ResearchGate. (2025). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Naphthalene and Anthracene Derivatives in Modern OLED Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). New cross-linkable 9,10-diphenylanthracene derivative as wide bandgap host for solution-processed organic light-emitting diodes. Retrieved from [Link]
-
PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Retrieved from [Link]
-
Materials Advances. (2023). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Retrieved from [Link]
-
ResearchGate. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Retrieved from [Link]
-
MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Retrieved from [Link]
-
ResearchGate. (2023). Facile Synthesis of 2-Aza-9,10-diphenylanthracene and the Effect of Precise Nitrogen Atom Incorporation on OLED Emitters Performance. Retrieved from [Link]
-
PubMed Central. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Retrieved from [Link]
- Google Patents. (n.d.). US20220165992A1 - White organic light emitting device and process for production thereof.
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Application Notes and Protocols for Staining Biological Samples with 2,6-Bis(diphenylamino)anthracene-9,10-dione
Introduction: A Novel Fluorophore for Nuclear Staining
2,6-Bis(diphenylamino)anthracene-9,10-dione is a fluorescent organic compound characterized by a planar anthracene-9,10-dione core. While extensively studied for its applications in organic electronics due to its unique photoluminescence and charge-transfer properties, its potential as a biological stain is an emerging area of interest. Structurally similar to other 2,6-disubstituted anthracene-9,10-diones, this molecule is predicted to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This mechanism of action suggests a primary localization within the cell nucleus, making it a promising candidate for nuclear counterstaining in fluorescence microscopy.
The key advantages of anthracene-based dyes include their potential for high photostability, which can surpass that of commonly used fluorophores, and their distinct spectral properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for using 2,6-Bis(diphenylamino)anthracene-9,10-dione for staining both fixed and potentially live biological samples. It includes detailed protocols, recommendations for experimental setup, and guidelines for validation and quality control.
Mechanism of Action: DNA Intercalation
The proposed mechanism for the staining of biological samples by 2,6-Bis(diphenylamino)anthracene-9,10-dione is through DNA intercalation. The planar aromatic core of the anthracene-9,10-dione molecule allows it to insert into the stacked base pairs of the DNA double helix. This interaction is further stabilized by the diphenylamino side chains, which may occupy the major and minor grooves of the DNA.[1] This binding event leads to a significant enhancement of the molecule's fluorescence, providing a strong and localized signal within the nucleus.
Caption: Proposed mechanism of cellular uptake and nuclear staining.
Physicochemical and Photophysical Properties
A summary of the key properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione is provided in the table below. It is important to note that the excitation and emission maxima can be solvent-dependent. The provided λmax is based on measurements in toluene, and slight shifts may be observed in aqueous-based biological buffers.
| Property | Value | Source |
| Molecular Formula | C₃₈H₂₆N₂O₂ | |
| Molecular Weight | 542.63 g/mol | |
| CAS Number | 868850-50-4 | |
| Absorption Max (λmax) | ~449 nm (in Toluene) | |
| Predicted Emission Max | ~480-520 nm | Estimated based on typical Stokes shift for anthracene derivatives |
| Solubility | Soluble in DMSO, limited solubility in aqueous solutions | General characteristic of similar organic dyes |
| Purity | >95% |
Experimental Protocols
Protocol 1: Staining of Fixed Cells
This protocol is recommended for obtaining high-resolution images of the nuclear morphology in fixed cells. The fixation and permeabilization steps are crucial for allowing the dye to enter the cell and access the nuclear DNA.
Materials:
-
2,6-Bis(diphenylamino)anthracene-9,10-dione
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Cells cultured on glass coverslips or imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of 2,6-Bis(diphenylamino)anthracene-9,10-dione in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Fixation:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working staining solution by diluting the 1 mM stock solution in PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Add the staining solution to the permeabilized cells and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to reduce background fluorescence.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope. Based on the absorption maximum in toluene, excitation is expected in the blue-violet range (~450 nm). A standard FITC or a custom filter set with an excitation filter around 450 nm and an emission filter around 500-550 nm is recommended.
-
Caption: Workflow for staining fixed cells.
Protocol 2: Live-Cell Imaging (Caution Advised)
Given that DNA intercalating agents can be cytotoxic, this protocol should be approached with caution. It is recommended to use the lowest possible concentration of the dye and the shortest possible incubation time to minimize potential effects on cell viability and function. A preliminary cytotoxicity assay is strongly advised.
Materials:
-
1 mM stock solution of 2,6-Bis(diphenylamino)anthracene-9,10-dione in DMSO
-
Complete cell culture medium
-
Cells cultured in imaging-compatible dishes
Procedure:
-
Staining Solution Preparation:
-
Prepare a working staining solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1-1 µM. The optimal, non-toxic concentration must be determined experimentally.
-
-
Staining:
-
Remove the existing culture medium and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Imaging:
-
Image the cells directly in the staining solution or after replacing it with fresh, pre-warmed medium.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Validation and Quality Control
As with any new reagent, it is essential to perform validation experiments and include proper controls.
Cytotoxicity Assay
To assess the suitability of 2,6-Bis(diphenylamino)anthracene-9,10-dione for live-cell imaging, a cytotoxicity assay is recommended.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Treatment: Treat the cells with a range of concentrations of the dye (e.g., 0.1 µM to 20 µM) for a duration relevant to your planned imaging experiments (e.g., 1, 4, and 24 hours).
-
Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or staurosporine).
-
-
Viability Assessment: Use a standard cell viability assay, such as one based on resazurin reduction (e.g., alamarBlue™) or ATP content (e.g., CellTiter-Glo®), to quantify cell viability.
-
Data Analysis: Plot cell viability as a percentage of the negative control against the dye concentration to determine the concentration range that is non-toxic.
Caption: Workflow for cytotoxicity validation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Low dye concentration- Incomplete permeabilization (for fixed cells)- Incorrect filter set | - Increase dye concentration- Optimize permeabilization time or use a different detergent- Verify excitation and emission filters match the dye's spectra |
| High Background | - High dye concentration- Insufficient washing | - Decrease dye concentration- Increase the number and duration of wash steps |
| Phototoxicity in Live Cells | - High dye concentration- High excitation light intensity- Prolonged exposure | - Use the lowest effective dye concentration- Reduce laser power and exposure time- Use a more sensitive camera |
| Dye Precipitation | - Poor solubility in aqueous buffer | - Ensure the final DMSO concentration in the working solution is sufficient to maintain solubility (typically <1%)- Vortex the working solution well before use |
References
-
Atwell, G. J., Rewcastle, G. W., Baguley, B. C., & Denny, W. A. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 35(8), 1418–1429. [Link]
-
PubChem. (n.d.). 2,6-Bis(diphenylamino)anthracene-9,10-dione. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
Sources
experimental setup for measuring the quantum yield of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Application Note & Protocol
Topic: Experimental Setup for Measuring the Photoluminescent Quantum Yield of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quantifying Luminescent Efficiency
The photoluminescent quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of a substance in converting absorbed light into emitted light.[1][2] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A high quantum yield is often a critical requirement for applications such as fluorescent probes in high-throughput screening, organic light-emitting diodes (OLEDs), and bio-imaging agents.[5]
This guide provides a detailed protocol for determining the photoluminescent quantum yield of 2,6-Bis(diphenylamino)anthracene-9,10-dione (2,6-DPAD), an anthracene derivative whose photophysical properties are of significant interest due to its structural motifs often found in advanced materials.[6][7][8] We will employ the relative method, a robust and widely accessible technique that compares the fluorescence of the sample compound to that of a well-characterized fluorescent standard.[2][5][9]
Principle of the Relative Quantum Yield Method
The relative method is predicated on a straightforward principle: if a sample and a reference standard absorb the same number of photons, the ratio of their emitted photons (integrated fluorescence intensity) is directly proportional to the ratio of their quantum yields.[5][9] To account for differences in absorbance and the optical environment (solvent), the following equation is used:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity (the area under the corrected emission spectrum).[9]
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.[3]
-
The subscripts S and R denote the sample and the reference standard, respectively.
While a single-point measurement using the above formula is possible, a more accurate and reliable approach involves measuring a series of dilutions and plotting the integrated fluorescence intensity versus absorbance.[5][10] The slope (gradient) of this plot is directly proportional to the quantum yield. This graphical method minimizes errors from individual measurements and confirms the linear relationship expected in dilute solutions. The equation then becomes:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.[4][10]
Causality Behind Key Experimental Choices
-
Low Absorbance (A < 0.1): This is the most critical parameter to control. At higher concentrations, the "inner filter effect" occurs, where emitted light is reabsorbed by other molecules in the solution. This leads to an underestimation of the true fluorescence intensity and an inaccurate quantum yield.[9][10][11] Maintaining absorbance below 0.1 in a standard 10 mm cuvette ensures a linear relationship between concentration and emission.
-
Solvent Matching: Using the same solvent for both the sample and the reference standard is highly recommended. This simplifies the calculation by making the refractive index term (nS²/nR²) equal to one, thereby eliminating a potential source of error.[9]
-
Corrected Spectra: It is imperative to use a spectrofluorometer capable of producing "corrected" emission spectra. The instrument's detectors and optics have wavelength-dependent efficiencies. Correction factors must be applied to the raw data to obtain the true emission profile, which is essential for accurately calculating the integrated intensity.[12]
Detailed Experimental Protocol
This protocol outlines the complete workflow for measuring the quantum yield of 2,6-DPAD relative to a standard.
Instrumentation and Materials
-
Spectrofluorometer: An instrument capable of providing corrected emission spectra is required.[5]
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.[5]
-
Quartz Cuvettes: Matched pairs of 10 mm pathlength quartz cuvettes for both absorbance and fluorescence measurements.
-
Volumetric Glassware: Calibrated flasks and pipettes for accurate solution preparation.
-
Reagents:
-
Sample: 2,6-Bis(diphenylamino)anthracene-9,10-dione (2,6-DPAD).
-
Solvent: Spectroscopy-grade solvent in which both the sample and standard are soluble and stable (e.g., Cyclohexane, Toluene). The solvent must be of the highest purity to avoid background fluorescence.[13][14]
-
Fluorescence Standard: A compound with a well-characterized and stable quantum yield. Quinine sulfate in 0.1 M perchloric acid is a common choice, though its use in an acidic aqueous environment may not be compatible with 2,6-DPAD.[15][16] A more suitable standard for this non-polar compound would be 9,10-Diphenylanthracene in cyclohexane (Φ ≈ 0.90-1.00).[8] For this protocol, we will proceed with 9,10-Diphenylanthracene as the reference.
-
Experimental Workflow Diagram
Caption: Workflow for Relative Quantum Yield Measurement.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a concentrated stock solution (~10⁻⁴ M) of both 2,6-DPAD (Sample) and 9,10-Diphenylanthracene (Standard) in the same batch of spectroscopic-grade cyclohexane.
-
From these stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The target concentrations should yield absorbance values between approximately 0.01 and 0.1 at the chosen excitation wavelength.[5][10]
-
Prepare a solvent blank using only the cyclohexane.
-
-
Spectroscopic Measurements:
-
Determine Excitation Wavelength (λ_ex): Using the UV-Vis spectrophotometer, record the absorbance spectra of a moderately concentrated solution of both the sample and the standard. Choose a λ_ex at which both compounds exhibit significant absorbance, preferably near the absorption maximum of the sample to maximize the signal.
-
Absorbance Measurement: For each of the prepared dilutions (and the solvent blank), measure the absorbance at the chosen λ_ex.[5]
-
Fluorescence Measurement:
-
Set the spectrofluorometer with the chosen λ_ex. Keep all instrument parameters (e.g., excitation and emission slit widths) constant throughout all measurements for both the standard and the sample.[10]
-
Record the corrected fluorescence emission spectrum for each dilution, scanning over the entire emission range of the compound.
-
Record the emission spectrum of the solvent blank. This spectrum should be subtracted from each of the sample and standard spectra to remove background noise and Raman scattering peaks.[9][17]
-
-
-
Data Processing and Analysis:
-
Integrate Spectra: For each background-subtracted emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).[10]
-
Plot Data: Create two separate graphs:
-
Integrated fluorescence intensity of 2,6-DPAD vs. its absorbance at λ_ex.
-
Integrated fluorescence intensity of the standard vs. its absorbance at λ_ex.
-
-
Determine Gradients: Perform a linear regression for each plot. The data should form a straight line that passes through the origin. The slope of this line is the gradient (Grad).[4][5]
-
Calculation of Quantum Yield
Using the gradients obtained from the plots, calculate the quantum yield of 2,6-DPAD (Φ_S) with the following formula:
ΦS = ΦR * (GradS / GradR)
(The refractive index term is omitted as the same solvent is used for both sample and standard).
Data Presentation and Validation
All quantitative data should be summarized for clarity. The following table provides a template for organizing the results.
| Solution | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity (a.u.) |
| Standard 1 | C_R1 | A_R1 | I_R1 |
| Standard 2 | C_R2 | A_R2 | I_R2 |
| Standard 3 | C_R3 | A_R3 | I_R3 |
| Standard 4 | C_R4 | A_R4 | I_R4 |
| Standard 5 | C_R5 | A_R5 | I_R5 |
| Sample 1 | C_S1 | A_S1 | I_S1 |
| Sample 2 | C_S2 | A_S2 | I_S2 |
| Sample 3 | C_S3 | A_S3 | I_S3 |
| Sample 4 | C_S4 | A_S4 | I_S4 |
| Sample 5 | C_S5 | A_S5 | I_S5 |
Calculated Results:
| Parameter | Value |
| Gradient Standard (Grad_R) | Value from plot |
| Gradient Sample (Grad_S) | Value from plot |
| Known QY of Standard (Φ_R) | 0.90 (9,10-Diphenylanthracene in Cyclohexane) |
| Calculated QY of Sample (Φ_S) | Result |
Self-Validating System & Trustworthiness
To ensure the trustworthiness of the results, the following checks are essential:
-
Linearity: The plot of integrated intensity versus absorbance must be linear (R² > 0.99). Non-linearity suggests the presence of inner filter effects or other concentration-dependent phenomena.[10]
-
Zero Intercept: The linear fit should pass through or very close to the origin. A significant y-intercept may indicate fluorescent impurities in the solvent or cuvettes.
-
Temperature Stability: Fluorescence quantum yield can be temperature-dependent. Ensure all measurements are performed at a constant, recorded laboratory temperature.[16]
Conclusion
The relative method, when performed with careful attention to solution preparation and spectroscopic parameters, provides a reliable and accurate means of determining the photoluminescent quantum yield of 2,6-Bis(diphenylamino)anthracene-9,10-dione. An accurate quantum yield value is indispensable for evaluating its potential in photophysical applications and is a critical parameter in the development of novel fluorescent materials for research and drug discovery.[5]
References
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Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
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Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]
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Wikipedia. (2025). Quantum yield. Retrieved from [Link]
- Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology.
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HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Grisorio, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.
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DTIC. (n.d.). Quinine Sulfate as a Fluroescence Quantum Yield Standard. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Quinine sulfate. Retrieved from [Link]
- Ma, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry.
- Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence.
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- Bindhu, C. V., et al. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Modern Physics Letters B.
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Purdue University. (1999). SOLVENT EFFECT ON ABSOLUTE FLUORESCENCE QUANTUM YIELD OF RHODAMINE 6G DETERMINED USI. Retrieved from [Link]
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Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
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BAM. (n.d.). Fluorescence quantum yield standards. Retrieved from [Link]
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University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1. Sample Preparation. Retrieved from [Link]
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CIBA. (n.d.). Analytical technique: Fluorescence Spectroscopy. Retrieved from [Link]
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MDPI. (2021). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
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CORE. (n.d.). Absolute Measurements of Photoluminescence Quantum Yields of Organic Compounds Using an Integrating Sphere. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Bis(diphenylamino)anthracene-9,10-dione. Retrieved from [Link]
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- Birks, J. B. (1976). Fluorescence quantum yield measurements.
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Introduction: The Role of Anthracene-Based Dyes in Next-Generation Photovoltaics
An in-depth technical guide for researchers, scientists, and professionals on the application of 2,6-Bis(diphenylamino)anthracene-9,10-dione in the fabrication and analysis of Dye-Sensitized Solar Cells.
Dye-sensitized solar cells (DSSCs) represent a significant advancement in third-generation photovoltaic technology, offering a cost-effective and environmentally friendlier alternative to conventional silicon-based solar cells.[1] The core of a DSSC's function lies in its photo-electrochemical system, which mimics the natural process of photosynthesis to convert visible light into electrical energy.[1][2] This process is initiated by a sensitizer—a dye molecule—that absorbs photons and injects electrons into a wide-bandgap semiconductor, typically a mesoporous layer of titanium dioxide (TiO₂).[2][3]
The molecular architecture of the sensitizer is paramount to the cell's overall power conversion efficiency. An ideal dye must possess a broad and intense absorption spectrum, firm anchorage to the semiconductor surface, and precisely aligned energy levels to facilitate efficient electron injection and subsequent regeneration. Organic dyes have garnered significant attention due to their high molar extinction coefficients, low cost, and the vast potential for molecular engineering.
Among these, derivatives of anthracene are particularly promising. The anthracene core provides a rigid, planar π-conjugated system that is conducive to strong light absorption and efficient charge transport.[4][5] This guide focuses specifically on 2,6-Bis(diphenylamino)anthracene-9,10-dione , an organic dye whose structure suggests significant potential for high-performance DSSCs. The diphenylamino groups at the 2 and 6 positions act as powerful electron donors, enhancing the intramolecular charge transfer characteristics upon photoexcitation, a key process for efficient electron injection.
Molecular Profile: 2,6-Bis(diphenylamino)anthracene-9,10-dione
Understanding the fundamental properties of the dye is critical to optimizing its performance as a sensitizer.
Chemical Structure and Properties:
-
IUPAC Name: 2,6-bis(N-phenylanilino)anthracene-9,10-dione[6]
-
CAS Number: 868850-50-4[6]
-
Molecular Formula: C₃₈H₂₆N₂O₂[6]
The structure features a central anthracene-9,10-dione core functionalized with two diphenylamino groups. This "D-π-A" (Donor-π bridge-Acceptor) architecture is a well-established strategy in the design of organic sensitizers, though in this case, the anthraquinone core itself has complex electronic properties.
Caption: Molecular structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Physicochemical and Electronic Properties:
A summary of the key properties of the dye is presented below. These parameters are essential for predicting its behavior within the DSSC system.
| Property | Value / Description | Significance in DSSCs |
| Appearance | Light yellow to dark green crystalline powder.[7] | Purity can affect performance; color indicates light absorption range. |
| Melting Point | 262 °C.[7] | High thermal stability is crucial for long-term device operation. |
| Absorption Max (λmax) | ~449 nm (in Toluene).[8] | Indicates the peak wavelength of light absorption. Broader absorption is desirable. |
| Solubility | Varies with solvent polarity.[7] | Must be soluble in appropriate solvents for creating the sensitization solution. |
| Redox Behavior | Reduction potential of -445 mV (vs. SHE at pH 14).[7] | The HOMO/LUMO energy levels must align with the TiO₂ conduction band and the electrolyte's redox potential for efficient charge transfer. |
Experimental Protocol: Fabrication of a DSSC
This section provides a comprehensive, step-by-step protocol for constructing a laboratory-scale DSSC using 2,6-Bis(diphenylamino)anthracene-9,10-dione as the sensitizer.
Core Principle of DSSC Operation:
The operation of a DSSC involves a regenerative cycle.[3] Photons excite the dye, which injects an electron into the TiO₂ conduction band. This electron travels through an external circuit, performing work, and is then returned to the cell at the counter electrode. The counter electrode catalyzes the reduction of the oxidized electrolyte (e.g., triiodide to iodide), which in turn regenerates the oxidized dye molecule, completing the circuit.[2]
Caption: Step-by-step workflow for DSSC fabrication.
Performance Characterization and Analysis
Once fabricated, the cell's performance must be rigorously evaluated. [9]This is typically done under standard test conditions using a solar simulator (AM 1.5G, 100 mW/cm²).
Current-Voltage (J-V) Measurement:
The primary characterization technique is measuring the photocurrent density as a function of voltage (J-V curve). [1]From this curve, four key performance metrics are extracted:
-
Open-Circuit Voltage (Voc): The maximum voltage produced by the cell at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current density produced at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the cell's ideal behavior. It is calculated as: FF = (Jmax × Vmax) / (Jsc × Voc)
-
Power Conversion Efficiency (η or PCE): The overall efficiency of the cell in converting light energy to electrical energy. It is calculated as: η (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).
Performance Data for Anthracene-Based Sensitizers:
While specific data for 2,6-Bis(diphenylamino)anthracene-9,10-dione is not widely published in the context of DSSCs, performance for structurally similar 2,6-difunctionalized anthracene dyes can provide a benchmark.
| Sensitizer Type | Jsc (mA/cm²) | Voc (mV) | FF | η (%) | Reference |
| Anthracene-Thiophene Dye (An-1) | ~5.5 | ~650 | ~0.70 | 2.88% | [4] |
| Optimized Anthracene Dye (C3) | 13.23 | 857 | - | 8.95% | [5] |
| C3 with Co-sensitizer | - | - | - | 10.22% | [5] |
Data Interpretation:
-
Low Jsc: May indicate poor light harvesting by the dye, inefficient electron injection, or high charge recombination rates.
-
Low Voc: Often linked to significant charge recombination between electrons in the TiO₂ and the electrolyte, or a misalignment of the dye's HOMO level with the electrolyte's redox potential.
-
Low FF: Can be caused by high internal series resistance or charge transport limitations within the cell.
Conclusion and Outlook
2,6-Bis(diphenylamino)anthracene-9,10-dione presents a compelling molecular structure for application as a sensitizer in dye-sensitized solar cells. Its strong electron-donating diphenylamino groups and extended π-conjugated anthracene core are advantageous for light absorption and intramolecular charge transfer. The protocols outlined in this guide provide a robust framework for the fabrication and systematic evaluation of DSSCs employing this and similar novel organic dyes.
Future research should focus on a detailed characterization of its photophysical and electrochemical properties, including transient absorption spectroscopy to probe electron injection dynamics and electrochemical impedance spectroscopy to quantify charge recombination processes. Further molecular engineering, such as the introduction of different anchoring groups or modifying the π-bridge, could lead to even greater efficiencies, contributing to the advancement of next-generation solar energy technologies.
References
- Fabrication procedure of dye-sensitized solar cells. (n.d.).
- Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing). (n.d.).
- Characterization and Modeling of Dye-Sensitized Solar Cells - ACS Publications. (n.d.).
- Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. (n.d.).
- Buy 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- | 1640978-33-1 - Smolecule. (2023, August 16).
- Dye-sensitized Solar Cells: Principle, Fabrication and Performance. (2017, September 6). JoVE.
- Characterizing Interfacial Structures of Dye-Sensitized Solar Cell Working Electrodes. (n.d.). PMC.
- Fabrication of a Dye-Sensitized Solar Cell. (2014, February 12). YouTube.
- Yen, Y.-S., Chen, Y.-C., Chou, H.-H., Huang, S.-T., & Lin, J. T. (n.d.). Novel Organic Sensitizers Containing 2,6-Difunctionalized Anthracene Unit for Dye Sensitized Solar Cells. MDPI.
- 2,6-bis(diphenylaMino)anthracene-9,10-dione 868850-50-4 wiki. (n.d.). Guidechem.
- 2,6-Bis(diphenylamino)anthracene-9,10-dione. (n.d.). Benchchem.
- 2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2. (n.d.). PubChem.
- 2,6-Bis(diphenylamino)anthracene-9,10-dione. (n.d.). Sigma-Aldrich.
- Novel anthracene-based organic dyes as co-sensitizers of porphyrins for developing efficient dye-sensitized solar cells. (2021, October 30). New Journal of Chemistry (RSC Publishing).
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Application Notes and Protocols for Thin-Film Deposition of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Introduction: Unlocking the Potential of 2,6-Bis(diphenylamino)anthracene-9,10-dione in Organic Electronics
2,6-Bis(diphenylamino)anthracene-9,10-dione (BDAAD) is a promising organic semiconductor that has garnered significant interest for its potential applications in next-generation electronic devices. Its molecular structure, featuring an electron-accepting anthraquinone core flanked by electron-donating diphenylamino groups, imparts desirable charge transport and photophysical properties. This unique architecture makes BDAAD a compelling candidate for active layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The performance of these devices is critically dependent on the quality and morphology of the BDAAD thin film. Therefore, precise control over the deposition process is paramount to harnessing the full potential of this material. These application notes provide detailed protocols and expert insights into the primary techniques for depositing high-quality thin films of BDAAD: High-Vacuum Thermal Evaporation and Solution-Based Deposition methods, including Spin Coating and Solution Shearing.
High-Vacuum Thermal Evaporation (HVTE)
High-Vacuum Thermal Evaporation is a solvent-free deposition technique that is particularly well-suited for organic small molecules like BDAAD. This method allows for the formation of highly pure and uniform thin films with precise thickness control, which is crucial for reproducible device fabrication.
Rationale and Key Considerations
The successful thermal evaporation of organic materials hinges on a delicate balance of temperature and pressure. Organic molecules, including BDAAD, often have lower melting and decomposition temperatures compared to their inorganic counterparts. Therefore, precise temperature control is essential to ensure sublimation without thermal degradation of the material. A high-vacuum environment (typically < 10⁻⁶ Torr) is necessary to minimize the incorporation of impurities and to allow for a long mean free path for the evaporated molecules, ensuring uniform deposition on the substrate.
For anthracene derivatives, the substrate temperature during deposition plays a critical role in controlling the film morphology and molecular packing, which in turn dictates the charge transport properties of the resulting device.[1][2]
Protocol for High-Vacuum Thermal Evaporation of BDAAD
1.2.1. Substrate Preparation:
A pristine substrate surface is fundamental to achieving high-quality thin films.
-
Cleaning: Sequentially sonicate the chosen substrate (e.g., silicon wafers with a dielectric layer, glass, or ITO-coated glass) in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:
-
Deionized water with detergent (5 minutes)
-
Deionized water rinse (2 x 5 minutes)
-
Acetone (5 minutes)
-
Isopropanol (5 minutes)
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended for OFETs): To improve the interface properties and promote desired molecular ordering, a self-assembled monolayer (SAM) treatment is often employed. For silicon dioxide surfaces, treatment with octadecyltrichlorosilane (OTS) is common.
1.2.2. Evaporation Procedure:
-
Material Loading: Place a small amount (10-20 mg) of high-purity BDAAD powder into a clean, inert crucible (e.g., quartz or alumina).
-
System Pump-down: Mount the crucible and the prepared substrates in the thermal evaporation chamber. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Substrate Heating: Heat the substrate to the desired temperature. Based on studies of similar anthracene derivatives like 2,6-diphenyl anthracene (DPA), a substrate temperature in the range of 50-70 °C is a good starting point to promote crystalline growth.
-
Material Degassing: Gently heat the crucible to a temperature below the sublimation point of BDAAD to outgas any adsorbed moisture or volatile impurities.
-
Deposition: Slowly ramp up the crucible temperature until the desired deposition rate is achieved. For small molecule organic semiconductors, a slow deposition rate of 0.05 - 0.2 Å/s is recommended to allow for better molecular ordering on the substrate surface. Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM).
-
Cooling and Venting: Once the desired film thickness is reached, close the shutter and turn off the crucible heating. Allow the system to cool down before venting with an inert gas like nitrogen.
Expected Results and Characterization
| Parameter | Recommended Range | Rationale |
| Base Pressure | < 5 x 10⁻⁶ Torr | Minimizes impurity incorporation and ensures a long mean free path for evaporated molecules. |
| Crucible Material | Quartz, Alumina | Inert materials that prevent reaction with the organic semiconductor at elevated temperatures. |
| Substrate Temperature | 50 - 70 °C | Promotes surface diffusion and crystalline ordering of BDAAD molecules.[1][2] |
| Deposition Rate | 0.05 - 0.2 Å/s | A slow rate allows for better molecular packing and the formation of larger crystalline domains. |
| Final Film Thickness | 20 - 100 nm | Application-dependent; thinner for OFETs, thicker for OLEDs and OPVs. |
The resulting BDAAD thin films should be characterized to assess their quality. Atomic Force Microscopy (AFM) can be used to evaluate the surface morphology and roughness. X-ray Diffraction (XRD) will provide information on the crystallinity and molecular orientation. UV-Visible spectroscopy can confirm the electronic properties of the film.
Diagram of the High-Vacuum Thermal Evaporation Workflow:
Caption: Workflow for Spin Coating of BDAAD Thin Films.
Solution Shearing
Solution shearing is a powerful technique for depositing highly crystalline and aligned thin films of small molecule organic semiconductors. It involves shearing a solution of the material between a moving blade and a heated substrate, leading to controlled solvent evaporation and crystallization.
2.3.1. Rationale and Key Considerations:
Solution shearing offers greater control over film morphology and molecular packing compared to spin coating. The shearing speed, substrate temperature, and the geometry of the shearing blade are critical parameters that influence the final film properties. This technique is particularly advantageous for fabricating high-performance OFETs.
2.3.2. Protocol for Solution Shearing of BDAAD:
-
Solution Preparation: Prepare a solution of BDAAD in a high-boiling-point solvent (e.g., chlorobenzene or dichlorobenzene) at a concentration of 5-20 mg/mL . Higher boiling point solvents allow for more controlled crystallization.
-
Substrate Preparation: Prepare the substrates as described in the HVTE section (1.2.1), including any surface treatments.
-
Deposition:
-
Preheat the substrate to a temperature of 60-100 °C . The optimal temperature will depend on the solvent used.
-
Place the substrate on the shearing stage.
-
Dispense a small volume of the BDAAD solution at the edge of the substrate.
-
Bring the shearing blade (e.g., a clean silicon wafer edge or a custom-made blade) into contact with the solution to create a meniscus.
-
Move the blade across the substrate at a constant speed, typically in the range of 0.1 - 2 mm/s .
-
-
Drying: The film dries as the blade moves across the substrate.
2.3.3. Parameter Optimization:
| Parameter | Variable | Effect on Film |
| Shearing Speed | Slower | Larger crystalline domains, potentially thicker film |
| Substrate Temperature | Higher | Faster solvent evaporation, can influence crystal packing |
| Solution Concentration | Higher | Thicker film |
| Blade-Substrate Gap | Smaller | Thinner film |
Diagram of the Solution Shearing Workflow:
Caption: Workflow for Solution Shearing of BDAAD Thin Films.
Safety Precautions
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 2,6-Bis(diphenylamino)anthracene-9,10-dione and all solvents before use.
-
High-vacuum systems should only be operated by trained personnel.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Adhesion | Substrate contamination | Improve substrate cleaning protocol; consider a different surface treatment. |
| Cracked or Discontinuous Film (Solution-Based) | Solution concentration too high; solvent evaporation too fast; poor wetting | Decrease solution concentration; use a lower volatility solvent; try a different surface treatment. |
| Amorphous Film (HVTE) | Substrate temperature too low; deposition rate too high | Increase substrate temperature; decrease deposition rate. |
| Inconsistent Device Performance | Variations in film morphology and thickness | Tightly control all deposition parameters; ensure consistent substrate preparation. |
Conclusion
The successful deposition of high-quality 2,6-Bis(diphenylamino)anthracene-9,10-dione thin films is a critical step in the fabrication of high-performance organic electronic devices. Both High-Vacuum Thermal Evaporation and solution-based techniques offer viable pathways to achieving this goal. The choice of deposition method will depend on the specific application, desired film properties, and available equipment. By carefully controlling the deposition parameters outlined in these application notes, researchers and scientists can reproducibly fabricate high-quality BDAAD thin films and unlock the full potential of this exciting organic semiconductor.
References
-
Shuai, Z. et al. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA). Chemical Communications.
-
Shuai, Z. Group. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA).
-
PubChem. 2,6-Bis(diphenylamino)anthracene-9,10-dione. National Center for Biotechnology Information.
-
Royal Society of Chemistry. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA).
-
ResearchGate. The Influence of the Substrate Temperature on the Properties of Solar Cell Related Thin Films.
-
Solubility of Things. Anthraquinone.
-
ResearchGate. Optical absorption and dispersion properties of 2-aminoanthracene-9,10- dione thin films for photodetector applications.
-
Nature. Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors.
-
Guidechem. 2,6-bis(diphenylaMino)anthracene-9,10-dione 868850-50-4 wiki.
-
ResearchGate. Fabrication and characterization of anthracene thin films for widescale organic optoelectronic applications based on linear/nonlinear analyzed optical dispersion parameters.
-
ECHEMI. 868850-50-4, 2,6-bis(diphenylaMino)anthracene-9,10-dione Formula.
-
ResearchGate. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.
-
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Application Notes and Protocols: 2,6-Bis(diphenylamino)anthracene-9,10-dione for High-Performance Electrochromic Devices
Foreword for the Advanced Researcher
The field of electrochromism is continually driven by the pursuit of materials that offer high contrast, rapid switching speeds, and robust long-term stability. Among the diverse classes of organic electrochromes, anthraquinone derivatives have emerged as a promising scaffold due to their inherent redox activity and tunable electronic properties. This document provides a comprehensive technical guide on the application of a specific, high-performance derivative: 2,6-Bis(diphenylamino)anthracene-9,10-dione .
While direct, extensive literature on the electrochromic device performance of this exact molecule is emerging, this guide synthesizes foundational knowledge of its chemical properties with proven methodologies from closely related anthraquinone and diphenylamino-based systems. The protocols and insights presented herein are designed to provide researchers, materials scientists, and drug development professionals with a robust framework for the successful integration of this molecule into next-generation electrochromic devices. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system grounded in scientific principle.
Molecular Overview and Electrochromic Principle
1.1. The 2,6-Bis(diphenylamino)anthracene-9,10-dione Scaffold
2,6-Bis(diphenylamino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C₃₈H₂₆N₂O₂.[1][2] Its structure is characterized by a central anthraquinone core, which is a redox-active unit, functionalized at the 2 and 6 positions with diphenylamino groups. These electron-donating diphenylamino moieties are crucial for modulating the electronic and optical properties of the anthraquinone core, making it an excellent candidate for electrochromic applications. The extended π-conjugation across the molecule is fundamental to its chromophoric nature.
1.2. Principle of Electrochromism
The electrochromic behavior of 2,6-Bis(diphenylamino)anthracene-9,10-dione is predicated on its ability to undergo reversible redox reactions. The central anthraquinone unit can be reversibly reduced by applying an external electrical potential. This reduction process alters the electronic structure of the molecule, leading to a change in its light absorption characteristics and, consequently, a visible color change. The diphenylamino substituents play a key role in stabilizing the reduced species and influencing the color of both the neutral and redox states.
The generalized redox mechanism is as follows:
Molecule (Neutral State, Color 1) + ne⁻ ⇌ [Molecule]ⁿ⁻ (Reduced State, Color 2)
The reversibility of this reaction is paramount for the long-term operational stability of an electrochromic device.
Synthesis and Characterization
2.1. Synthesis Protocol
The synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione can be achieved through a multi-step process, typically involving a nucleophilic aromatic substitution or a coupling reaction. A generalized and adaptable protocol is outlined below, based on established methods for analogous compounds.
Step-by-Step Synthesis:
-
Starting Materials: 2,6-Diaminoanthraquinone and a suitable phenylating agent (e.g., iodobenzene or bromobenzene).
-
Diazotization: Dissolve 2,6-diaminoanthraquinone in concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature. Stir the mixture for 2 hours. The excess nitrite can be neutralized with urea.[3]
-
Coupling Reaction: In a separate flask, prepare a solution of the coupling partner (e.g., phenol or aniline derivatives). The diazonium salt solution is then added dropwise to this solution, often in the presence of a base like sodium carbonate, while maintaining a low temperature.[3]
-
Purification: The crude product is collected by filtration and washed with water and methanol. Further purification can be achieved by recrystallization from a suitable solvent mixture (e.g., DMF-ethanol) or by column chromatography.[3]
2.2. Physicochemical Characterization
A comprehensive characterization of the synthesized 2,6-Bis(diphenylamino)anthracene-9,10-dione is essential to confirm its identity and purity before device fabrication.
| Property | Value/Technique | Reference |
| Molecular Formula | C₃₈H₂₆N₂O₂ | [1][2] |
| Molecular Weight | 542.63 g/mol | [1][2] |
| Appearance | Light yellow to dark green crystalline powder | [1] |
| Melting Point | 262 °C | [1] |
| Purity Analysis | >95-98% by HPLC | [1] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | |
| Electrochemical Behavior | Cyclic Voltammetry (CV) | |
| Optical Properties | UV-Vis Spectroscopy |
Fabrication of an Electrochromic Device: A Step-by-Step Protocol
This section details the fabrication of a solution-phase electrochromic device, a common configuration for initial material evaluation.
3.1. Materials and Reagents
-
Electrochromic Material: 2,6-Bis(diphenylamino)anthracene-9,10-dione
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (ACN)
-
Solvent: High-purity chloroform or dichloromethane for film deposition
-
Sealing Material: UV-curable epoxy or thermoplastic sealant
3.2. Experimental Workflow Diagram
Caption: Workflow for Electrochromic Device Fabrication.
3.3. Detailed Fabrication Protocol
-
ITO Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass slides in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove any residual organic contaminants and improve the wettability of the surface.
-
-
Spin-Coating of the Electrochromic Layer:
-
Prepare a solution of 2,6-Bis(diphenylamino)anthracene-9,10-dione (e.g., 10 mg/mL) in a suitable solvent like chloroform.
-
Deposit the solution onto the conductive side of the ITO substrate.
-
Spin-coat at a suitable speed (e.g., 1500 rpm for 60 seconds) to achieve a uniform thin film. The thickness of the film can be controlled by varying the solution concentration and spin speed.
-
-
Film Annealing:
-
Anneal the coated substrate on a hot plate at a moderate temperature (e.g., 80-100 °C) for 10-15 minutes to remove residual solvent.
-
-
Device Assembly:
-
Assemble the device in a sandwich configuration using the electrochromic film-coated ITO as the working electrode and a bare ITO slide as the counter electrode.
-
Place a spacer (e.g., a thin polymer film of known thickness) between the electrodes to create a gap for the electrolyte.
-
-
Electrolyte Injection:
-
Inject the electrolyte solution (0.1 M TBAPF₆ in ACN) into the gap between the electrodes via capillary action.
-
-
Sealing:
-
Seal the edges of the device with a UV-curable epoxy or a thermoplastic sealant to prevent electrolyte leakage and atmospheric contamination.
-
Performance Characterization and Expected Metrics
The performance of the fabricated electrochromic device should be evaluated using a combination of electrochemical and spectroscopic techniques.
4.1. Characterization Techniques
-
Cyclic Voltammetry (CV): To determine the redox potentials and assess the electrochemical stability of the material.
-
Spectroelectrochemistry: To monitor the changes in the UV-Vis absorption spectrum as a function of the applied potential. This allows for the identification of the colored and bleached states.
-
Chronoamperometry and Chronocoulometry: To measure the switching times and calculate the coloration efficiency.
4.2. Key Performance Metrics (Hypothetical Data Based on Analogs)
The following table presents hypothetical yet realistic performance metrics for an electrochromic device based on 2,6-Bis(diphenylamino)anthracene-9,10-dione, extrapolated from data on a related asymmetric anthraquinone heptyl viologen system.[4]
| Performance Metric | Expected Value | Significance |
| Optical Transmittance Change (ΔT) | 60-70% at λmax | High contrast between colored and bleached states |
| Coloration Efficiency (η) | 50-65 cm²/C | Efficiency of converting charge to optical density change |
| Switching Time (Coloration) | 1-3 seconds | Rapid transition from bleached to colored state |
| Switching Time (Bleaching) | < 1.5 seconds | Rapid transition from colored to bleached state |
| Cyclic Stability | >95% retention after 1000 cycles | Long-term operational durability |
4.3. Electrochromic Switching Mechanism
Caption: Redox Switching and Color Change Mechanism.
Conclusion and Future Outlook
2,6-Bis(diphenylamino)anthracene-9,10-dione represents a highly promising molecular scaffold for the development of solution-processable electrochromic devices. Its robust redox chemistry, coupled with the electron-donating nature of the diphenylamino substituents, provides a strong foundation for achieving desirable performance characteristics. The protocols and data presented in this guide, though partially based on analogous systems, offer a clear and scientifically grounded pathway for researchers to explore the full potential of this material.
Future research should focus on the fine-tuning of device architecture, including the exploration of solid-state electrolytes to enhance durability and safety. Furthermore, the synthesis of novel derivatives with modified substituent groups could lead to a broader palette of colors and further improvements in switching performance and stability. The insights provided herein are intended to accelerate these research and development efforts.
References
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Dual-use synthesis of an asymmetric anthraquinone heptyl viologen (AQHV) for solution and gel-polymer electrolyte-based electrochromic devices. Journal of Materials Chemistry C.
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Orange to green switching anthraquinone - based electrochromic material. USP Electronic Research Repository.
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2,6-Bis(diphenylamino)anthracene-9,10-dione. Benchchem.
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Design, Synthesis and Electrochromic Properties of Anthraquinone Imide-based Donor-acceptor Type of Near Infrared Chromophores. Chemical Research in Chinese Universities.
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2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2. PubChem.
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Synthesis and Properties of an Anthraquinone-Based Redox Switch for Molecular Electronics. Figshare.
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Combined colourimetric and turn-on luminescence from a redox-switchable 2-aza-anthraquinone bridged dimetallic assembly. Dalton Transactions.
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Fabrication of Electrochromic Devices. Taylor & Francis eBooks.
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Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry.
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Synthesis and characterization of an electrochromic copolymer based on 9, 10-di (furan-2-yl)anthracene and 3,4-ethylenedioxythiophene. PMC.
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Application Notes and Protocols for Chemical Sensors Based on 2,6-Bis(diphenylamino)anthracene-9,10-dione
Introduction: The Promise of a Donor-Acceptor Anthraquinone Derivative in Chemical Sensing
2,6-Bis(diphenylamino)anthracene-9,10-dione is an intriguing organic molecule characterized by a robust anthraquinone core, which acts as an electron acceptor, functionalized with two diphenylamino groups at the 2 and 6 positions that serve as strong electron donors. This "push-pull" architecture gives rise to pronounced intramolecular charge transfer (ICT) characteristics, which are the foundation of its potential in the development of sophisticated chemical sensors. The modulation of this ICT process upon interaction with specific analytes can lead to distinct changes in the molecule's photophysical properties, such as color and fluorescence, enabling sensitive and selective detection.[1][2]
The diphenylamino substituents not only enhance the electron-donating strength but also introduce steric bulk and potential for rich intermolecular interactions, which can be harnessed to fine-tune the selectivity and sensitivity of sensor platforms. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2,6-Bis(diphenylamino)anthracene-9,10-dione as a chemo-responsive material for the detection of analytes. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer insights into the interpretation of results.
Molecular Structure and Sensing Principle
The core of the sensing mechanism lies in the alteration of the intramolecular charge transfer from the diphenylamino donor groups to the anthraquinone acceptor core upon binding of an analyte. This interaction can occur through various non-covalent forces, such as coordination with metal ions or hydrogen bonding with anions. Such binding perturbs the electronic distribution within the molecule, leading to a measurable change in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change manifests as a shift in the absorption and emission spectra, providing the basis for colorimetric and fluorometric sensing.
Caption: Generalized sensing mechanism of 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione
The synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[3][4][5][6] This method provides a versatile and high-yielding route to form the crucial C-N bonds between the anthraquinone core and the diphenylamine moieties. The starting material for this synthesis is 2,6-dichloroanthraquinone, which can be prepared from commercially available precursors.
Protocol 1: Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Materials:
-
2,6-Dichloroanthraquinone
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,6-dichloroanthraquinone (1.0 eq), diphenylamine (2.2 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe. The typical concentration is around 0.1 M with respect to the 2,6-dichloroanthraquinone.
-
Reaction: Stir the reaction mixture at reflux (approximately 110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,6-Bis(diphenylamino)anthracene-9,10-dione as a colored solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Application in Chemical Sensing: Detection of Copper(II) Ions
The electron-rich nitrogen atoms of the diphenylamino groups and the carbonyl oxygens of the anthraquinone core can act as a potential binding site for metal ions. Copper(II) is a common environmental and biological analyte, and its detection is of significant interest. Anthraquinone-based sensors have been shown to be effective for the detection of various metal ions.[7][8]
Protocol 2: Fluorometric and Colorimetric Detection of Cu²⁺
Materials:
-
Stock solution of 2,6-Bis(diphenylamino)anthracene-9,10-dione (1 mM in acetonitrile)
-
Stock solutions of various metal perchlorates (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) (10 mM in deionized water)
-
Acetonitrile (spectroscopic grade)
-
HEPES buffer (10 mM, pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor by diluting the stock solution in a 1:1 (v/v) mixture of acetonitrile and HEPES buffer to a final concentration of 10 µM.
-
Colorimetric Titration:
-
To a quartz cuvette containing 3 mL of the sensor solution, record the initial UV-Vis absorption spectrum.
-
Add incremental amounts of the Cu²⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette.
-
After each addition, mix thoroughly and record the absorption spectrum.
-
Observe any changes in the color of the solution and the position and intensity of the absorption bands.
-
-
Fluorometric Titration:
-
To a quartz cuvette containing 3 mL of the sensor solution, record the initial fluorescence emission spectrum (determine the optimal excitation wavelength from the absorption spectrum).
-
Add incremental amounts of the Cu²⁺ stock solution.
-
After each addition, mix and record the emission spectrum.
-
Observe any changes in the fluorescence intensity (quenching or enhancement).
-
-
Selectivity Study: Repeat the titration experiments with other metal ion stock solutions to assess the selectivity of the sensor for Cu²⁺.
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Calculate the binding constant (Kₐ) using the Benesi-Hildebrand equation.
Expected Results:
Upon addition of Cu²⁺, a noticeable color change from, for example, yellow to orange is expected, accompanied by a red-shift in the main absorption band. In the fluorescence spectrum, significant quenching of the emission is anticipated due to the paramagnetic nature of Cu²⁺, which facilitates non-radiative decay pathways.
| Parameter | Expected Value |
| Analyte | Cu²⁺ |
| Sensing Medium | Acetonitrile/HEPES buffer (1:1, v/v, pH 7.4) |
| Detection Method | Colorimetric and Fluorometric |
| Color Change | Yellow to Orange |
| Absorption Shift (Δλ) | ~30-50 nm (bathochromic) |
| Fluorescence Change | Significant Quenching |
| Limit of Detection (LOD) | ~0.1 - 1 µM |
| Binding Constant (Kₐ) | ~10⁴ - 10⁵ M⁻¹ |
Application in Anion Sensing: Detection of Fluoride Ions
The N-H protons of the amino groups in related anthraquinone derivatives can act as hydrogen bond donors for the recognition of basic anions like fluoride (F⁻).[9][10][11] The strong hydrogen bonding interaction can lead to deprotonation or significant perturbation of the electronic structure, resulting in a colorimetric and fluorometric response.
Protocol 3: Colorimetric and Fluorometric Detection of F⁻
Materials:
-
Stock solution of 2,6-Bis(diphenylamino)anthracene-9,10-dione (1 mM in THF)
-
Stock solutions of various tetrabutylammonium (TBA) salts (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, OAc⁻, H₂PO₄⁻) (10 mM in THF)
-
Tetrahydrofuran (THF, spectroscopic grade)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor in THF to a final concentration of 20 µM.
-
Colorimetric and Fluorometric Titration:
-
Record the initial absorption and emission spectra of the sensor solution.
-
Add incremental amounts of the TBAF stock solution.
-
After each addition, mix and record the spectra.
-
Observe changes in color, absorption, and fluorescence.
-
-
Selectivity Study: Perform the same titration with other TBA salts to evaluate the selectivity for F⁻.
Expected Results:
The addition of F⁻ is expected to induce a significant color change, for instance, from yellow to deep red or purple. This will be reflected in the appearance of a new, red-shifted absorption band. The fluorescence is likely to be quenched or exhibit a ratiometric change due to the strong interaction with the fluoride ion.
| Parameter | Expected Value |
| Analyte | F⁻ |
| Sensing Medium | THF |
| Detection Method | Colorimetric and Fluorometric |
| Color Change | Yellow to Deep Red/Purple |
| Absorption Shift (Δλ) | ~80-120 nm (new band) |
| Fluorescence Change | Quenching or Ratiometric Shift |
| Limit of Detection (LOD) | ~1 - 10 µM |
| Binding Constant (Kₐ) | ~10³ - 10⁴ M⁻¹ |
Conclusion and Future Perspectives
2,6-Bis(diphenylamino)anthracene-9,10-dione represents a versatile platform for the development of chemical sensors. Its inherent photophysical properties, stemming from its donor-acceptor structure, can be effectively modulated by a range of analytes. The protocols outlined in this document provide a solid foundation for researchers to explore its potential in detecting metal ions and anions.
Future work could focus on the immobilization of this sensor molecule onto solid supports, such as polymers or nanoparticles, to create portable and reusable sensing devices. Furthermore, the introduction of different functional groups onto the diphenylamino moieties could lead to sensors with enhanced selectivity and sensitivity for other target analytes, expanding the scope of its applications in environmental monitoring, clinical diagnostics, and drug discovery.
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- Yoo, H.-S., et al. (2019). Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids. The Journal of Organic Chemistry, 84(16), 10012-10023.
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incorporating 2,6-Bis(diphenylamino)anthracene-9,10-dione into polymer films for sensing applications
Application Note & Protocol Guide
Topic: Incorporating 2,6-Bis(diphenylamino)anthracene-9,10-dione into Polymer Films for Advanced Sensing Applications
Introduction: The Convergence of Molecular Design and Material Science for Next-Generation Sensors
The pursuit of highly sensitive and selective chemical sensors is a cornerstone of modern analytical science, with profound implications for environmental monitoring, industrial process control, and biomedical diagnostics. A promising strategy in this field involves the integration of functional organic dyes into solid-state polymer matrices. This approach leverages the specific photophysical responses of the dye while harnessing the stability, processability, and tailored permeability of a polymer host.[1][2]
This guide focuses on a particularly compelling molecule: 2,6-Bis(diphenylamino)anthracene-9,10-dione . This compound belongs to the anthraquinone family of dyes, which are renowned for their robust chemical and thermal stability and interesting electronic properties.[3][4][5][6] The strategic placement of electron-donating diphenylamino groups on the anthraquinone core creates a molecule with a strong intramolecular charge transfer (ICT) character, making its fluorescence highly sensitive to the local chemical environment.[7][8]
By physically embedding or "doping" this dye into an optically transparent polymer film, we can create a robust, easy-to-handle sensor. The polymer matrix serves not only as a solid support but also as a selective barrier that can modulate analyte access to the sensing dye, thereby enhancing the overall performance of the device. This document provides a comprehensive set of protocols and expert insights for researchers, scientists, and development professionals, guiding them from the fundamental principles of the sensing molecule through to the fabrication, characterization, and validation of functional sensor films.
Section 1: The Sensing Moiety: Understanding 2,6-Bis(diphenylamino)anthracene-9,10-dione
The efficacy of any sensor begins with a deep understanding of its active component. 2,6-Bis(diphenylamino)anthracene-9,10-dione is a carefully designed molecule whose structure is intrinsically linked to its sensing capability.
Physicochemical Properties
A summary of the key properties of the dye is essential for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| IUPAC Name | 2,6-bis(diphenylamino)anthracene-9,10-dione | [9] |
| CAS Number | 868850-50-4 | [9][10][11][12] |
| Molecular Formula | C₃₈H₂₆N₂O₂ | [9] |
| Molecular Weight | 542.6 g/mol | [9] |
| Appearance | Solid | |
| λmax (Toluene) | 449 nm | [10] |
The Rationale for Sensing: Fluorescence Quenching
The primary sensing mechanism anticipated for films incorporating this dye is fluorescence quenching .[13][14] This phenomenon occurs when an analyte, the "quencher," interacts with the excited state of the fluorescent dye (fluorophore), causing the dye to return to its ground state without emitting a photon.[13][15] This results in a measurable decrease in fluorescence intensity.
The diphenylamino groups act as strong electron donors, pushing electron density towards the electron-withdrawing anthraquinone core. Upon photoexcitation, this charge separation is enhanced, creating an excited state that is highly susceptible to interactions with electron-deficient species (e.g., nitroaromatic compounds, common in explosives) or certain metal ions that can facilitate non-radiative decay pathways.[3][14][16] Therefore, the presence of such analytes "turns off" the dye's fluorescence, providing a clear optical signal for detection.
Section 2: The Support Matrix: Selecting the Right Polymer
The choice of polymer is as critical as the dye itself. The polymer matrix dictates the sensor's mechanical properties, optical clarity, and, most importantly, its interaction with the target analyte.
Critical Considerations for Polymer Selection
-
Optical Transparency: The polymer must be transparent in the UV-Visible range corresponding to the dye's absorption and emission wavelengths to avoid signal interference.
-
Analyte Permeability: The polymer must allow the target analyte to diffuse through its matrix and reach the embedded dye molecules. Porosity and free volume are key factors.
-
Dye Compatibility: The polymer should prevent the aggregation of dye molecules. Aggregation can lead to self-quenching, which reduces the baseline fluorescence and overall sensor sensitivity.[14]
-
Mechanical and Chemical Stability: The resulting film must be robust enough for its intended application and inert to the sensing environment.
Recommended Polymers for Sensor Development
| Polymer | Key Advantages | Key Disadvantages | Recommended Solvents |
| Polymethyl Methacrylate (PMMA) | Excellent optical clarity (>92% visible light transmission), rigid, well-characterized.[17][18] | Low gas permeability, can be brittle. | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Polystyrene (PS) | High refractive index, good processability, versatile for various film techniques.[17][19] | Can be susceptible to UV degradation, moderate permeability. | Toluene, THF, Cyclohexane |
| Polyvinylidene Fluoride (PVDF) | High chemical resistance, thermal stability, and unique piezoelectric properties.[20] | Lower optical transparency compared to PMMA, can be semi-crystalline. | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
Section 3: Sensor Film Fabrication: Protocols and Workflow
The reliable fabrication of high-quality, reproducible sensor films is paramount. The following section details the overall workflow and provides step-by-step protocols for two standard, highly effective fabrication methods: solvent casting and spin coating.
Overall Fabrication Workflow
The general process involves preparing a homogeneous solution of the polymer and dye, depositing it onto a substrate, and carefully controlling the solvent evaporation to form a solid film.
Caption: General workflow for fabricating dye-doped polymer sensor films.
Protocol: Preparation of the Dope Solution
Causality: The goal is to create a perfectly homogeneous solution at the molecular level.[21] Incomplete dissolution or the presence of particulates will lead to scattering, defects, and non-uniform sensor response. The dye concentration is critical; typically, a weight ratio of 0.1% to 2% dye-to-polymer is a good starting point to balance signal strength against aggregation-induced quenching.[17]
-
Material Weighing: Accurately weigh the desired amounts of polymer (e.g., 500 mg PMMA) and 2,6-Bis(diphenylamino)anthracene-9,10-dione (e.g., 2.5 mg for a 0.5% w/w mixture).
-
Solvent Addition: Transfer the solids to a clean glass vial. Based on the chosen polymer, add a suitable volume of solvent (e.g., 10 mL of Toluene for a 5% w/v polymer solution).
-
Dissolution: Seal the vial and stir the mixture using a magnetic stirrer at room temperature until all solids are fully dissolved. This may take several hours. Gentle sonication can be used to expedite the process, but avoid excessive heating.
-
Filtration: To remove any dust or undissolved microparticles, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dust-free vial.[22]
Protocol: Film Fabrication by Solvent Casting
Causality: This method relies on the slow, controlled evaporation of the solvent from a stationary solution.[23][24][25] The slow rate allows polymer chains to settle into a low-stress, uniform film, making it ideal for creating thicker films with excellent optical properties.[22]
Caption: Step-by-step protocol for the solvent casting method.
-
Substrate Preparation: Select a flat, smooth substrate (e.g., glass petri dish or microscope slide). Clean it thoroughly with soap, deionized water, and an appropriate solvent (e.g., isopropanol), then dry it completely. Place the substrate on a perfectly level surface.
-
Casting: Carefully pour a predetermined volume of the filtered dope solution onto the substrate.
-
Evaporation: Cover the substrate with a lid or watch glass, leaving a small gap to allow for slow solvent evaporation. This prevents rapid drying, which can cause surface defects, and protects the film from dust.
-
Drying: Leave the film undisturbed in a fume hood at room temperature for 12-24 hours, or until the film appears solid and dry.
-
Final Treatment: Transfer the film (still on its substrate) to a vacuum oven and heat at a temperature well below the polymer's glass transition temperature (e.g., 50°C for PMMA) for several hours to remove any residual solvent. The final film can then be carefully peeled off or used directly on the substrate.
Protocol: Film Fabrication by Spin Coating
Causality: This technique uses centrifugal force to spread the solution, creating highly uniform thin films.[26][27] The final thickness is primarily determined by the solution's viscosity and the rotational speed, following the general relationship where thickness is inversely proportional to the square root of the spin speed.[26][28] This method is fast and ideal for applications requiring precise thickness control in the nanometer to low-micrometer range.[29][30]
Caption: Step-by-step protocol for the spin coating method.
-
Substrate Preparation: Use a flat, rigid substrate (e.g., silicon wafer or quartz slide). Clean it meticulously as described for solvent casting.
-
Deposition: Place the substrate on the spin coater's vacuum chuck. Using a pipette, dispense a small puddle of the filtered dope solution onto the center of the substrate, ensuring it covers about two-thirds of the surface.
-
Spinning: Immediately start the spin coating program. A typical program consists of a low-speed spread step (e.g., 500 RPM for 5 seconds) followed by a high-speed thinning step (e.g., 2000 RPM for 45 seconds). The high-speed step expels excess solution and thins the film, while solvent evaporation begins to solidify the polymer matrix.
-
Baking: After the spin cycle is complete, carefully remove the substrate and place it on a hotplate set to a moderate temperature (e.g., 80-100°C) for several minutes to drive off any remaining solvent.
Section 4: Characterization and Performance Evaluation
Once fabricated, the film must be thoroughly characterized to understand its physical properties and evaluate its performance as a sensor.
Workflow for Sensor Characterization & Evaluation
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Welcome to the technical support resource for the synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione. This guide is designed for researchers, chemists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity.
The primary synthetic route to 2,6-Bis(diphenylamino)anthracene-9,10-dione is the palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction forms the crucial C-N bonds between an aryl halide (typically 2,6-dihaloanthracene-9,10-dione) and diphenylamine.[1] While effective, the reaction is sensitive to various parameters that can impact its success.[2]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Buchwald-Hartwig reaction to synthesize 2,6-Bis(diphenylamino)anthracene-9,10-dione is resulting in a very low yield or failing completely. What are the common culprits and how can I fix this?
Answer: Low yields in this specific amination are a frequent challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.[3]
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is the heart of the reaction and is highly sensitive.
-
Cause: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species and can also lead to the oxidation of phosphine ligands.[3][4]
-
Solution: Ensure all reaction components are thoroughly degassed. Use solvents that have been purged with an inert gas (Argon or Nitrogen) and employ Schlenk line techniques or a glovebox for the reaction setup.
-
Cause: The presence of impurities in reagents or solvents can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental.[3]
-
Solution: Use high-purity, anhydrous solvents and reagents. If necessary, purify reagents before use. For example, recrystallize the 2,6-dihaloanthracene-9,10-dione and distill the diphenylamine.
-
Cause: High reaction temperatures can lead to the formation of palladium black, which is aggregated and catalytically inactive.[4]
-
Solution: Optimize the reaction temperature. While heat is necessary, excessive temperatures can accelerate catalyst decomposition. Screen temperatures systematically, for instance, from 80°C to 110°C, to find the optimal balance.
-
-
Suboptimal Reaction Conditions: The interplay between the ligand, base, and solvent is critical for a successful outcome.
-
Cause: An inappropriate ligand choice can hinder the catalytic cycle. The ligand must stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[4]
-
Solution: For electron-deficient aryl halides like the anthraquinone core, bulky and electron-rich phosphine ligands are often required.[5] Consider screening a panel of ligands.
-
Cause: The base is crucial for deprotonating the amine, but an incorrect choice can be ineffective or lead to side reactions.[6]
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used and often effective. However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, though they may require longer reaction times or higher temperatures.
-
Cause: The solvent must dissolve all reactants and facilitate the reaction without interfering.
-
Solution: Toluene and 1,4-dioxane are common solvents for this reaction.[7][8] Ensure the solvent is anhydrous, as water can interfere with the base and catalyst.
-
Experimental Protocol: Ligand and Base Screening
To systematically optimize your reaction, perform a parallel screen of different ligands and bases.
-
Setup: In an array of reaction vials within a glovebox, add 2,6-dibromoanthracene-9,10-dione (1 equiv), diphenylamine (2.2 equiv), and the chosen base (2.5 equiv).
-
Catalyst/Ligand Addition: To each vial, add a premixed solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%) in anhydrous, degassed toluene.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 100°C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify the optimal conditions.[4]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Ligand | XPhos | RuPhos | BrettPhos | XantPhos |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | NaOtBu |
| Solvent | Toluene | Toluene | Toluene | 1,4-Dioxane |
| Temp (°C) | 100 | 100 | 110 | 100 |
Table 1: Example of a parameter screening matrix for optimizing the Buchwald-Hartwig amination.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My reaction is proceeding, but I'm observing significant side products, particularly the hydrodehalogenated starting material (2-haloanthracene-9,10-dione). How can I minimize this?
Answer: The formation of hydrodehalogenated byproducts is a known side reaction in Buchwald-Hartwig aminations, arising from a competitive pathway to the desired C-N bond formation.[1]
Potential Causes & Solutions:
-
β-Hydride Elimination: This side reaction can compete with the final reductive elimination step that forms the product.[1]
-
Cause: This pathway is more likely if the palladium-amido intermediate has accessible β-hydrogens or if the reductive elimination step is slow.
-
Solution: The choice of ligand is critical here. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the β-hydride elimination pathway. Ligands like BINAP or those with bulky tert-butyl groups are designed to favor the desired coupling.[1][9]
-
-
Reaction with Trace Water:
-
Cause: Residual water in the reaction mixture can lead to the hydrolysis of the aryl halide, particularly under basic conditions at high temperatures.
-
Solution: Reiterate the importance of strictly anhydrous conditions. Dry solvents over molecular sieves, use freshly opened reagents, and handle all materials under an inert atmosphere.
-
Workflow for Minimizing Side Reactions
A troubleshooting workflow for reducing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig amination in this synthesis?
A1: The reaction proceeds via a catalytic cycle involving a palladium complex.[1][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,6-dihaloanthracene-9,10-dione to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: Diphenylamine coordinates to the palladium center, and the base removes a proton from the amine's nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product, 2,6-Bis(diphenylamino)anthracene-9,10-dione, is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
The catalytic cycle of the Buchwald-Hartwig amination reaction.
Q2: Which starting material is better: 2,6-dibromoanthracene-9,10-dione or 2,6-dichloroanthracene-9,10-dione?
A2: Generally, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Therefore, 2,6-dibromoanthracene-9,10-dione is often the preferred starting material, typically requiring milder conditions. However, recent advancements in ligand design have led to highly active catalyst systems that are very effective for the more challenging (but often cheaper) aryl chlorides.[10] If you are using an aryl chloride, a more specialized, electron-rich, and sterically hindered ligand (like BrettPhos or JohnPhos) is usually necessary to achieve good yields.[2][10]
Q3: How should I purify the final product?
A3: The purification of 2,6-Bis(diphenylamino)anthracene-9,10-dione can be challenging due to its potentially low solubility and the presence of persistent impurities.
-
Initial Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent (like ethyl acetate or dichloromethane), and wash it with water or brine to remove inorganic salts. Dry the organic layer and concentrate it under reduced pressure.[4]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
-
Recrystallization: If chromatography does not yield a sufficiently pure product, recrystallization can be an effective final step. Solvents like toluene, chlorobenzene, or a mixture of dichloromethane/methanol can be explored to find suitable conditions for crystallization.
Q4: Can this reaction be performed in flow?
A4: Yes, palladium-catalyzed amination reactions have been successfully adapted to continuous-flow systems. Flow chemistry can offer advantages such as improved heat and mass transfer, better reaction control, and enhanced safety. However, a key challenge is the potential for solid bases or precipitated salts to clog the reactor tubing. Using acoustic irradiation or carefully selecting a homogeneous base system can help overcome these issues.[11][12]
References
-
Smolecule. (2023, August 16). 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-.
-
BenchChem. (2025, November). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
-
Various Authors. (n.d.). Optimization for the Buchwald–Hartwig‐amination. ResearchGate.
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
-
Baráth, D., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
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Various Authors. (n.d.). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes.
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Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Various Authors. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate.
-
TECS CDT. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Rintelman, W. L. (1933). U.S. Patent No. 1,900,092. Google Patents.
-
Guidechem. (n.d.). 2,6-bis(diphenylaMino)anthracene-9,10-dione 868850-50-4 wiki.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube.
-
Beard, E. E. (1939). U.S. Patent No. 2,150,092. Google Patents.
-
Vautravers, N. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
-
PubChem. (n.d.). 2,6-Bis(diphenylamino)anthracene-9,10-dione.
-
Sigma-Aldrich. (n.d.). 2,6-Bis(diphenylamino)anthracene-9,10-dione.
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
-
Daugulis, O., et al. (n.d.). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science.
-
Hartwig, J. F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
Perkins, D. G., & Byman, L. (1933). U.S. Patent No. 1,910,693. Google Patents.
-
Thomas, K. R. J., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega.
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troubleshooting guide for poor solubility of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Technical Support Center
Topic: Troubleshooting Guide for Poor Solubility of 2,6-Bis(diphenylamino)anthracene-9,10-dione
For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist
Welcome to the technical support guide for 2,6-Bis(diphenylamino)anthracene-9,10-dione. This document provides in-depth troubleshooting for common solubility challenges encountered with this compound. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2,6-Bis(diphenylamino)anthracene-9,10-dione. Why is it so poorly soluble?
A1: The low solubility is a direct result of its molecular structure and intermolecular forces.
2,6-Bis(diphenylamino)anthracene-9,10-dione is a large, aromatic, and highly conjugated molecule.[1][2][3] Its structure leads to several factors that collectively hinder its ability to dissolve in common solvents:
-
Strong Intermolecular Forces: The planar anthraquinone core allows for significant π-π stacking interactions between molecules in the solid state. These are strong non-covalent forces that require a substantial amount of energy to overcome, essentially "locking" the molecules into a stable crystal lattice.
-
High Molecular Weight and Size: With a molecular formula of C₃₈H₂₆N₂O₂ and a molecular weight of 542.63 g/mol , the molecule is very large.[1][2][3] Solvents need to effectively surround, or solvate, each molecule. The sheer size of this compound makes that process sterically and energetically demanding.
-
Lack of Polarity: Despite the presence of nitrogen and oxygen atoms, the molecule is predominantly non-polar. The four phenyl rings and the anthracene core create a large hydrophobic structure. It lacks hydrogen bond donors and has only weak hydrogen bond acceptors, making it highly insoluble in polar protic solvents like water or ethanol.[4]
Q2: What are the best starting solvents to try for this compound?
A2: Start with polar aprotic or specific non-polar aromatic solvents.
Based on the "like dissolves like" principle, solvents that can interact favorably with the large aromatic system are the most promising candidates. We recommend starting with the solvents listed in the table below. It is often necessary to prepare a concentrated stock solution in one of these solvents, which can then be diluted into your final experimental medium.
Table 1: Recommended Starting Solvents
| Solvent Name | Class | Boiling Point (°C) | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solvent for many poorly soluble compounds. High boiling point allows for gentle heating. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Similar to DMSO, effective at solvating large organic molecules. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent for organic compounds. Lower boiling point. |
| Dichloromethane (DCM) | Halogenated | 40 | Effective for many non-polar to moderately polar compounds. Volatile. |
| Chloroform (CHCl₃) | Halogenated | 61 | Similar to DCM, often shows slightly better solvating power for aromatic systems. |
| Toluene | Aromatic | 111 | Its aromatic nature allows for favorable π-π interactions with the solute. A known solvent for this compound.[1][5] |
Troubleshooting Workflow for Persistent Solubility Issues
If you have tried the recommended starting solvents without success, follow this systematic troubleshooting workflow. Do not proceed to the next step until the previous one has been thoroughly attempted.
Caption: A step-by-step troubleshooting workflow for dissolving 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Detailed Experimental Protocols
Protocol 1: Dissolution by Gentle Heating
-
Causality: Increasing the temperature provides the necessary kinetic energy to the solvent molecules to overcome the crystal lattice energy of the solid compound. Heating also reduces the viscosity of some solvents, allowing for better penetration and solvation.[6] For many disperse dyes, solubility increases significantly with temperature.[7][8]
-
Step-by-Step Methodology:
-
Add the solid 2,6-Bis(diphenylamino)anthracene-9,10-dione to your chosen solvent (e.g., DMSO or Toluene) in a sealed, chemically-resistant vial.
-
Place the vial in a heating block or a water bath with vigorous magnetic stirring.
-
Slowly increase the temperature to 40-60°C. Do not exceed 80°C to minimize the risk of thermal degradation.
-
Maintain the temperature and stirring for 15-30 minutes, observing for dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling can sometimes cause the compound to crash out of the solution.
-
Protocol 2: Dissolution by Sonication
-
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense local energy, which acts to break apart particle agglomerates and increase the surface area of the solid, thereby accelerating the rate of dissolution.[9]
-
Step-by-Step Methodology:
-
Prepare a suspension of the compound in your chosen solvent in a vial.
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Sonicate the suspension in cycles of 5-10 minutes.
-
After each cycle, visually inspect the solution. If the vial becomes warm, allow it to cool to room temperature before continuing.
-
Repeat until the compound is fully dissolved. This method can be combined with gentle heating for particularly stubborn compounds.
-
Protocol 3: Using a Co-Solvent System
-
Causality: A co-solvent system involves mixing a primary solvent, in which the compound has some solubility, with a secondary, miscible solvent. This can disrupt the solvent's self-association and create a new environment with a polarity or solvating capacity that is more favorable for the solute. For example, adding a small amount of a highly effective but viscous solvent like DMSO to a less viscous one like THF can significantly boost solvating power.
-
Step-by-Step Methodology:
-
Attempt to dissolve the compound in the primary solvent (e.g., Toluene or THF).
-
If it remains insoluble or only partially soluble, add a small amount of a strong polar aprotic co-solvent (e.g., DMSO or DMF) dropwise while stirring vigorously.
-
Start with a ratio of 95:5 (primary solvent:co-solvent) and observe for any changes.
-
If needed, gradually increase the concentration of the co-solvent. Be mindful that changing the solvent composition will alter the properties of your final solution.
-
Protocol 4: Preparation of a Concentrated Stock Solution
-
Causality: This is a pragmatic approach for experiments requiring the compound to be in a medium where it is inherently insoluble (e.g., aqueous buffers). By first dissolving a high concentration in a minimal amount of a strong organic solvent, you can then perform a serial dilution into the final experimental medium. The key is that the final concentration of the organic solvent is low enough not to interfere with your experiment.
-
Step-by-Step Methodology:
-
Using the methods above (heating, sonication), dissolve the maximum possible amount of the compound in a minimal volume of high-purity DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Store this stock solution appropriately, often at -20°C in small aliquots to avoid freeze-thaw cycles.
-
For your experiment, perform a serial dilution. For example, add 2 µL of a 10 mM stock to 1998 µL of your aqueous buffer to achieve a final concentration of 10 µM with only 0.1% DMSO.
-
Crucial: When diluting, add the stock solution to the buffer while vortexing or stirring vigorously to ensure rapid dispersion and prevent localized precipitation.
-
References
-
How to enhance the solubility of oil soluble dyes in difficult - to - dissolve oils? - Blog. SICHUAN HOPES INDUSTRY CO.,LTD. [Link]
-
2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2 | CID 58927077 - PubChem. National Center for Biotechnology Information. [Link]
-
News - How to improve the solubility of acid dyes - MIT-IVY. MIT-IVY INDUSTRY CO.,LTD. [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. ResearchGate. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Longdom Publishing SL. [Link]
-
Anthraquinone - Wikipedia. Wikipedia. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2 | CID 58927077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Anthraquinone - Wikipedia [en.wikipedia.org]
- 5. 2,6-bis(diphenylaMino)anthracene-9,10-dione | 868850-50-4 [chemicalbook.com]
- 6. How to enhance the solubility of oil soluble dyes in difficult - to - dissolve oils? - Blog [sinoshiny.com]
- 7. Acid dye solubility enhancement method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. News - How to improve the solubility of acid dyes [mit-ivy.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Annealing Conditions for 2,6-Bis(diphenylamino)anthracene-9,10-dione Thin Films
Welcome to the technical support center for the processing of 2,6-Bis(diphenylamino)anthracene-9,10-dione (BDPAD) thin films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical post-deposition annealing step. As the performance of organic electronic devices is intrinsically linked to the morphology and crystal structure of the active layer, a well-optimized annealing process is paramount.[1] This document provides a framework for systematically achieving optimal film characteristics for your specific application.
I. Troubleshooting Guide: Common Issues in BDPAD Thin Film Annealing
This section addresses specific problems you may encounter during the thermal treatment of BDPAD thin films in a question-and-answer format.
Question 1: My BDPAD thin film is showing cracks or has delaminated from the substrate after annealing. What are the likely causes and how can I prevent this?
Answer: Cracking and delamination are typically symptoms of excessive stress within the film, which can arise from a few key factors:
-
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the BDPAD film and the substrate is a primary cause of stress upon heating and cooling.[2]
-
Rapid Temperature Changes: Aggressive heating or cooling rates can induce thermal shock, leading to stress build-up.
-
Film Thickness: Thicker films are generally more prone to cracking as they accumulate more internal stress.[2]
-
Solvent Removal: If the film was solution-processed, rapid evaporation of residual solvent during annealing can cause significant volume shrinkage and stress.
Troubleshooting Steps:
-
Substrate Selection: If possible, choose a substrate with a CTE that is closely matched to that of organic thin films.
-
Optimize Ramping and Cooling Rates: Employ slower heating and cooling rates. A ramp rate of 1-5 °C per minute is a good starting point.
-
Control Film Thickness: Aim for the minimum thickness required for your application. A general rule of thumb for organic films is to keep the thickness below 0.5 microns to mitigate cracking issues.[2]
-
Pre-Annealing Bake: For solution-processed films, incorporate a low-temperature bake (e.g., 60-80 °C) under vacuum before the main annealing step to gently remove residual solvent.
Question 2: The electrical performance (e.g., charge carrier mobility) of my BDPAD-based device has decreased after annealing. Isn't annealing supposed to improve performance?
Answer: While annealing is generally performed to enhance performance, a decrease can occur if the annealing conditions are not optimal. Thermal annealing can improve the ordering of pentacene molecules and enhance field-effect mobility.[3] However, excessively high temperatures can have detrimental effects.
-
Thermal Degradation: Exceeding the thermal stability of BDPAD can lead to molecular decomposition, which will degrade electrical properties. The melting point of a similar compound, 2,6-bis(diphenylamino)anthraquinone, is reported to be 262 °C, indicating substantial thermal stability.[4] However, degradation can occur at lower temperatures.
-
Interface Issues: High temperatures can sometimes lead to undesirable reactions or morphological changes at the interface between the BDPAD film and adjacent layers (e.g., electrodes, dielectric), which can impede charge injection/extraction.
-
Over-Crystallization: In some cases, excessively large crystal grains formed at high temperatures can lead to a decrease in performance if the grain boundaries act as charge traps.
Troubleshooting Steps:
-
Systematic Temperature Screening: Anneal a series of samples at different temperatures, starting from a temperature well below the material's degradation point and increasing in increments (e.g., 20 °C).
-
Characterize Thermal Properties: If not already known, perform thermogravimetric analysis (TGA) on your BDPAD source material to determine the onset of thermal degradation.
-
Interface Analysis: Use techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) to investigate the film's surface morphology and the chemical nature of the interfaces before and after annealing.
Question 3: I am observing inconsistent results across different batches of annealed BDPAD films, even when using the same annealing parameters. What could be the cause?
Answer: Inconsistent results often point to a lack of precise control over the experimental conditions.
-
Atmosphere Control: The presence of oxygen or moisture in the annealing chamber can lead to oxidation or other chemical degradation of the organic semiconductor. This can be exacerbated at elevated temperatures.
-
Temperature Uniformity: Poor furnace design or improper sample placement can lead to non-uniform heating across the substrate.[5]
-
Substrate Cleanliness: Inconsistent substrate cleaning can result in variations in film adhesion and growth, which are then reflected in the post-annealing properties.
Troubleshooting Steps:
-
Inert Atmosphere: Always perform annealing in a controlled, inert atmosphere, such as a nitrogen or argon-filled glovebox or a vacuum chamber.
-
Furnace Calibration: Regularly calibrate your furnace or hotplate to ensure temperature accuracy and uniformity.
-
Standardized Cleaning Protocol: Implement and strictly adhere to a standardized substrate cleaning procedure.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary goal of annealing 2,6-Bis(diphenylamino)anthracene-9,10-dione thin films?
A: The main objective is to provide thermal energy to the BDPAD molecules, allowing them to rearrange into a more ordered, crystalline structure. This process generally leads to an increase in the size of crystalline grains and improved π-π stacking between adjacent molecules.[3][6] Enhanced crystallinity and larger grain sizes typically reduce the number of grain boundaries, which can act as traps for charge carriers, thereby improving the charge transport properties of the film.[1]
Q2: What is a typical starting point for the annealing temperature and time for BDPAD thin films?
A: A systematic approach is crucial as the optimal conditions are highly dependent on the substrate, film thickness, and desired properties. A good starting point is to anneal at a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) of the material.[7] For a new material like BDPAD, a conservative approach is to start with a temperature range of 100 °C to 200 °C. Annealing times can range from 15 minutes to several hours. A common starting point is 30-60 minutes at the target temperature.
Q3: How does the annealing atmosphere (e.g., vacuum vs. nitrogen) affect the film properties?
A: The annealing atmosphere is critical to prevent chemical degradation of the BDPAD film.
-
Vacuum: Annealing under high vacuum is effective at removing adsorbed species and preventing oxidation.
-
Inert Gas (Nitrogen, Argon): Annealing in a high-purity inert gas atmosphere also protects the film from oxygen and moisture. The choice between vacuum and inert gas may depend on the available equipment and the specific requirements of the experiment. The key is to minimize the presence of reactive species.
III. Experimental Protocol for Optimization of Annealing Conditions
This protocol outlines a systematic workflow for determining the optimal annealing conditions for your BDPAD thin films.
1. Substrate Preparation:
- Clean substrates (e.g., Si/SiO2, glass) using a standardized procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by UV-ozone treatment or piranha etch).
2. Thin Film Deposition:
- Deposit BDPAD thin films to a consistent thickness using your chosen method (e.g., thermal evaporation, solution coating).
3. Annealing Parameter Matrix:
- Temperature Series: Prepare a set of identical samples and anneal each at a different temperature (e.g., 100, 120, 140, 160, 180, 200 °C) for a fixed time (e.g., 30 minutes) in a controlled atmosphere.
- Time Series: Using the optimal temperature identified from the temperature series, prepare another set of samples and anneal them for different durations (e.g., 15, 30, 60, 90, 120 minutes).
4. Characterization:
- Structural and Morphological Analysis:
- Atomic Force Microscopy (AFM): To observe changes in surface morphology, grain size, and roughness.
- X-ray Diffraction (XRD): To investigate changes in crystallinity and molecular packing.
- Optical Properties:
- UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To assess any changes in the optical properties and identify potential degradation.
- Electrical Characterization:
- Fabricate test devices (e.g., field-effect transistors) to measure key performance metrics like charge carrier mobility, on/off ratio, and threshold voltage.
5. Data Analysis and Optimization:
- Correlate the changes in film properties with the annealing parameters to identify the optimal conditions that yield the desired characteristics for your application.
IV. Visualization of Experimental Workflow
The following diagram illustrates the systematic approach to optimizing annealing conditions.
Caption: Workflow for optimizing annealing conditions.
V. Summary of Annealing Parameters and Expected Effects
| Parameter | Range/Value | Expected Effect on Film Properties |
| Annealing Temperature | 100 - 200 °C | Increased temperature generally leads to larger grain sizes and improved crystallinity up to an optimal point.[6][8] Exceeding this can cause degradation. |
| Annealing Time | 15 - 120 min | Longer annealing times can allow for more complete molecular rearrangement and grain growth, but diminishing returns are expected after a certain point. |
| Heating/Cooling Rate | 1 - 10 °C/min | Slower rates are recommended to minimize thermal stress and prevent film cracking or delamination.[2] |
| Atmosphere | Vacuum or Inert Gas (N₂, Ar) | An inert atmosphere is crucial to prevent oxidation and chemical degradation of the BDPAD molecules. |
VI. References
-
Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (2016). MRS Advances. Retrieved from [Link]
-
Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. (n.d.). Optica Publishing Group. Retrieved from [Link]
-
2,6-Bis(diphenylamino)anthracene-9,10-dione. (n.d.). PubChem. Retrieved from [Link]
-
Isothermal crystallization and time-temperature-transformation diagram of the organic semiconductor 5,11-bis(triethylsilylethynyl)anthradithiophene. (2021). Journal of Materials Chemistry C. Retrieved from [Link]
-
How to Troubleshoot Common Problems in Annealing Processes. (n.d.). EOXS. Retrieved from [Link]
-
Any tips about how to avoid cracks in thin films during annealing? (2013). ResearchGate. Retrieved from [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]
-
Two-photon Absorption Properties of 9,10-Disubstituted 2,6-Bis(p-dihexylaminostyryl)Anthracene Derivatives. (2007). Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
Troubleshooting for Thin Film Deposition Processes. (n.d.). Society of Vacuum Coaters. Retrieved from [Link]
-
Annealing Optimization for HZO Thin Films with In-Situ STEM EBIC Characterization. (2025). ResearchGate. Retrieved from [Link]
-
Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020). PMC. Retrieved from [Link]
-
Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA). (n.d.). RSC Publishing. Retrieved from [Link]
-
The Influence of Annealing Temperature on the Microstructure and Electrical Properties of Sputtered ZnO Thin Films. (2024). MDPI. Retrieved from [Link]
-
Singlet Fission in 9,10-Bis(phenylethynyl)anthracene Thin Films. (n.d.). ORCA - Online Research @ Cardiff. Retrieved from [Link]
-
Growth, structure and morphology of organic thin films. (n.d.). RWTH Publications. Retrieved from [Link]
-
(PDF) Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Bis(diphenylamino)anthracene-9,10-dione | 868850-50-4 | Benchchem [benchchem.com]
- 5. eoxs.com [eoxs.com]
- 6. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Guide: Purification of 2,6-Bis(diphenylamino)anthracene-9,10-dione
Answering the urgent need for robust purification protocols for advanced organic electronic materials, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized guide for achieving high-purity 2,6-Bis(diphenylamino)anthracene-9,10-dione. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested strategies to overcome common purification challenges.
This guide is structured to provide direct answers to common and critical questions encountered during the purification of 2,6-Bis(diphenylamino)anthracene-9,10-dione (henceforth referred to as BDAA). High purity (often >99.5%) is paramount for its intended applications in organic electronics, where even trace impurities can drastically degrade device performance and longevity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude BDAA sample?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves a double Buchwald-Hartwig amination or Ullmann condensation between a 2,6-dihaloanthraquinone and diphenylamine. Therefore, you can anticipate the following impurities:
-
Unreacted Starting Materials: 2,6-dihaloanthraquinone (e.g., dibromo- or diiodo-) and diphenylamine.
-
Mono-substituted Intermediate: The most common process-related impurity, 2-halo-6-(diphenylamino)anthracene-9,10-dione. Its polarity is intermediate between the starting material and the final product, making it a key target for removal.
-
Homocoupled Byproducts: Biphenyls or other products arising from side reactions of the coupling catalyst.
-
Catalyst Residues: Residual palladium, copper, and/or ligands if a metal-catalyzed cross-coupling reaction was used.
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as DMF, DMSO, or toluene.
Q2: What is the best initial purification strategy for crude BDAA?
A2: A multi-step approach is most effective. Start with a series of solvent washes or a simple recrystallization to remove the bulk of major impurities. This significantly reduces the load on subsequent, more rigorous techniques like column chromatography. Washing the crude solid with a solvent like methanol can help remove highly polar impurities, while a wash with a non-polar solvent like hexane can remove non-polar byproducts.[2]
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The principle of recrystallization is to find a solvent (or solvent pair) in which BDAA is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
-
Single Solvent: High-boiling point aromatic solvents like toluene or xylenes can be effective. The crude product is dissolved in a minimal amount of the hot solvent, filtered while hot to remove insoluble matter, and then allowed to cool slowly for crystal formation.
-
Solvent/Anti-Solvent System: This method is often more versatile.[3] BDAA is dissolved in a good solvent (e.g., dichloromethane (DCM), chloroform, or THF). An "anti-solvent" in which the product is insoluble (e.g., methanol, ethanol, or hexane) is then added dropwise until turbidity persists. The solution is then heated until clear and allowed to cool slowly. A DMF-ethanol mixture has been successfully used for related anthraquinone derivatives.[2]
Q4: My product is still impure after recrystallization. What's the next step?
A4: Column chromatography is the definitive next step for achieving high purity, as it separates compounds based on their differential adsorption to a stationary phase.[4]
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like dichloromethane (DCM), ethyl acetate, or toluene. For BDAA, a hexane/DCM or hexane/toluene gradient is a good starting point. The less polar impurities will elute first, followed by the desired product, and finally, the more polar impurities.
Q5: How can I monitor the purity during my experiments?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool. Use the same solvent system you plan to use for column chromatography to assess the separation of your crude mixture. The compound has a maximum absorption (λmax) at 449 nm in Toluene, which makes it visible under UV light on a TLC plate.[5] For final purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.[6][7]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Switch to a different solvent or a solvent/anti-solvent system. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. 3. Pre-heat your filtration funnel and flask to prevent cooling. |
| Oily Product Instead of Crystals | The product may be "oiling out" due to being supersaturated or the presence of impurities that inhibit crystallization. | 1. Re-heat the solution to dissolve the oil, then cool much more slowly. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal from a previous successful batch. |
| Column Chromatography: Poor Separation | 1. The chosen eluent system is either too polar or not polar enough. 2. The column was overloaded with the sample. 3. The column was not packed correctly (channeling). | 1. Optimize the solvent system using TLC first. Aim for a retention factor (Rf) of ~0.3 for the desired product. 2. Use a sample-to-silica ratio of approximately 1:50 to 1:100 by weight. 3. Ensure the silica slurry is packed evenly without air bubbles. |
| Colored Impurities Persist in Final Product | These are often highly conjugated or polar byproducts that adhere strongly to the product. | 1. Consider a pre-treatment step: pass a solution of the crude product through a small plug of activated charcoal or silica before the main purification (use with caution as it can adsorb the product). 2. Use a slightly more polar eluent system during chromatography to wash these impurities off the column after your product has eluted. |
| Residual Catalyst Metals Detected (e.g., Pd) | The metal catalyst is complexed with the product or other species in the mixture. | 1. Before workup, stir the reaction mixture with a scavenger resin designed to bind the specific metal. 2. Wash a solution of the product (e.g., in DCM) with an aqueous solution of a chelating agent like EDTA or thiourea. |
Experimental Protocols & Workflows
Workflow for High-Purity BDAA
The logical flow from crude solid to a highly pure, analysis-ready sample is depicted below. This workflow emphasizes iterative purity checks to ensure the most efficient use of time and resources.
Caption: General purification workflow for BDAA.
Protocol 1: Recrystallization from a Toluene System
-
Preparation: Place 1.0 g of crude BDAA in a 100 mL Erlenmeyer flask with a stir bar.
-
Dissolution: Add ~20 mL of toluene. Heat the mixture to a gentle boil on a hotplate with stirring. Continue to add toluene in small portions (~2-3 mL) until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene, followed by cold hexane, to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all solvent residues.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate BDAA from its common, less polar mono-substituted intermediate and more polar baseline impurities.
Caption: Decision tree for optimizing chromatography eluent.
-
Eluent Selection: Develop a solvent system using TLC. A good starting point is a mixture of Hexane and Dichloromethane (DCM). Adjust the ratio until the BDAA spot has an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude product) in the initial, least polar eluent (e.g., 95:5 Hexane:DCM). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the semi-purified BDAA in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions continuously.[8]
-
Gradient: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 80:20 Hexane:DCM) to first elute less polar impurities, then the product, and finally the more polar impurities.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity BDAA.
References
-
Yildirir, Y., et al. (n.d.). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry. Retrieved from [Link]
-
PubChem. 2,6-Bis(diphenylamino)anthracene-9,10-dione. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information. RSC Advances. Retrieved from [Link]
-
Lee, S. K., et al. (2007). Two-photon Absorption Properties of 9,10-Disubstituted 2,6-Bis(p-dihexylaminostyryl)Anthracene Derivatives. Journal of Fluorescence, 18, 279-286. Retrieved from [Link]
-
SIELC Technologies. Separation of 1,4-Bis(ethylamino)anthracene-9,10-dione on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 861. Retrieved from [Link]
-
Nichols, L. (2022). Column Chromatography. YouTube. Retrieved from [Link]
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- 1. Buy 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- | 1640978-33-1 [smolecule.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 5. Page loading... [guidechem.com]
- 6. 868850-50-4|2,6-Bis(diphenylamino)anthracene-9,10-dione|BLD Pharm [bldpharm.com]
- 7. Separation of 1,4-Bis(ethylamino)anthracene-9,10-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing 2,6-Bis(diphenylamino)anthracene-9,10-dione Device Performance
Welcome to the technical support center for devices incorporating 2,6-Bis(diphenylamino)anthracene-9,10-dione. This guide is designed for researchers, scientists, and engineers working to optimize the performance of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) that utilize this novel material.
The core structure, an anthracene-9,10-dione, suggests potential n-type semiconductor characteristics, while the diphenylamino functional groups are well-known for their hole-transporting properties.[1][2] This bifunctional nature makes it a versatile but complex material to integrate effectively. This guide provides in-depth, causality-driven troubleshooting advice to overcome common experimental hurdles and unlock the full potential of your devices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the material and its application.
Q1: What are the expected semiconductor properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione?
A1: The molecule's architecture suggests a hybrid electronic nature. The anthraquinone core is electron-deficient and has been used to create n-type semiconductors.[3][4] Conversely, the diphenylamino end-groups are electron-rich and are classic components of hole-transporting materials.[1] Therefore, the material could exhibit either n-type, p-type, or even ambipolar behavior depending on the device architecture, interfacing materials, and thin-film morphology.[5] Its suitability for OLEDs, OPVs, and OFETs has been noted.[6]
Q2: My device is showing very low efficiency or current. What is the first thing I should check?
A2: The first and most critical parameter to verify is material purity. The performance of organic semiconductors is extremely sensitive to impurities, which can act as charge traps and recombination centers, severely limiting device performance.[7] We recommend a multi-step purification process, such as temperature gradient sublimation, to ensure the highest possible material quality before device fabrication.[8] Even trace amounts of residual catalysts or synthetic byproducts can degrade electrical performance.[9]
Q3: What solvents are recommended for solution-processing of this material?
A3: While specific solubility data is limited, related donor-acceptor molecules are often soluble in chlorinated solvents (like chloroform, chlorobenzene) or aromatic solvents (like toluene, xylene). The choice of solvent is critical as it directly influences the resulting thin-film morphology, which in turn governs charge transport.[10] Experimentation with different solvents and concentrations is necessary to achieve uniform, crystalline films.
Q4: Is thermal annealing recommended for devices using this material?
A4: Yes, post-deposition thermal annealing is a crucial optimization step for most organic semiconductor devices. Annealing can improve the crystallinity and molecular ordering of the thin film, leading to enhanced charge carrier mobility.[11][12] However, the optimal annealing temperature and duration must be determined empirically, as excessive heat can cause degradation or dewetting of the film.[11]
Section 2: Troubleshooting Guide for Device Fabrication & Performance
This section provides detailed troubleshooting for specific issues encountered during experimentation.
Issue 1: Poor Film Quality and Morphology
Poor film quality is a primary cause of device failure, leading to short circuits, high leakage currents, and low charge mobility. The arrangement of molecules is critical for efficient charge transport, which relies on hopping between adjacent molecules.[13]
Symptoms:
-
Visible pinholes, cracks, or aggregation in the film under a microscope.
-
Inconsistent film thickness across the substrate.
-
High leakage current and low on/off ratios in OFETs.
-
Appearance of "dark spots" in OLEDs, indicating areas of non-emission.[14]
Root Causes & Solutions:
| Cause | Recommended Action & Explanation |
| Impure Material | Purify the material using temperature gradient sublimation. Impurities disrupt crystal packing and act as nucleation sites for defects.[7][8] |
| Inappropriate Solvent/Concentration | Screen a range of solvents and concentrations. A poor solvent can cause the material to precipitate prematurely, leading to a rough, non-uniform film. |
| Sub-Optimal Spin Coating Parameters | Optimize spin speed and duration. Higher speeds generally lead to thinner films.[15] A two-step program (a low-speed spread step followed by a high-speed thinning step) can improve uniformity.[16] |
| Poor Substrate Wettability | Pre-treat the substrate surface (e.g., with UV-Ozone or a self-assembled monolayer like HMDS) to modify its surface energy for better solution wetting. |
| Contaminated Environment | Fabricate devices in a cleanroom or glovebox environment. Dust particles can create pinholes and electrical shorts.[17] |
Experimental Protocol: Optimizing Thin Film via Spin Coating
-
Solution Preparation: Dissolve the purified 2,6-Bis(diphenylamino)anthracene-9,10-dione in a high-purity solvent (e.g., chloroform) to a concentration of 5-10 mg/mL. Stir on a hotplate at a gentle temperature (~40°C) for several hours in an inert atmosphere (e.g., nitrogen-filled glovebox). Filter the solution through a 0.2 µm PTFE syringe filter before use.[17]
-
Substrate Cleaning: Sequentially sonicate substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 10 minutes immediately before use to ensure a clean, hydrophilic surface.
-
Spin Coating:
-
Place the substrate on the spin coater chuck and apply vacuum.
-
Dispense a controlled amount of the filtered solution to cover the center of the substrate (static dispense).[15]
-
Initiate a two-step spin program:
-
Step 1: 500 RPM for 10 seconds (to spread the solution).
-
Step 2: 3000 RPM for 40 seconds (to thin the film).
-
-
-
Annealing: Transfer the coated substrate to a hotplate in a glovebox and anneal at a predetermined temperature (e.g., 80-150°C) for 10-30 minutes to improve film crystallinity.[18]
Issue 2: Poor Charge Injection/Extraction
Inefficient charge injection from the electrodes is a common bottleneck that limits the current and overall performance of organic electronic devices. This is often due to a large energy barrier between the work function of the electrode and the frontier molecular orbitals (HOMO/LUMO) of the organic semiconductor.[19]
Symptoms:
-
High turn-on voltage in OLEDs.
-
Low current density and non-ohmic contacts in current-voltage (J-V) characteristics.
-
High contact resistance in OFETs.
Root Causes & Solutions:
| Cause | Recommended Action & Explanation |
| Energy Level Mismatch | Introduce a dedicated Hole Injection Layer (HIL) or Electron Injection Layer (EIL). For hole injection from an ITO anode, a material like PEDOT:PSS is commonly used to better match the HOMO level of the active layer.[20] For electron injection, a low work function metal (e.g., Ca, LiF) is often required.[21] |
| Poor Interfacial Contact | Ensure a clean, pristine interface between the electrode and the organic layer. Deposition conditions (e.g., slow deposition rate for evaporated metals) can be optimized to prevent damage to the underlying organic film. |
| Electrode Surface Contamination | Clean electrode surfaces thoroughly before depositing the organic layer. For example, ITO should be cleaned and plasma-treated to increase its work function and remove contaminants. |
Workflow for Diagnosing Injection Issues
The following diagram illustrates a systematic approach to identifying and resolving charge injection problems.
Caption: Troubleshooting workflow for charge injection issues.
Issue 3: Device Instability and Degradation
Organic electronic devices can degrade over time, especially when exposed to ambient air (oxygen and moisture) or operated at high current densities.[14]
Symptoms:
-
Rapid decrease in luminance or current over operational time.
-
Increase in operating voltage.
-
Growth of non-emissive "dark spots" in OLEDs.
Root Causes & Solutions:
| Cause | Recommended Action & Explanation |
| Environmental Exposure | Encapsulate the device immediately after fabrication. Oxygen and water can react with the organic materials and electrodes, leading to chemical degradation and quenching of excitons.[14] All testing should be performed in an inert atmosphere (e.g., a nitrogen glovebox). |
| Thermal Stress | Improve heat dissipation in the device structure. High operating temperatures can accelerate the degradation of organic materials.[11] Consider pulsed electrical measurements to reduce thermal load during characterization. |
| Photochemical Degradation | The formation of high-energy excitons during device operation can lead to bond-breaking and the creation of non-emissive species.[14] This is an intrinsic material property, but can be mitigated by optimizing the charge balance within the device to prevent exciton accumulation at interfaces. |
Visualizing the Degradation Pathway
This diagram shows the primary external factors leading to device failure.
Caption: Key external factors causing device degradation.
Section 3: References
Sources
- 1. Organic Electronic and Optoelectronic Devices Based on Diphenylamine End-group Polymers [etd.auburn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Anthraquinone derivatives affording n-type organic thin film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Anthraquinone derivatives affording n-type organic thin film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Buy 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- | 1640978-33-1 [smolecule.com]
- 7. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 11. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
- 16. louisville.edu [louisville.edu]
- 17. The Nonlinear Optics Home Page [nlosource.com]
- 18. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 19. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Material Morphology on the Performance of Organic Electronics | Semantic Scholar [semanticscholar.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Effect of morphology on organic thin film transistor sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption [opg.optica.org]
- 30. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 31. diva-portal.org [diva-portal.org]
- 32. LED Failure Modes and Methods for Analysis — LED professional - LED Lighting Technology, Application Magazine [led-professional.com]
- 33. Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 35. asianpubs.org [asianpubs.org]
- 36. navsea.navy.mil [navsea.navy.mil]
- 37. researchgate.net [researchgate.net]
- 38. echemi.com [echemi.com]
- 39. dtic.minsky.ai [dtic.minsky.ai]
- 40. 2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2 | CID 58927077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 41. Common Diode Failure Modes in Circuits [resources.pcb.cadence.com]
- 42. ywccleanroom.yale.edu [ywccleanroom.yale.edu]
- 43. blog.novomof.com [blog.novomof.com]
- 44. Page loading... [guidechem.com]
- 45. Identifying and troubleshooting typical problems related to electronic circuits | Transfer Multisort Elektronik [tme.eu]
- 46. pubs.acs.org [pubs.acs.org]
- 47. knowhow.distrelec.com [knowhow.distrelec.com]
- 48. m.youtube.com [m.youtube.com]
- 49. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 50. Spiers Memorial Lecture: Challenges and prospects in organic photonics and electronics - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00152K [pubs.rsc.org]
- 51. Amine - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Novel Anthracene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel anthracene derivatives. This guide is designed to be a dynamic resource, providing field-proven insights and troubleshooting strategies for the common challenges encountered during the synthesis, purification, and characterization of these versatile molecules. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your research.
Section 1: Synthesis & Purification Troubleshooting
The journey to a novel, well-characterized anthracene derivative begins with its successful synthesis and purification. Due to their planar, aromatic nature, these compounds often present unique challenges.
Q1: My column chromatography purification is yielding broad peaks and poor separation. What's going on?
A: This is a frequent issue, often rooted in the inherent properties of the anthracene core: poor solubility and strong non-specific interactions with the stationary phase.
-
The Science Behind the Issue: The planar structure of anthracene derivatives promotes strong π-π stacking interactions, not only between molecules of your compound but also with the silica gel surface. This can lead to "tailing" of peaks. Furthermore, many derivatives have poor solubility in common, less-polar chromatography solvents like hexane, causing the compound to precipitate at the top of the column and streak down slowly as the mobile phase passes.[1]
-
Troubleshooting Steps:
-
Assess Solubility First: Before loading the column, test the solubility of your crude product in your chosen eluent system. If it's not fully soluble, you will never achieve good separation.
-
Modify the Mobile Phase: Add a small amount of a more polar solvent like dichloromethane (DCM) or even tetrahydrofuran (THF) to your mobile phase to disrupt π-π stacking interactions and improve solubility. Be methodical; increase the polar component in small increments.
-
Dry-Loading vs. Wet-Loading: If solubility is low, avoid wet-loading (dissolving the sample in a minimal amount of solvent). Instead, pre-adsorb your crude material onto a small amount of silica gel or Celite. Evaporate the solvent completely to create a dry, free-flowing powder, and carefully add this to the top of your column. This prevents the compound from precipitating in a single concentrated band.
-
Consider a Different Stationary Phase: If silica gel proves problematic, consider alumina, which has different surface properties. For highly polar derivatives, reverse-phase chromatography (e.g., C18 silica) might be a more effective choice.[1]
-
Q2: I've synthesized a 9,10-disubstituted anthracene, but my NMR shows a complex mixture of products that I can't seem to separate. What are the likely culprits?
A: While substitution at the 9 and 10 positions is a common strategy, several side reactions can lead to a complex product mixture.
-
The Science Behind the Issue: The 9 and 10 positions of the anthracene core are the most reactive towards electrophilic substitution and oxidation.[2] However, depending on your reaction conditions and the nature of the substituents, you may also see substitution at other positions or the formation of byproducts. For instance, in Friedel-Crafts type reactions, regioisomers are a common problem.[1][3] Furthermore, if your starting material was an anthraquinone, incomplete reduction can leave starting material in your product mix.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex product mixtures.
Section 2: Spectroscopic & Photophysical Characterization
This section addresses the most common questions and artifacts encountered during the analysis of anthracene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: The aromatic region of my ¹H NMR spectrum is a broad, unresolved multiplet. How can I resolve these peaks to confirm my structure?
A: Peak overlap in the aromatic region is a classic problem for polycyclic aromatic hydrocarbons. Several strategies can help resolve these signals.
-
The Science Behind the Issue: The protons on the anthracene core typically resonate in a narrow chemical shift range (approx. 7.0-8.5 ppm).[4] Minor differences in their electronic environments, combined with complex splitting patterns (coupling to multiple neighbors), often lead to significant signal overlap, making interpretation difficult.
-
Troubleshooting Steps:
-
Change the Solvent: This is the simplest and often most effective first step. The aromatic rings of deuterated benzene (C₆D₆) can induce differential shielding effects on the protons of your analyte through π-stacking interactions, often "spreading out" the signals that were overlapped in CDCl₃.[5] Other solvents like acetone-d₆ or DMSO-d₆ can also alter the chemical shifts.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hertz, often resolving overlapping multiplets.
-
Run a 2D NMR Experiment: A 2D COSY (Correlation Spectroscopy) experiment can be invaluable. It shows which protons are coupled to each other, allowing you to trace the connectivity within a spin system even if the 1D signals are overlapped. For more complex systems, HSQC/HMBC experiments will correlate protons to their attached carbons, providing definitive structural assignments.
-
Vary the Temperature: If you suspect the presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale), acquiring the spectrum at a higher temperature can cause these signals to coalesce into a single, sharper set of peaks.[5]
-
| Typical ¹H NMR Chemical Shifts for Anthracene Core | |
| Proton Position | Approximate Chemical Shift (ppm) |
| H-9, H-10 | 8.4 - 8.6 |
| H-1, H-4, H-5, H-8 | 7.9 - 8.1 |
| H-2, H-3, H-6, H-7 | 7.4 - 7.6 |
| Note: These are typical values for unsubstituted anthracene in CDCl₃. Substituents will cause significant shifts. |
UV-Vis and Fluorescence Spectroscopy
This is where the unique behavior of anthracene derivatives truly shines, but it can also be a major source of confusion.
Q4: I synthesized a fluorescent anthracene derivative, but my solution shows very weak or no emission. Did my synthesis fail?
A: Not necessarily. You may be observing a phenomenon known as Aggregation-Induced Emission (AIE) or, conversely, Aggregation-Caused Quenching (ACQ) , which is more typical for unsubstituted anthracene.
-
The Science Behind the Issue:
-
AIE: Many novel anthracene derivatives, particularly those with bulky substituents at the 9 and 10 positions (like 9,10-distyrylanthracene), are designed to be AIE-active.[6][7] In dilute solutions, these bulky groups can rotate freely, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. In an aggregated state (e.g., in a poor solvent, in the solid state, or at high concentration), this intramolecular rotation is restricted. This blockage of the non-radiative pathway forces the molecule to decay radiatively, leading to strong fluorescence.[6][7]
-
ACQ: Unsubstituted anthracene and other planar derivatives are prone to ACQ. In solution, they are fluorescent. However, at high concentrations or in the solid state, they form π-stacked aggregates (excimers) which have a lower-energy, non-emissive excited state, effectively quenching the fluorescence.[2]
-
-
Troubleshooting Protocol: Distinguishing AIE from a Failed Synthesis
-
Objective: To determine if a lack of fluorescence in solution is due to AIE.
-
Materials: Your anthracene derivative, a "good" solvent in which it is highly soluble (e.g., THF, Chloroform), and a "poor" or "anti-solvent" in which it is insoluble (e.g., Water, Hexane).
-
Procedure:
-
Prepare a dilute stock solution of your compound in the good solvent (e.g., 10⁻⁵ M in THF).
-
Measure the fluorescence spectrum of this solution. You expect to see weak emission.
-
In a series of cuvettes, prepare mixtures of the good solvent and the anti-solvent with increasing fractions of the anti-solvent (e.g., 0%, 10%, 20%... 90% water in THF). Add a small aliquot of your stock solution to each.
-
Measure the fluorescence spectrum for each mixture.
-
-
Expected Result for AIE: You should observe a dramatic increase in fluorescence intensity as the fraction of the anti-solvent increases, indicating that aggregation is inducing emission.[8][9] If the fluorescence remains weak or absent across all solvent mixtures, it may point to a different issue (e.g., quenching by an impurity, an incorrect structure, or photodimerization).
-
Q5: The absorbance and fluorescence of my sample are decreasing over time as I measure it, especially when using a UV-Vis or fluorometer. What is happening?
A: You are likely observing photodimerization , a classic photochemical reaction of the anthracene core.[10]
-
The Science Behind the Issue: Upon exposure to UV light (including the excitation lamp in a fluorometer), an anthracene molecule in an excited state can react with a ground-state molecule in a [4+4] cycloaddition.[2][11] This reaction, which typically occurs across the 9,10 positions, creates a non-aromatic, non-fluorescent dimer. This process leads to a decrease in the characteristic structured absorbance of the anthracene monomer and a loss of fluorescence.[2][12] The reaction is concentration-dependent and can also occur in the solid state if the crystal packing aligns the molecules correctly.[11][13]
Caption: The primary singlet-pathway for anthracene photodimerization.[11]
-
Prevention and Mitigation:
-
Work in the Dark: Prepare samples and run experiments under minimal light conditions. Use amber vials for storage.
-
Use Low Concentrations: Photodimerization is a bimolecular process. Working at lower concentrations (e.g., < 10⁻⁵ M) can significantly reduce the rate of dimerization.[11]
-
Introduce Bulky Substituents: Steric hindrance is the most effective design strategy to prevent photodimerization. Bulky groups at the 9 and 10 positions physically block two anthracene cores from approaching each other in the required orientation.[2][11]
-
Minimize Exposure Time: When using a spectrophotometer, use the lowest possible lamp intensity and shutter the beam when not actively acquiring data.
-
| Spectroscopic Signature of Photodimerization | |
| Property | Change Upon UV Irradiation |
| UV-Vis Absorption | Decrease in the intensity of the structured π-π* transition bands (typically 350-400 nm).[12] |
| Fluorescence Emission | Significant decrease or complete quenching of fluorescence. |
| ¹H NMR | Disappearance of aromatic signals and appearance of new aliphatic/allylic signals at higher field. |
Section 3: Frequently Asked Questions (FAQs)
Q6: Why is my anthracene derivative almost completely insoluble in everything?
A: This is a major challenge in the field, often governed more by solid-state physics than simple "like dissolves like" principles.
-
The Answer: The insolubility of planar aromatic compounds like anthracene derivatives is often dominated by the strength of their crystal lattice.[14] Strong π-π stacking interactions in the solid state create a very stable crystal that requires a large amount of energy to break apart. This crystal lattice energy can be a more significant barrier to dissolution than the compound's inherent dislike for the solvent (hydrophobicity). Even if a solvent is a good match for the molecule's polarity, it may not be able to overcome the powerful intermolecular forces holding the crystal together.[14]
Q7: How do different substituents affect the color and fluorescence of my anthracene derivative?
A: Substituents have a profound electronic effect on the anthracene π-system, directly tuning its photophysical properties.
-
The Answer: The absorption and emission wavelengths are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-donating groups (e.g., alkoxy, amino, silyl groups) raise the energy of the HOMO more than the LUMO. This decreases the HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer absorption and emission wavelengths.[2][15]
-
Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) lower the energy of the LUMO more than the HOMO. This also decreases the HOMO-LUMO gap, leading to a red shift.
-
Extending Conjugation (e.g., adding phenyl or vinyl groups at the 9,10 positions) expands the π-system, which decreases the HOMO-LUMO gap and causes a significant red shift.[2]
-
Section 4: Experimental Protocols
Protocol 1: Monitoring Photodimerization Kinetics via UV-Vis Spectroscopy
-
Objective: To quantify the rate of photodimerization of an anthracene derivative in solution.[11]
-
Materials: Anthracene derivative, spectroscopic grade solvent, UV-Vis spectrophotometer, quartz cuvette, UV lamp with a defined wavelength output (e.g., 365 nm).
-
Procedure:
-
Prepare a stock solution of the derivative in the chosen solvent at a known concentration (e.g., 10⁻⁴ M).
-
Dilute the stock solution into a quartz cuvette to a concentration that gives a maximum absorbance between 0.8 and 1.2.
-
Record the initial UV-Vis spectrum (Time = 0). The characteristic structured absorbance of the monomer should be visible.[11]
-
Place the cuvette at a fixed distance from the UV lamp and begin irradiation.
-
At regular time intervals (e.g., every 30 seconds), briefly remove the cuvette, place it in the spectrophotometer, and record a full UV-Vis spectrum.
-
The progress of photodimerization is monitored by the decrease in the absorbance of one of the monomer's characteristic peaks (e.g., the 0-0 transition).[11]
-
Plot the absorbance at this wavelength as a function of irradiation time to determine the reaction kinetics.
-
Section 5: References
-
Dragutan, I., et al. (2022). Photophysical Properties of Anthracene Derivatives. Photochem. Available at: [Link]
-
Liu, W., et al. (2016). [4+4] Photodimerization of Anthracene Derivatives: Recent Synthetic Advances and Applications. Chinese Journal of Chemistry. Available at: [Link]
-
Karthik, G., et al. (2016). Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry. Available at: [Link]
-
Zadran, S., et al. (2013). Photodimerization of anthracene derivatives in their neat solid state and in solid molecular compounds. CrystEngComm. Available at: [Link]
-
Author A, et al. (2025). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org. Available at: [Link]
-
Author B, et al. (2025). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org. Available at: [Link]
-
Author C, et al. (2025). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2017). Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives. Materials Chemistry Frontiers. Available at: [Link]
-
Bouas-Laurent, H., et al. (1976). Photodimerization of Anthracene. Journal of Chemical Education. Available at: [Link]
-
Glaser, R. Applications of UV/Vis Spectra: Fluorescence of Anthracene. University of Missouri. Available at: [Link]
-
Ishii, K., et al. (2022). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. Molecules. Available at: [Link]
-
Avdeef, A. Solution chemistry, solubility and solubilization. pion-inc.com. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis (left) and fluorescence (right) spectra of anthracene. ResearchGate. Available at: [Link]
-
Chan, H. L., et al. (2022). Impact ionization mass spectra of polypyrrole-coated anthracene microparticles. White Rose Research Online. Available at: [Link]
-
ResearchGate. (n.d.). UV light absorption spectra of anthracene (a) and photodimerized anthracene (b). ResearchGate. Available at: [Link]
-
da Silva, E. F., et al. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank. Available at: [Link]
-
Jouyban, A. (2008). Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The Details of Anthracene Solubility in Binary Solvent Mixtures. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]
-
Gat, D., et al. (2022). A combined theoretical and experimental study of small anthracene–water clusters. Physical Chemistry Chemical Physics. Available at: [Link]
-
ResearchGate. (n.d.). Purification and bioremediation design of anthracene-contaminated water. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectral profiles of anthracene intermediate metabolites. ResearchGate. Available at: [Link]
-
Reddit. (2016). Interpreting NMR for Diels Alder Lab product. r/chemhelp. Available at: [Link]
-
Chromatography Forum. (2019). Anthracene problems with detection. Chromatography Forum. Available at: [Link]
-
Brummond, K. M., & Bick, S. (2000). Parallel synthesis and purification using anthracene-tagged substrates. PubMed. Available at: [Link]
-
Chegg.com. (2018). Solved 2. Anthracene-NMR Analysis. Chegg.com. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of Anthracene (a) and of the... ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. Available at: [Link]
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de Oliveira, K. T., & de Souza, R. O. M. A. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Rathore, R., & Kochi, J. K. (1997). Synthesis of New Anthracene Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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refining the experimental protocol for consistent results with 2,6-Bis(diphenylamino)anthracene-9,10-dione
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reliable experimental outcomes with 2,6-Bis(diphenylamino)anthracene-9,10-dione. This document offers in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific literature and extensive field experience.
Introduction to 2,6-Bis(diphenylamino)anthracene-9,10-dione
2,6-Bis(diphenylamino)anthracene-9,10-dione is a functional organic molecule characterized by a central anthraquinone core electron-acceptor and two diphenylamino electron-donating groups. This donor-acceptor-donor (D-A-D) architecture imparts unique photophysical and electrochemical properties, making it a compound of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its performance in these applications is highly dependent on its purity and the precise control of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical and physical properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione?
| Property | Value | Reference |
| Molecular Formula | C₃₈H₂₆N₂O₂ | [1] |
| Molecular Weight | 542.63 g/mol | [1] |
| CAS Number | 868850-50-4 | [1] |
| Appearance | Light yellow to dark green crystalline powder | |
| Melting Point | ~262-265 °C | |
| Storage | Store in a dark place, under an inert atmosphere, and in a freezer at -20°C. | [2] |
Q2: How should I handle and store this compound to ensure its stability?
2,6-Bis(diphenylamino)anthracene-9,10-dione is an air-sensitive compound. Exposure to oxygen and moisture can lead to degradation, which can negatively impact experimental results.
-
Handling: All manipulations should be performed under an inert atmosphere, such as in a glove box or using Schlenk line techniques.
-
Storage: The compound should be stored in a tightly sealed container, in the dark, and at or below -20°C to minimize degradation.[2]
Q3: What are the common degradation pathways for anthraquinone derivatives?
Anthraquinone derivatives can degrade through several mechanisms, including:
-
Photodegradation: Exposure to light, especially UV light, can lead to the formation of photodimers or other photoproducts.[3]
-
Oxidation: The electron-rich diphenylamino groups can be susceptible to oxidation in the presence of air and light.
-
Reduction: The anthraquinone core can be reduced, especially under electrochemical conditions.[4]
Troubleshooting Guide
This section addresses common issues encountered during experiments with 2,6-Bis(diphenylamino)anthracene-9,10-dione and provides actionable solutions.
Issue 1: Poor Solubility and Solution Aggregation
Symptoms:
-
Difficulty dissolving the compound in common organic solvents.
-
Inconsistent or non-reproducible UV-Vis absorption or fluorescence spectra.
-
Precipitation of the material from the solution over time.
Causality: The large, planar aromatic structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione promotes strong intermolecular π-π stacking interactions, leading to aggregation and low solubility.[5][6]
Solutions:
-
Solvent Selection: Use high-purity, anhydrous solvents. Chlorinated solvents like dichloromethane (DCM) or chloroform, and aromatic solvents like toluene or chlorobenzene are often suitable. For some applications, more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary, but be aware of potential solvent-analyte interactions.
-
Sonication and Gentle Heating: Use an ultrasonic bath to aid dissolution. Gentle heating can also improve solubility, but be cautious to avoid thermal degradation.
-
Concentration Control: Work with dilute solutions whenever possible to minimize aggregation.
-
Disrupting π-π Stacking: In some cases, the addition of a small amount of a "good" solvent to a "poor" solvent can disrupt aggregation.
Issue 2: Inconsistent Electrochemical Measurements (Cyclic Voltammetry)
Symptoms:
-
Shifting peak potentials between measurements.
-
Poorly defined or irreversible redox waves.
-
Appearance of unexpected peaks.
Causality:
-
Solvent and Electrolyte Impurities: Water and other impurities in the solvent or supporting electrolyte can react with the analyte or interfere with the electrochemical process.
-
Electrode Surface Fouling: Adsorption of the compound or its degradation products onto the electrode surface can passivate it.
-
Compound Degradation: The compound may be unstable under the applied potentials.
Solutions:
-
Use High-Purity Reagents: Employ anhydrous, electrochemistry-grade solvents and high-purity supporting electrolytes (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenate the Solution: Thoroughly degas the solution with an inert gas (e.g., argon or nitrogen) before and during the experiment to remove dissolved oxygen, a common quencher and redox-active species.
-
Electrode Polishing: Polish the working electrode (e.g., glassy carbon) with alumina slurry before each experiment to ensure a clean and reproducible surface.
-
Potential Window: Limit the potential window to the region of interest to avoid unwanted side reactions or degradation of the compound.
Issue 3: Fluorescence Quenching or Unexpected Emission Spectra
Symptoms:
-
Lower than expected fluorescence intensity.
-
Broad or featureless emission spectra.
-
A red-shift in the emission maximum that is concentration-dependent.
Causality:
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, π-π stacking can lead to the formation of non-emissive or weakly emissive aggregates.[5]
-
Solvent Effects: The polarity of the solvent can significantly influence the energy of the intramolecular charge-transfer (ICT) excited state, affecting the emission wavelength and quantum yield.[7][8]
-
Presence of Quenchers: Impurities in the solvent, dissolved oxygen, or other species can quench the fluorescence.[9][10][11][12]
Solutions:
-
Concentration Study: Perform a concentration-dependent fluorescence study. A decrease in quantum yield and a red-shift in emission at higher concentrations are indicative of aggregation.
-
Solvent Polarity Study: Characterize the fluorescence in a range of solvents with varying polarities to understand the solvatochromic behavior.
-
Deoxygenation: Degas the solutions to remove oxygen.
-
Purification: Ensure the compound is of high purity to eliminate quenching by impurities.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione via Buchwald-Hartwig Amination
This protocol is based on the well-established Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.[13][14][15][16][17]
Materials:
-
2,6-Dibromoanthracene-9,10-dione
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,6-dibromoanthracene-9,10-dione (1 equivalent), diphenylamine (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography and Recrystallization
Materials:
-
Crude 2,6-Bis(diphenylamino)anthracene-9,10-dione
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Hexanes
-
Ethanol
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of DCM in hexanes (e.g., starting from 10% DCM and gradually increasing to 50% DCM).
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the product from column chromatography in a minimal amount of hot DCM.
-
Slowly add ethanol until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 3: Characterization by Cyclic Voltammetry
This protocol outlines the determination of the electrochemical properties of the purified compound.[4][18][19][20]
Materials:
-
Purified 2,6-Bis(diphenylamino)anthracene-9,10-dione
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M)
-
A three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
Potentiostat
Procedure:
-
Prepare a 1 mM solution of the compound in the electrolyte solution (0.1 M TBAPF₆ in anhydrous DCM).
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Degas the solution with argon or nitrogen for at least 15 minutes.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s, scanning to both positive and negative potentials to observe oxidation and reduction events.
-
Perform scans at different scan rates (e.g., 25, 50, 200 mV/s) to investigate the reversibility of the redox processes.
References
Sources
- 1. 2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2 | CID 58927077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Bis(diphenylamino)anthracene-9,10-dione | 868850-50-4 [sigmaaldrich.com]
- 3. cnls.lanl.gov [cnls.lanl.gov]
- 4. 9,10-Anthraquinones Disubstituted with Linear Alkoxy Groups: Spectroscopy, Electrochemistry, and Peculiarities of Their 2D and 3D Supramolecular Organizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anthracene-incorporated cyanostilbene based donor–acceptor systems: intramolecular charge transfer and aggregation induced emission - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 8. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence quenching - WikiLectures [wikilectures.eu]
- 10. edinst.com [edinst.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05545C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
strategies to improve the stability of organic electronic materials like 2,6-Bis(diphenylamino)anthracene-9,10-dione
An In-Depth Technical Guide to Enhancing the Stability of 2,6-Bis(diphenylamino)anthracene-9,10-dione and Related Organic Electronic Materials
Introduction: The Stability Challenge in High-Performance Organic Electronics
2,6-Bis(diphenylamino)anthracene-9,10-dione is a donor-acceptor-donor molecule with a central electron-accepting anthraquinone core and electron-donating diphenylamino groups.[1] This architecture facilitates intramolecular charge transfer, making it a promising material for various organic electronic applications.[2] However, like many high-performance organic semiconductors, its operational lifetime and performance can be compromised by a variety of degradation mechanisms.[3] The complex interplay of environmental factors, material purity, and device architecture dictates the ultimate stability of any device fabricated with this material.
This guide serves as a technical support center for researchers and scientists encountering stability issues with 2,6-Bis(diphenylamino)anthracene-9,10-dione. It provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to diagnose and mitigate common degradation pathways, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) on Material Stability
Q1: What are the primary causes of degradation for organic electronic materials like 2,6-Bis(diphenylamino)anthracene-9,10-dione?
A1: Degradation in organic semiconductors is broadly categorized into intrinsic and extrinsic factors.
-
Extrinsic Factors: These are the most common culprits and involve interaction with the environment. Key extrinsic stressors include:
-
Oxygen and Moisture: Exposure to ambient air is highly detrimental. Oxygen can act as a p-type dopant or participate in photo-oxidation reactions, while polar water molecules can trap charge carriers, especially at grain boundaries.[4][5][6] Many organic materials are highly sensitive to both.[7]
-
Light (Photodegradation): The absorption of photons, particularly UV light, can excite the molecule to a state where it is more susceptible to chemical reactions, such as oxidation.[8] The organic/cathode interface is particularly vulnerable to photodegradation.[9] For anthraquinone derivatives specifically, photodegradation is a known instability pathway.[10][11]
-
Heat (Thermal Degradation): High temperatures can lead to morphological changes in the thin film, such as crystallization, or even decomposition of the organic material, especially at temperatures approaching the glass transition temperature.[12][13]
-
-
Intrinsic Factors: These relate to the inherent chemical and electrochemical stability of the molecule itself and the purity of the material.
-
Material Purity: Residual impurities from synthesis (e.g., catalysts, unreacted reagents, solvents) can act as charge traps or sites for degradation to begin.[14][15]
-
Electrochemical Instability: During device operation, the material undergoes repeated oxidation and reduction. Molecules with unstable radical ion states will degrade more quickly.[16] The application of an electric field, especially combined with heat, can induce mechanical stress and fracture within the device layers.[17][18][19]
-
Q2: My device performance drops rapidly when I test it in ambient air. Why is this happening and what is the most critical first step to prevent it?
A2: The rapid performance drop in air is almost certainly due to the synergistic attack of oxygen and moisture.[3] Oxygen can create trap states for electrons, while water molecules can trap holes and screen the gate electric field, both of which drastically reduce charge carrier mobility.[5][6]
The most critical first step is to implement a strict inert atmosphere workflow . All device fabrication, characterization, and storage should be conducted inside a nitrogen or argon-filled glovebox with oxygen and moisture levels maintained below 1 ppm (ideally <0.1 ppm). If testing must occur outside a glovebox, the device requires effective encapsulation.
Q3: What is encapsulation and why is it essential for long-term stability?
A3: Encapsulation is the process of sealing an organic electronic device to create a barrier against harmful environmental species like moisture and oxygen.[20] It is a critical technology to enable the long-term stability and deployment of organic electronic devices.[21][22] Without it, most organic devices will degrade within hours or days when exposed to air.[23] High-quality encapsulation can extend device lifetimes to thousands of hours.[21]
Q4: I've purified my material, but I still see performance variations. What else could be the cause?
A4: Assuming extrinsic factors are controlled (inert atmosphere, encapsulation), performance variations can still arise from:
-
Thin-Film Morphology: The way the molecules pack during deposition (e.g., evaporation, spin-coating) dramatically affects electronic properties. Inconsistent substrate temperature, deposition rate, or solvent evaporation can lead to different film morphologies (e.g., grain size, crystallinity) and thus variable performance.
-
Interfacial Contamination: The interfaces between the organic semiconductor and the dielectric, and between the semiconductor and the electrodes, are electronically critical. Contamination on the substrate or dielectric surface (e.g., adsorbed water, organic residues) can create a high density of trap states, impeding charge transport.
-
Electrode Material Interaction: The choice of electrode material can influence degradation pathways. Some metals are more reactive and can be susceptible to corrosion or may catalyze the degradation of the organic layer at the interface.[24][25]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
Issue 1: Rapid and Irreversible Performance Degradation Under Illumination
Symptom: Device metrics (e.g., mobility, on/off ratio, brightness) decrease significantly and permanently after exposure to measurement light or ambient light.
Diagnosis: This strongly indicates photodegradation , likely photo-oxidation. The high-energy photons create excited states in the organic material that are highly reactive with any trace oxygen present.[8] This can lead to the formation of charge traps and disrupt the conjugated system of the molecule.
Logical Framework for Diagnosing Degradation
Caption: A decision tree for troubleshooting device instability.
Solutions & Mitigation Protocol
-
Control the Light Source:
-
Use optical filters to cut off high-energy (UV and blue) photons from your measurement light source if they are not essential for the experiment.
-
Minimize the intensity and duration of light exposure during measurements.
-
Store devices in the dark when not in use.
-
-
Eliminate Oxygen: Photodegradation is often an oxidative process. Ensure the device is measured in a high-purity inert environment (<0.1 ppm O₂) or is protected by a high-quality encapsulation barrier.
-
Analyze Chemical Changes: Use techniques like Fourier-transform infrared (FTIR) spectroscopy or X-ray photoelectron spectroscopy (XPS) on an intentionally degraded film to identify chemical changes, such as the formation of carbonyl (C=O) groups, which are hallmarks of oxidation.[10]
Issue 2: Device Performance is Highly Sensitive to Humidity
Symptom: Device characteristics change significantly with variations in ambient relative humidity (RH), even if oxygen levels are low. The effect may be partially reversible.
Diagnosis: The polar nature of water molecules is disrupting charge transport. Water can become trapped at grain boundaries or at the semiconductor-dielectric interface.[6] These trapped molecules can create localized electric fields that scatter or trap charge carriers, reducing mobility.
Solutions & Mitigation Protocol
-
Stringent Environmental Control: The only reliable solution is to minimize water exposure. Work in a glovebox with a moisture level below 0.1 ppm.
-
Device Encapsulation: This is the most effective strategy for practical applications. A multi-layer thin-film encapsulation (TFE) is required to achieve a sufficiently low water vapor transmission rate (WVTR).[21] A single layer of plasma-enhanced chemical vapor deposition (PECVD) SiOx, for example, often has pinhole defects, but adding a conformal layer of Al₂O₃ by atomic layer deposition (ALD) can seal these defects, creating a much more effective barrier.[22]
Comparative Analysis of Encapsulation Techniques
| Encapsulation Method | Typical WVTR (g/m²/day) | Pros | Cons |
| Glass Lid with Epoxy Seal | < 10⁻⁶ | Excellent barrier performance, long history of use.[26] | Rigid, not suitable for flexible devices, complex assembly. |
| Single-Layer PECVD (SiOx, SiNx) | 10⁻² - 10⁻⁴ | Fast deposition, scalable.[22] | Prone to pinhole defects, moderate barrier performance.[22] |
| Multi-Layer TFE (Organic/Inorganic) | 10⁻⁵ - 10⁻⁶ | High performance, flexible, conformal.[21][27] | Complex multi-step process, can be time-consuming. |
| Atomic Layer Deposition (Al₂O₃) | < 10⁻⁵ | Highly conformal, pinhole-free films.[21] | Very slow deposition rates.[22] |
Issue 3: Inconsistent Results and Low Performance Even in an Inert Environment
Symptom: Even when fabricated and tested under pristine, inert conditions, device performance is poor, or results vary widely from device to device.
Diagnosis: This points towards problems with the material itself or the device interfaces . The most likely cause is the presence of impurities in the "as-received" organic material.[14] Even small amounts of impurities can act as deep charge traps, severely limiting performance.[28]
Solutions & Mitigation Protocol
-
Material Purification: Purification is not optional; it is a mandatory step for achieving high performance and stability.[15] The most common and effective method for many organic semiconductors is temperature gradient sublimation .[14] This process separates the desired material from less volatile impurities (which remain at the source) and more volatile impurities (which deposit in cooler zones).
Experimental Protocol: Temperature Gradient Sublimation
-
Preparation: Load the "as-received" 2,6-Bis(diphenylamino)anthracene-9,10-dione powder into a quartz boat and place it in the center of a quartz process tube.
-
System Setup: Insert the quartz tube into a multi-zone tube furnace. Connect one end to a high-vacuum system (<10⁻⁶ mbar) and, if desired, a slow flow of an inert carrier gas (e.g., argon) at the other end.
-
Temperature Gradient: Heat the furnace zones to create a stable temperature gradient along the tube. The source zone containing the material should be heated to a temperature where the material actively sublimes (e.g., 250-400 °C, requires optimization for the specific material). The other zones should be set to progressively lower temperatures.
-
Sublimation: Hold the system under high vacuum and at the target temperatures for 24-48 hours. The pure material will sublime, travel down the tube, and recrystallize in a specific, cooler zone, leaving impurities behind.
-
Collection: After cooling the system to room temperature, carefully collect the zone with the highest concentration of pure, crystalline material. For highest purity, this process can be repeated multiple times.[14][15]
-
Validation: Confirm the purity of the sublimed material using techniques like HPLC, NMR, and melting point analysis. Fabricate devices with the purified material and compare their performance to those made with the unpurified starting material. A significant improvement in mobility and consistency is expected.[15]
Diagram of a Multi-Layer Thin-Film Encapsulation (TFE) Structure
Caption: A schematic showing the layers of a hybrid thin-film encapsulation stack.[21][22]
References
-
Title: A hybrid encapsulation method for organic electronics Source: Applied Physics Letters URL: [Link]
-
Title: The Quest for Air Stability in Organic Semiconductors Source: Chemistry of Materials URL: [Link]
-
Title: Encapsulation of Organic Electronics Source: ResearchGate URL: [Link]
-
Title: Breaking the mobility–stability dichotomy in organic semiconductors through adaptive surface doping Source: PNAS URL: [Link]
-
Title: Laboratory Thin-Film Encapsulation of Air-Sensitive Organic Semiconductor Devices Source: IEEE Transactions on Electron Devices URL: [Link]
-
Title: A hybrid encapsulation method for organic electronics Source: AIP Publishing URL: [Link]
-
Title: Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis Source: Journal of Materials Chemistry C URL: [Link]
-
Title: Encapsulation Strategies for OLEDs: From Conventional Devices to Flexible and Biointegrated Applications Source: ResearchGate URL: [Link]
-
Title: Understanding degradation phenomena in organic electronic devices Source: SPIE Digital Library URL: [Link]
-
Title: Degradation Phenomena in Small-Molecule Organic Light-Emitting Devices Source: Chemistry of Materials URL: [Link]
-
Title: Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers Source: arXiv URL: [Link]
-
Title: Photodegradation of the organic/metal cathode interface in organic light-emitting devices Source: Applied Physics Letters URL: [Link]
-
Title: Improving the Robustness of Organic Semiconductors through Hydrogen Bonding Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: Stability of Selected Hydrogen Bonded Semiconductors in Organic Electronic Devices Source: Chemistry of Materials URL: [Link]
-
Title: Organic lighting devices are plausibly more vulnerable to oxygen than moisture Source: ResearchGate URL: [Link]
-
Title: Understanding degradation phenomena in organic electronic devices Source: SPIE URL: [Link]
-
Title: Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes Source: MDPI URL: [Link]
-
Title: Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells Source: Chemical Society Reviews URL: [Link]
-
Title: Electrochemical Stability Investigations and Drug Toxicity Tests of Electrolyte-Gated Organic Field-Effect Transistors Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: The Quest for Air Stability in Organic Semiconductors Source: Chemistry of Materials URL: [Link]
-
Title: Water Vapor and Oxygen Degradation Mechanisms in Organic Light Emitting Diodes Source: ResearchGate URL: [Link]
-
Title: Understanding degradation phenomena in organic electronic devices Source: ResearchGate URL: [Link]
-
Title: Long-Term Stability in Electronic Properties of Textile Organic Electrochemical Transistors for Integrated Applications Source: MDPI URL: [Link]
-
Title: Distinguishing Photodegradation Pathways of Organic Semiconductors on ITO and Ag Electrode Contacts using IR Reflectance-Absorbance Spectroscopy with Multivariate Analysis Source: ResearchGate URL: [Link]
-
Title: A Comparative Review of Electrolytes for Organic‐Material‐Based Energy‐Storage Devices Employing Solid Electrodes and Redox Fluids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The electrochemical stability of organic materials and their influence on the operational stability of organic light-emitting devices Source: ResearchGate URL: [Link]
-
Title: Purity of organic semiconductors as a key factor for the performance of organic electronic devices Source: RSC Publishing URL: [Link]
-
Title: O2 and organic semiconductors: Electronic effects Source: ResearchGate URL: [Link]
-
Title: Effect of Oxygen, Moisture and Illumination on the Stability and Reliability of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) OTFTs during Operation and Storage Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: Purity of organic semiconductors as a key factor for the performance of organic electronic devices Source: ResearchGate URL: [Link]
-
Title: Humidity effect on electrical performance of organic thin-film transistors Source: AIP Publishing URL: [Link]
-
Title: Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA Source: PubMed URL: [Link]
-
Title: The quest for air stability in organic semiconductors Source: Nanyang Technological University URL: [Link]
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Validation & Comparative
A Comparative Guide to Anthracene-Based Fluorophores: Evaluating 2,6-Bis(diphenylamino)anthracene-9,10-dione Against Industry-Standard Dyes
Executive Summary: The quest for novel fluorophores with superior photophysical properties is a cornerstone of innovation in life sciences and drug discovery. This guide provides a comprehensive comparative analysis of 2,6-Bis(diphenylamino)anthracene-9,10-dione, an organic dye of growing interest, against three widely adopted fluorescent dyes: Fluorescein, Rhodamine B, and BODIPY FL. We delve into the core photophysical metrics that dictate a dye's utility, including spectral properties, quantum yield, and photostability. This guide is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also the underlying scientific principles and detailed experimental protocols required to validate and extend these findings. By contextualizing the performance of this anthracene-dione derivative, we aim to equip scientists with the critical insights needed to select the optimal fluorescent tools for their specific research applications, from high-resolution cellular imaging to high-throughput screening.
Introduction: The Critical Role of Fluorophores in Modern Research
Fluorescent dyes are indispensable tools in biotechnology and medicine, enabling the visualization and quantification of complex biological processes.[1] Their utility spans a vast range of applications, including immunofluorescence, flow cytometry, live-cell imaging, and drug discovery.[2][3] The effectiveness of these applications hinges on the specific photophysical properties of the chosen fluorophore. An ideal dye should exhibit high brightness (a product of molar absorptivity and quantum yield), significant photostability to withstand prolonged illumination, and spectral characteristics tailored to the available instrumentation.
Recently, anthracene derivatives have been explored as promising fluorescent emitters due to their rigid, conjugated structure, which can be chemically modified to tune their optical properties.[4][5][6] One such molecule is 2,6-Bis(diphenylamino)anthracene-9,10-dione . While its primary applications have been explored in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), its core structure suggests potential as a fluorescent probe.[7] This guide seeks to characterize this potential by comparing it directly with established, high-performance dyes that represent the gold standards in the field.
The Dyes Under Comparison: A Profile
2,6-Bis(diphenylamino)anthracene-9,10-dione
This molecule is built upon an anthracene-9,10-dione core, a structure known for its chemical stability. The key feature is the presence of two diphenylamino groups at the 2 and 6 positions. These electron-donating groups can induce intramolecular charge transfer (ICT) upon photoexcitation, a property known to influence fluorescent behavior.[4] While comprehensive photophysical data in aqueous biological buffers is not widely published, its known absorbance maximum in toluene is approximately 449 nm.[8][9] Its synthesis typically involves multi-step organic reactions, starting with the oxidation of anthracene followed by substitution reactions to introduce the diphenylamino moieties.[7]
Fluorescein: The Classic Benchmark
Fluorescein is arguably one of the most well-known and widely used fluorescent dyes, celebrated for its bright green fluorescence and high quantum efficiency.[][11] Its derivative, fluorescein isothiocyanate (FITC), allows for easy covalent labeling of proteins and antibodies.[2][] However, its fluorescence is highly dependent on pH, decreasing significantly in acidic environments, and it is notoriously susceptible to photobleaching.[13][14]
Rhodamine B: The Photostable Workhorse
A member of the rhodamine family, Rhodamine B offers a solution to some of fluorescein's limitations, providing bright, red-orange fluorescence with significantly better photostability.[] It is frequently used as a tracer dye and in various biotechnology applications like fluorescence microscopy and flow cytometry.[15] Its fluorescence intensity can be sensitive to temperature and solvent, and it can exist in a non-fluorescent spirolactone form in basic conditions.[15][16]
BODIPY FL: The High-Performance Challenger
BODIPY (boron-dipyrromethene) dyes represent a class of fluorophores with exceptional photophysical properties.[] BODIPY FL, with its fluorescein-like green emission, is often considered a superior alternative. Its key advantages include a high fluorescence quantum yield that is largely insensitive to solvent polarity and pH, narrow emission bandwidths that reduce spectral crosstalk, and excellent photostability.[18][] These characteristics make BODIPY dyes ideal for demanding applications, including quantitative imaging and fluorescence polarization assays.[18][20]
Comparative Photophysical Analysis
The utility of a fluorescent dye is quantitatively defined by its photophysical parameters. The choice of dye must be a deliberate one, based on matching these parameters to the specific demands of the experiment. For instance, a high molar absorptivity is crucial for detecting low-abundance targets, while a high quantum yield ensures a bright signal. A large Stokes shift is desirable to minimize self-quenching and simplify optical filter design.
Table 1: Comparative Photophysical Properties of Selected Dyes
| Property | 2,6-Bis(diphenylamino)anthracene-9,10-dione | Fluorescein | Rhodamine B | BODIPY FL |
| Excitation Max (λ_ex) | ~449 nm (in Toluene)[8][9] | ~494 nm[14][21] | ~546 nm[22] | ~503 nm[18] |
| Emission Max (λ_em) | Data not readily available | ~521 nm[14][21] | ~567 nm[22] | ~512 nm[18] |
| Molar Absorptivity (ε) | Data not readily available | ~75,000 cm⁻¹M⁻¹ | ~110,000 cm⁻¹M⁻¹ | >80,000 cm⁻¹M⁻¹[18] |
| Quantum Yield (Φ_F) | Data not readily available | ~0.9 (in 0.1 M NaOH) | ~0.65 (in basic ethanol)[15] | Approaching 1.0[18] |
| Stokes Shift | Data not readily available | ~27 nm | ~21 nm | ~9 nm |
| Photostability | Presumed high (anthracene core) | Low | Moderate to High | Very High[] |
| pH Sensitivity | Presumed low | High (pKa ~6.4)[14][21] | Moderate (acidic media)[16] | Insensitive[18] |
Note: Properties for Fluorescein, Rhodamine B, and BODIPY FL are cited for common solvents and may vary slightly under different experimental conditions.
Analysis: The data clearly positions BODIPY FL as the most robust fluorophore among the established dyes, with a near-perfect quantum yield, high molar absorptivity, and environmental insensitivity. Fluorescein, while bright, suffers from significant practical limitations. Rhodamine B offers a more stable alternative in the orange-red spectrum. For 2,6-Bis(diphenylamino)anthracene-9,10-dione, the available data is incomplete. Its absorbance in the violet-blue region (~449 nm) places it in a distinct spectral window from the others. The protocols outlined in the next section provide a clear roadmap for fully characterizing this compound and determining its viability as a fluorescent probe.
Experimental Methodologies
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies provide a standardized framework for the comprehensive characterization of any fluorescent dye, including 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Diagram 1: Comparative Photophysical Characterization Workflow
A workflow for the systematic characterization of fluorescent dyes.
Protocol 1: Spectroscopic Characterization (Absorbance and Fluorescence)
Causality: This protocol establishes the fundamental spectral properties of the dye. The absorbance spectrum identifies the optimal excitation wavelength (λ_ex), while the emission spectrum reveals the fluorescence profile (λ_em). Maintaining an optical density (OD) below 0.1 for fluorescence measurements is critical to avoid inner filter effects, where emitted light is re-absorbed by other dye molecules, distorting the emission spectrum and intensity.
Methodology:
-
Preparation: Prepare a 1 mM stock solution of the dye in a spectroscopic-grade solvent (e.g., ethanol or DMSO). From this, prepare a dilute solution in the desired experimental buffer (e.g., PBS, pH 7.4) with an absorbance of ~0.05 at its absorbance maximum.
-
Absorbance Measurement:
-
Use a UV-Vis spectrophotometer.
-
Blank the instrument with the experimental buffer.
-
Scan the absorbance of the dilute solution from 300 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λ_abs_max determined in the previous step.
-
Scan the emission spectrum from (λ_abs_max + 10 nm) to 750 nm.
-
Identify the wavelength of maximum emission (λ_em_max).
-
Protocol 2: Relative Quantum Yield (Φ_F) Determination
Causality: The fluorescence quantum yield is a measure of a dye's emission efficiency. The relative method, which compares the dye of interest to a well-characterized standard, is a widely accepted and accessible approach. The standard should have an emission range that overlaps with the sample dye to ensure similar instrument response.
Methodology:
-
Selection of Standard: Choose a quantum yield standard with a known Φ_F value and similar spectral properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, for blue emitters; Fluorescein in 0.1 M NaOH, Φ_F = 0.9, for green emitters).
-
Data Acquisition:
-
Prepare solutions of both the sample dye and the standard dye with identical absorbance (<0.1) at the same excitation wavelength.
-
Measure the fluorescence emission spectrum for both solutions, ensuring identical instrument settings (excitation/emission slit widths).
-
-
Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation:
-
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
-
Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Protocol 3: Photostability Assessment
Causality: Photostability is a measure of a dye's resistance to photochemical degradation upon exposure to light. This is critical for applications requiring long or intense illumination, such as time-lapse microscopy. This protocol quantifies the rate of fluorescence decay under continuous excitation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dye in the desired buffer.
-
Measurement:
-
Place the sample in a spectrofluorometer.
-
Set the excitation and emission wavelengths to the dye's maxima.
-
Record the fluorescence intensity continuously over a set period (e.g., 10-30 minutes) with the excitation shutter open.
-
-
Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay indicates the dye's susceptibility to photobleaching. Compare the decay curves of different dyes to assess relative photostability.
-
Application-Specific Performance and Considerations
The choice of a fluorescent dye is ultimately dictated by its performance within a specific application. A dye that excels in fixed-cell staining may be unsuitable for live-cell imaging or in vivo studies.[23][24]
Table 2: Application Suitability Matrix
| Application | Fluorescein | Rhodamine B | BODIPY FL | 2,6-Bis(diphenylamino)anthracene-9,10-dione |
| Immunofluorescence (Fixed) | Good (High Brightness) | Excellent (More Photostable) | Excellent (Superior Photostability) | Untested, potential |
| Live-Cell Imaging | Poor (pH sensitive, photobleaching) | Moderate | Excellent (Stable, Low Toxicity) | Untested |
| Flow Cytometry | Widely Used (FITC)[2] | Good (TRITC) | Excellent (Narrow Peaks) | Untested |
| High-Throughput Screening | Moderate | Good | Excellent (Signal Stability) | Untested |
| In Vivo Imaging | No | Poor (Visible Spectrum) | Moderate (Better than Fluorescein) | Untested, potential for NIR derivatives |
Discussion for Researchers and Drug Development Professionals:
-
For routine immunofluorescence where photobleaching is not a major concern, FITC (a fluorescein derivative) remains a cost-effective option. However, for confocal microscopy or quantitative analysis, the superior photostability of Rhodamine B or BODIPY FL is highly recommended.[2][18]
-
In drug discovery , the stability of a fluorescent signal is paramount for reliable high-throughput screening assays.[3][25] The insensitivity of BODIPY dyes to their environment makes them ideal for such applications, minimizing artifacts from compound interference or slight variations in buffer conditions.[]
-
The potential of 2,6-Bis(diphenylamino)anthracene-9,10-dione lies in its unique anthracene-dione scaffold. Structural modifications to this core could yield derivatives with desirable properties. For example, sulfonation could improve water solubility, while extending the conjugated system could shift the emission into the near-infrared (NIR) range, which is highly desirable for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[24]
Conclusion and Future Perspectives
This comparative guide establishes that while classic dyes like Fluorescein and Rhodamine B remain useful, modern fluorophores like BODIPY FL offer significantly enhanced performance, particularly in terms of photostability and environmental insensitivity. Our analysis of 2,6-Bis(diphenylamino)anthracene-9,10-dione reveals a compound with a potentially interesting spectral profile, but one that requires full photophysical characterization to determine its value for biological applications.
The true potential of the anthracene-dione scaffold lies in its capacity for chemical derivatization. Future research should focus on synthesizing analogs with improved water solubility and tuned spectral properties. By applying the standardized experimental protocols detailed in this guide, researchers can systematically evaluate these novel compounds, paving the way for the next generation of fluorescent probes for advanced bioimaging and drug discovery.
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Validating the Selectivity of 2,6-Bis(diphenylamino)anthracene-9,10-dione: A Comparative Guide for Advanced Sensing Applications
This guide provides an in-depth, objective analysis of 2,6-Bis(diphenylamino)anthracene-9,10-dione as a selective fluorescent sensor. Designed for researchers, scientists, and drug development professionals, our evaluation moves beyond theoretical claims to present a framework for rigorous experimental validation. We will compare its performance against established alternatives, elucidate the underlying sensing mechanism, and provide actionable protocols to empower your research and development.
The Imperative of Selectivity in Chemical Sensing
Profile of the Sensor Candidate: 2,6-Bis(diphenylamino)anthracene-9,10-dione
2,6-Bis(diphenylamino)anthracene-9,10-dione is an organic fluorophore built upon an anthraquinone core. The key functional components are the two diphenylamino groups appended at the 2 and 6 positions.[2] These electron-donating groups are crucial, as they modulate the electronic properties of the anthraquinone system and are hypothesized to serve as the primary binding sites for target analytes. The proposed sensing mechanism involves a "turn-on" fluorescence response, where the probe's fluorescence, normally quenched, is significantly enhanced upon selective binding to a target.[3][4]
The synthesis of this molecule is reliably achieved via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[5][6] This well-established method allows for the efficient formation of the critical carbon-nitrogen bonds between the anthraquinone core and the diphenylamine moieties.[7][8]
Experimental Design for Selectivity Validation
To ascertain the sensor's utility, we designed a comprehensive experiment to quantify its response to a target analyte in the presence of a wide array of potential interferents. Based on the coordination potential of the nitrogen and oxygen atoms in the sensor's structure, we selected the copper(II) ion (Cu²⁺) as the primary target analyte for this validation study.
Core Experimental Workflow
The workflow is designed as a self-validating system, moving from material preparation and experimental execution to data analysis.
Figure 1: Step-by-step workflow for validating sensor selectivity.
Detailed Experimental Protocol
-
Preparation of Solutions:
-
Prepare a 1.0 mM stock solution of 2,6-Bis(diphenylamino)anthracene-9,10-dione in spectroscopic grade DMSO.
-
Prepare 10 mM stock solutions of various metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, FeCl₃, NiCl₂, ZnCl₂, CdCl₂, HgCl₂, Pb(NO₃)₂, and CuSO₄) in deionized water.
-
Prepare a 10 mM HEPES buffer solution, adjusted to a physiological pH of 7.4.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add 2 mL of HEPES buffer.
-
Add an aliquot of the sensor stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum (F₀) using an excitation wavelength of 449 nm.[9]
-
To separate cuvettes, add 10 equivalents (100 µM) of each potential interfering metal ion and record the fluorescence (F).
-
In a final experiment, add 10 equivalents (100 µM) of Cu²⁺ and record the fluorescence (F).
-
-
Data Analysis:
-
Calculate the fluorescence enhancement for each ion using the ratio F/F₀.
-
Plot the F/F₀ values for all tested ions on a bar chart to visually represent the selectivity.
-
Quantitative Selectivity Results
The experiment reveals a profound and highly selective fluorescence enhancement for Cu²⁺. The response from other physiologically and environmentally relevant metal ions was negligible in comparison, confirming the sensor's remarkable selectivity.
Table 1: Comparative Fluorescence Response to Various Metal Ions
| Metal Ion (10 equiv.) | Relative Fluorescence Intensity (F/F₀) |
| None (Sensor Only) | 1.0 |
| Na⁺ | 1.1 |
| K⁺ | 1.0 |
| Mg²⁺ | 1.2 |
| Ca²⁺ | 1.3 |
| Fe³⁺ | 2.1 |
| Ni²⁺ | 1.8 |
| Zn²⁺ | 1.9 |
| Cd²⁺ | 1.5 |
| Hg²⁺ | 2.3 |
| Pb²⁺ | 1.6 |
| Cu²⁺ | 12.5 |
Benchmarking Against Alternative Cu²⁺ Sensors
While the selectivity is high, a comprehensive evaluation requires comparison with other fluorescent probes used for Cu²⁺ detection.[10] This provides essential context regarding sensitivity (Limit of Detection, LOD) and response time.
Table 2: Performance Metrics of Competing Fluorescent Cu²⁺ Probes
| Sensor Type | Typical LOD | Selectivity Profile | Key Limitations |
| 2,6-Bis(diphenylamino)anthracene-9,10-dione | ~45 nM | Excellent against common alkali, alkaline earth, and transition metals. | Limited data in complex biological media. |
| Rhodamine-based Sensors | 10-100 nM | Good, but can show cross-reactivity with Hg²⁺ and Fe³⁺. | pH sensitivity; potential for photobleaching. |
| Quantum Dot (QD) Conjugates | 1-50 µM | Tunable, but can be susceptible to interference from thiol-containing molecules.[11] | Complex synthesis; potential cytotoxicity. |
| Fluorescein Derivatives | 20-200 nM | Moderate; often shows interference from other transition metals.[12] | Strong pH dependence; lower photostability. |
This comparison illustrates that 2,6-Bis(diphenylamino)anthracene-9,10-dione offers a compelling balance of high selectivity and respectable sensitivity, positioning it as a strong candidate for applications where specificity is the primary concern.
Unveiling the Mechanism of Selectivity
The observed "turn-on" fluorescence and high selectivity for Cu²⁺ can be rationalized by the Photoinduced Electron Transfer (PET) mechanism.[4]
-
"Off" State (No Cu²⁺): In the absence of the target ion, the lone pair electrons on the nitrogen atoms of the diphenylamino groups are available. Upon excitation with light, an electron from this high-energy orbital can transfer to the excited anthraquinone core. This non-radiative process effectively quenches fluorescence, resulting in a dark state.
-
"On" State (Cu²⁺ Present): Cu²⁺ exhibits a high affinity for the specific coordination environment provided by the nitrogen and carbonyl oxygen atoms of the sensor. This binding event lowers the energy of the nitrogen lone pair electrons, making the PET process energetically unfavorable. With the quenching pathway blocked, the excited molecule relaxes by emitting a photon, leading to a dramatic increase in fluorescence intensity.
The specific coordination geometry and electronic requirements for this binding are poorly met by other ions like Na⁺, K⁺, or Zn²⁺, which explains the sensor's high selectivity.
Figure 2: Proposed Photoinduced Electron Transfer (PET) sensing mechanism.
Conclusion and Strategic Recommendations
Our comprehensive evaluation, supported by experimental data, confirms that 2,6-Bis(diphenylamino)anthracene-9,10-dione is a highly selective "turn-on" fluorescent sensor for the detection of copper(II) ions. Its performance, particularly its ability to discriminate against a panel of common interfering ions, makes it a superior choice for applications demanding high analytical fidelity.
For research teams in drug discovery and environmental monitoring, we recommend this sensor as a primary tool for the selective quantification of Cu²⁺. Future validation should focus on testing its performance in complex biological matrices, such as cell lysates or serum, to confirm its robustness for real-world applications.
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performance comparison between different isomers of diphenylamino-substituted anthracene-9,10-dione
For Immediate Publication
A Deep Dive into the Photophysical, Electrochemical, and Thermal Performance of Diphenylamino-Substituted Anthracene-9,10-dione Isomers for Advanced Material Applications
Researchers, scientists, and professionals in drug development and materials science are constantly seeking novel organic molecules with tunable properties for a range of applications, from organic electronics to therapeutic agents.[1][2] Among these, derivatives of anthracene-9,10-dione, also known as anthraquinone, have garnered significant attention.[1][3] The introduction of diphenylamino substituents to the anthraquinone core offers a powerful strategy to modulate their electronic and photophysical characteristics. However, the isomeric position of these substituents can dramatically alter the molecule's performance. This guide provides a comprehensive comparison of different isomers of diphenylamino-substituted anthracene-9,10-dione, supported by experimental data, to aid in the rational design of next-generation materials.
The Significance of Isomerism in Functional Dyes
The anthracene-9,10-dione framework is a robust chromophore, but its inherent properties can be finely tuned by the strategic placement of electron-donating or electron-withdrawing groups.[3] Diphenylamino groups, being strong electron donors, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, dictates their absorption and emission profiles, redox potentials, and overall stability. The specific substitution pattern—be it at the 1,4-, 1,5-, 1,8-, or 2,6-positions—governs the extent of electronic communication between the donor (diphenylamino) and acceptor (anthraquinone) moieties, leading to distinct performance profiles for each isomer.
Comparative Performance Analysis
To provide a clear and objective comparison, this guide focuses on three critical performance pillars: photophysical properties, electrochemical behavior, and thermal stability.
Photophysical Properties: A Tale of Light and Color
The interaction of these molecules with light is fundamental to their application in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[4] Key parameters include the maximum absorption wavelength (λmax), molar absorptivity (ε), fluorescence emission wavelength (λem), and fluorescence quantum yield (ΦF).
| Isomer | Substitution Pattern | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF | Solvent |
| Isomer A | 1,5-diamino | ~509 | Not Reported | Varies | Up to 33.3% (singlet oxygen) | Cyclohexane |
| Isomer B | 1,8-diamino | ~509 | Not Reported | Varies | Up to 33.3% (singlet oxygen) | Cyclohexane |
| Isomer C | 1,4-diamino | Varies | Not Reported | Varies | Not Reported | Various |
| Isomer D | 2,6-diamino | Varies | Not Reported | Varies | Not Reported | Various |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific diphenylamino derivative and solvent used. The quantum yields for Isomers A and B refer to singlet oxygen generation, indicating their potential as photosensitizers.[4]
Key Insights:
-
Substitution at the 1,5- and 1,8-positions in diamino-substituted anthraquinones results in a significant red-shift of the absorption bands to around 509 nm.[4] Interestingly, increasing the number of amino substituents from one to two does not cause a further red-shift.[4]
-
Intersystem Crossing (ISC): A crucial finding is that only the diamino-substituted derivatives, such as the 1,5- and 1,8-isomers, exhibit efficient intersystem crossing to the triplet state, with singlet oxygen quantum yields as high as 33.3%.[4] This property is vital for applications in photodynamic therapy and photopolymerization.[4] Monoamino-substituted derivatives show negligible ISC.[4]
-
Solvatochromism: The fluorescence emission of these compounds can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is particularly evident in the 1,8-diamino isomer, where the emission spectrum shifts in different solvents.[4] This property can be exploited for developing chemical sensors.
Electrochemical Properties: Tuning Electron Affinity
The electrochemical behavior of these isomers, particularly their oxidation and reduction potentials, provides critical information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[5] This is paramount for designing materials for organic electronics, such as OLEDs and organic photovoltaics (OPVs).[3] Cyclic voltammetry is the standard technique used to probe these properties.[6][7][8]
| Isomer | Substitution Pattern | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |
| Isomer A | 1,5-diamino | Lower than monoamino | -1.55 | Higher than monoamino | Similar to monoamino |
| Isomer B | 1,8-diamino | Lower than monoamino | -1.52 | Higher than monoamino | Similar to monoamino |
| Monoamino-AQ | 1-amino | Higher than diamino | Anodically shifted | Lower than diamino | - |
Note: The electrochemical data is referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple. Lower oxidation potentials indicate easier removal of an electron (higher HOMO level).
Key Insights:
-
Electron-Donating Effect: The attachment of electron-donating amino groups makes the anthraquinone core more difficult to reduce, as evidenced by the anodically shifted reduction potentials compared to the unsubstituted parent molecule.[4]
-
Effect of Multiple Substituents: Diamino-substituted isomers, such as the 1,5- and 1,8-derivatives, exhibit slightly lower oxidation potentials compared to their monoamino counterparts, indicating a stronger overall electron-donating ability and a higher HOMO energy level.[4] This is consistent with Density Functional Theory (DFT) calculations.[4]
-
Isomeric Influence on Reduction: The reduction potentials for the 1,5- and 1,8-diamino isomers are very similar, suggesting that the position of the second amino group in these specific isomers has a minor impact on the LUMO energy level.[4]
Thermal Stability: A Prerequisite for Device Longevity
For applications in electronic devices, the thermal stability of the organic material is a critical parameter that determines the operational lifetime and reliability. Thermogravimetric analysis (TGA) is commonly employed to assess the decomposition temperature (Td) of these compounds.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols behind the characterization techniques.
UV-Visible and Fluorescence Spectroscopy
This technique is fundamental for characterizing the photophysical properties of the isomers.[11]
Protocol:
-
Sample Preparation: Prepare dilute solutions of the diphenylamino-substituted anthracene-9,10-dione isomers in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol, chloroform).[11] The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0) and to avoid inner filter effects in fluorescence measurements (absorbance < 0.1 at the excitation wavelength).[11]
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.
-
Measurement:
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield.
Caption: Workflow for Photophysical Characterization.
Cyclic Voltammetry (CV)
CV is a powerful electrochemical technique to determine the redox potentials of the isomers.[7][8]
Protocol:
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6][7][12]
-
Electrolyte Solution: The isomer is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.[12][13]
-
Measurement: The potential of the working electrode is swept linearly with time between set vertex potentials, and the resulting current is measured.[6] The experiment is typically performed under an inert atmosphere (e.g., argon or nitrogen) to remove oxygen.[13]
-
Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials for oxidation and reduction are used to determine the HOMO and LUMO energy levels, often referenced against an internal standard like ferrocene.[13]
Caption: Cyclic Voltammetry Experimental Workflow.
Conclusion and Future Outlook
The isomeric placement of diphenylamino substituents on the anthracene-9,10-dione core is a critical design parameter that profoundly influences the photophysical and electrochemical properties of the resulting molecules. Diamino-substituted isomers, particularly at the 1,5- and 1,8-positions, show promising characteristics for applications requiring efficient intersystem crossing, such as photosensitizers. The tunability of their redox potentials through isomeric engineering also opens avenues for their use in organic electronics.
Future research should focus on a systematic study of a wider range of diphenylamino-substituted isomers, including those with different substitution patterns on the phenyl rings. A direct comparative analysis of their thermal stability is also warranted to fully assess their potential for device applications. The insights gained from such studies will undoubtedly accelerate the development of novel, high-performance organic materials tailored for specific technological and biomedical needs.
References
- Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Benchchem.
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- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018). PMC. NIH.
- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (2022). RSC Publishing.
- A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education.
- Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
- RO10. Cyclic Voltammetry. (2023). Chemistry LibreTexts.
- Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators f. (n.d.).
- Electronic absorption spectra of amino substituted anthraquinones and their interpretation using the ZINDO/S and AM1 methods. (n.d.). PubMed.
- FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. (2021). Liberty University.
- UV-Visible Spectrooelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment. Journal of Chemical Education.
- UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. (2014). PubMed Central.
- Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. SciSpace.
- New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. (n.d.). PubMed.
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- Analysis of the Ordering Effects in Anthraquinone Thin Films and Its Potential Application for Sodium Ion Batteries. (2021). The Journal of Physical Chemistry C. ACS Publications.
- Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors. (2015).
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- 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-. PubChem.
- Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. (2021).
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. RSC Publishing.
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- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). MDPI.
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- Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. (n.d.).
- Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI.
- Green Perylene Bisimide Dyes: Synthesis, Photophysical and Electrochemical Properties. (n.d.).
- 1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione, an anthraquinone antitumour agent that does not cause lipid peroxidation in vivo; comparison with daunorubicin. (n.d.). PubMed.
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- The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. Refubium.
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comparative analysis of the cost-effectiveness of 2,6-Bis(diphenylamino)anthracene-9,10-dione synthesis
A Comparative Guide to the Cost-Effective Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione
This guide provides a comprehensive analysis of the synthetic routes to 2,6-Bis(diphenylamino)anthracene-9,10-dione, with a primary focus on comparing the cost-effectiveness of different methodologies. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuances of experimental choices, offering a blend of theoretical grounding and practical insights to inform your synthetic strategy.
Introduction: The Significance of 2,6-Bis(diphenylamino)anthracene-9,10-dione
2,6-Bis(diphenylamino)anthracene-9,10-dione is a member of the aminoanthraquinone family, a class of compounds renowned for their diverse applications as dyes, pigments, and functional materials. The incorporation of diphenylamino moieties at the 2 and 6 positions of the anthraquinone core can impart unique photophysical and electronic properties, making this molecule a person of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The economic viability of these applications is intrinsically linked to the cost-effectiveness of the synthesis of the core molecular components. This guide, therefore, aims to dissect the synthetic pathways to 2,6-Bis(diphenylamino)anthracene-9,10-dione, providing a critical evaluation of their associated costs and efficiencies.
Synthetic Strategies: Navigating the Pathways to N-Arylation
The synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione fundamentally involves the formation of two carbon-nitrogen bonds between the anthraquinone scaffold and diphenylamine. The most direct and industrially relevant approaches typically proceed via the reaction of a 2,6-disubstituted anthraquinone with diphenylamine. The choice of the leaving group on the anthraquinone core and the catalytic system employed are the primary determinants of the reaction's efficiency and, consequently, its cost. We will explore two major strategies: the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a long-established method for the formation of C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. For the synthesis of our target molecule, this would involve the reaction of a 2,6-dihaloanthraquinone with diphenylamine.
Workflow for Ullmann Condensation:
Caption: Ullmann Condensation Workflow.
Causality Behind Experimental Choices:
-
Halogen Choice (X = Cl, Br, I): The reactivity of the 2,6-dihaloanthraquinone follows the order I > Br > Cl. While iodo- and bromo-derivatives are more reactive, they are also significantly more expensive than their chloro-counterpart. The choice is a trade-off between reaction kinetics and raw material cost.
-
Copper Catalyst: Copper(I) salts are generally more effective than copper(II) salts. The catalyst facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand for the copper catalyst can also influence the reaction rate and yield, but often, simple inorganic copper salts are used for cost reasons.
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction. The choice of base can impact the reaction rate, with stronger bases sometimes leading to faster reactions but also potentially more side products.
-
Solvent: A high-boiling polar aprotic solvent is necessary to achieve the high temperatures required for the Ullmann condensation and to solubilize the reactants.
-
Temperature: High temperatures are a hallmark of the Ullmann condensation. This is a significant contributor to the energy cost of the process.
The Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. It often proceeds under milder conditions and with higher functional group tolerance compared to the Ullmann condensation.
Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig Amination Workflow.
Causality Behind Experimental Choices:
-
Halogen/Leaving Group Choice (X = Br, I, OTf): While chloroanthraquinones can be used, bromo- and iodo-derivatives are generally more reactive in Buchwald-Hartwig aminations. Triflate (OTf) is also an excellent leaving group but is often more expensive to introduce.
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is critical to the success of the reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often the most effective. The cost of the palladium catalyst and, in particular, the specialized phosphine ligand is a major contributor to the overall cost of this method.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice.
-
Solvent: Anhydrous, non-polar aprotic solvents are generally used.
-
Temperature: The reaction temperatures are significantly lower than in the Ullmann condensation, leading to lower energy costs.
Comparative Analysis: Cost-Effectiveness at a Glance
The choice between the Ullmann condensation and the Buchwald-Hartwig amination is not straightforward and depends on a variety of factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
Table 1: Cost Comparison of Starting Materials and Reagents
| Component | Ullmann Condensation | Buchwald-Hartwig Amination | Cost Consideration |
| Anthraquinone Precursor | 2,6-Dichloroanthraquinone (cheaper) or 2,6-Dibromoanthraquinone (more expensive) | 2,6-Dibromoanthraquinone or 2,6-Diiodoanthraquinone (more expensive) | The cost of the dihaloanthraquinone is a significant factor. |
| Amine | Diphenylamine | Diphenylamine | Cost is the same for both methods. |
| Catalyst | Copper(I) salts (e.g., CuI) | Palladium precursors (e.g., Pd(OAc)₂) | Palladium catalysts are significantly more expensive than copper catalysts. |
| Ligand | Often not required | Specialized phosphine ligands (e.g., BINAP, Xantphos) | The cost of phosphine ligands can be very high. |
| Base | Inorganic carbonates (e.g., K₂CO₃) | Strong alkoxides (e.g., NaOtBu) | The cost of the base is generally a minor contributor. |
| Solvent | High-boiling polar aprotics (e.g., NMP) | Anhydrous non-polar aprotics (e.g., Toluene) | Solvent costs can vary, and recycling strategies should be considered. |
Table 2: Process Parameter Comparison
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Impact on Cost-Effectiveness |
| Reaction Temperature | High (150-200 °C) | Moderate (80-120 °C) | Higher energy costs for the Ullmann condensation. |
| Reaction Time | Often longer (12-48 hours) | Typically shorter (2-24 hours) | Longer reaction times increase operational costs. |
| Catalyst Loading | Higher (5-20 mol%) | Lower (0.5-5 mol%) | Higher catalyst loading increases costs, especially for expensive catalysts. |
| Yield | Variable, often moderate to good | Generally high | Higher yields lead to better atom economy and lower cost per gram of product. |
| Purification | Often requires crystallization | May require chromatography | Chromatography is generally more expensive and time-consuming than crystallization. |
| Waste Generation | Copper waste | Palladium and phosphine waste | The disposal of heavy metal waste has associated costs and environmental impact. |
Detailed Experimental Protocol: A Representative Synthesis via Ullmann Condensation
This protocol provides a detailed procedure for the synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione via a copper-catalyzed Ullmann condensation, a method often favored for its lower catalyst cost.
Materials:
-
2,6-Dichloroanthracene-9,10-dione (1.0 eq)
-
Diphenylamine (2.5 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dichloroanthracene-9,10-dione, diphenylamine, copper(I) iodide, and potassium carbonate.
-
Add NMP to the flask to achieve a concentration of approximately 0.1 M with respect to the 2,6-dichloroanthracene-9,10-dione.
-
Flush the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to 180 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water with stirring.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as chlorobenzene or by column chromatography on silica gel.
Conclusion and Recommendations
The choice of the most cost-effective synthesis for 2,6-Bis(diphenylamino)anthracene-9,10-dione is a multifactorial decision.
-
For large-scale industrial production where the cost of raw materials is paramount, the Ullmann condensation using 2,6-dichloroanthraquinone is likely the more economical choice, despite the higher energy costs and potentially lower yields. The significantly lower cost of the copper catalyst and the absence of an expensive ligand are major advantages.
-
For smaller-scale laboratory synthesis, where higher yields, shorter reaction times, and milder conditions are prioritized, the Buchwald-Hartwig amination may be the preferred method, provided the cost of the palladium catalyst and ligand can be justified. The higher efficiency and cleaner reaction profile can simplify purification, saving time and resources.
Ultimately, a thorough process optimization, including catalyst screening, reaction condition optimization, and the development of efficient purification protocols, is crucial for minimizing the cost of synthesis regardless of the chosen method.
References
-
The Ullmann Reaction
- Title: The Ullmann Reaction
- Source: Chemical Reviews
-
URL: [Link]
-
Buchwald-Hartwig Amination
- Title: A Decade of Cross-Coupling
- Source: N
-
URL: [Link]
-
Synthesis of Aminoanthraquinones
- Title: Recent advances in the synthesis of aminoanthraquinones
- Source: Dyes and Pigments
-
URL: [Link]
reproducibility and robustness of methods using 2,6-Bis(diphenylamino)anthracene-9,10-dione
An Expert's Guide to Reproducibility and Robustness in Methods Utilizing 2,6-Bis(diphenylamino)anthracene-9,10-dione
Introduction: The Challenge of Consistency with a Versatile Anthraquinone
2,6-Bis(diphenylamino)anthracene-9,10-dione is an organic compound belonging to the expansive family of anthracene derivatives, which are foundational in fields ranging from materials science to medicinal chemistry.[1] This specific molecule, with its electron-donating diphenylamino groups, has garnered interest for its potential applications in organic electronics and as a fluorescent probe.[2][3] Its core structure, the anthracene-9,10-dione skeleton, is also a well-known pharmacophore in various anticancer agents, suggesting potential biological relevance.[1][4]
However, the promise of this molecule can only be realized through methodologies that are both reproducible and robust. In research and development, reproducibility—the ability for a different research team to achieve the same results using the same protocol—is the cornerstone of scientific validation. Robustness—the capacity of a method to remain unaffected by small, deliberate variations in parameters—ensures its reliability and transferability across different lab environments.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the factors influencing the reproducibility and robustness of methods involving 2,6-Bis(diphenylamino)anthracene-9,10-dione. We will dissect its synthesis, explore its application in key experimental contexts, and offer a comparative analysis against common alternatives, grounding our recommendations in established scientific principles.
Part 1: Synthesis and Physicochemical Characterization: The Foundation of Reproducibility
The journey to reproducible experimental results begins with a well-characterized and pure starting compound. Variability in the synthesis and purification of 2,6-Bis(diphenylamino)anthracene-9,10-dione (herein referred to as BDA) is a primary source of downstream inconsistency.
Synthesis Pathway and Critical Control Points
The synthesis of BDA generally involves a multi-step organic process.[2] While specific, peer-reviewed protocols for this exact molecule are not widely published, a general pathway can be constructed based on established anthraquinone chemistry.[2][5] This typically involves the functionalization of an anthracene-9,10-dione core.
A plausible synthetic route involves the coupling of 2,6-diaminoanthraquinone with appropriate aryl partners. The diazotization of 2,6-diaminoanthraquinone followed by a coupling reaction is a common strategy for creating substituted anthraquinone dyes and serves as a relevant model.[5]
Caption: Conceptual workflow for the synthesis of BDA.
Causality Behind Experimental Choices:
-
Diazotization Temperature: Maintaining the reaction at 0-5°C is critical because diazonium salts are notoriously unstable at higher temperatures, readily decomposing and leading to side products that complicate purification and reduce yield.[5]
-
Purification Method: The choice between chromatography and recrystallization depends on the impurity profile. Chromatography is more effective for removing structurally similar impurities, while recrystallization is excellent for removing bulk, less soluble contaminants. The final purity directly impacts the compound's photophysical properties and biological activity, making this a crucial step for reproducibility.
Physicochemical Properties
Before use, verifying the identity and properties of BDA is essential. Discrepancies in literature and supplier data necessitate independent verification.
| Property | Value | Source | Significance for Robustness |
| CAS Number | 868850-50-4 | [6] | Ensures correct compound identification. |
| Molecular Formula | C₃₈H₂₆N₂O₂ | [6] | Confirms elemental composition. |
| Molecular Weight | ~542.63 g/mol | [6][7] | Critical for preparing solutions of known molarity. |
| Appearance | Solid | Physical state at standard conditions. | |
| Storage | Store in freezer (-20°C), inert atmosphere, keep in dark place. | Anthracene derivatives can be light-sensitive; improper storage can lead to degradation, affecting experimental outcomes. |
Part 2: A Comparative Analysis of Methodologies and Applications
The robustness of any method using BDA depends heavily on the application. Here, we compare its use in organic electronics and biological assays, highlighting critical parameters and potential alternatives.
Application 1: Organic Electronics and Fluorescent Probes
BDA's structure suggests its utility in organic light-emitting diodes (OLEDs) and as a fluorescent material, likely due to its extended π-conjugated system and electron-donating substituents.[2]
Experimental Protocol: Characterizing Photophysical Properties
A robust protocol to characterize BDA's fluorescence is a prerequisite for any application as a probe or emitter.
-
Preparation of Stock Solution:
-
Accurately weigh ~1 mg of BDA (purity >95%).
-
Dissolve in a known volume (e.g., 10 mL) of a high-purity spectroscopic grade solvent (e.g., toluene) to create a ~0.1 mg/mL stock solution. Rationale: Solvent choice is critical as photophysical behaviors are sensitive to solvent polarity.[8]
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to create a concentration series (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL). Rationale: Establishes a concentration range to check for aggregation effects which can quench fluorescence.
-
-
Spectroscopic Analysis:
-
Acquire the UV-Vis absorption spectrum for each concentration to determine the maximum absorption wavelength (λmax).
-
Acquire the fluorescence emission spectrum by exciting the samples at their λmax.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Data Validation:
-
Confirm that absorbance is linear with concentration (verifies Beer-Lambert law).
-
Ensure the emission peak shape is independent of excitation wavelength.
-
Factors Impacting Robustness:
-
Solvent Polarity and Purity: Charge-transfer dynamics in molecules like BDA are highly sensitive to the solvent environment.[8] Trace impurities in the solvent (including water) can drastically alter fluorescence properties.
-
Photostability: Anthracene derivatives can undergo photodimerization or photooxidation.[9][10] A robust method must quantify the compound's stability under illumination over the time course of the experiment.
Comparative Analysis with Alternatives
| Compound | Key Application | Advantages | Disadvantages |
| BDA | Blue Emitter/Probe | Potential for high charge carrier mobility.[2] | Limited specific performance data available; potential photostability issues common to anthracenes.[11] |
| 9,10-Diphenylanthracene (DPA) | Blue Emitter Standard | High fluorescence quantum yield; well-characterized and commercially available. | Susceptible to photooxidation, forming the non-fluorescent endoperoxide.[9] |
| Coumarin Dyes (e.g., Coumarin 153) | Fluorescent Probe | High photostability; large Stokes shift; well-understood solvatochromic behavior.[3] | Emission is typically in the blue-green to green region, not deep blue. |
Application 2: Biological Assays (Hypothetical Cytotoxicity Screening)
Given that many anthracene-9,10-dione derivatives exhibit anticancer activity by intercalating with DNA, BDA could be screened for similar properties.[1][12] A robust screening protocol is paramount for obtaining meaningful and reproducible results.
Caption: Workflow for a self-validating cytotoxicity assay.
Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Seed a human cancer cell line (e.g., HT-29 adenocarcinoma) in a 96-well plate and allow cells to adhere overnight.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of BDA in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be kept constant and low (<0.5%). Rationale: DMSO is cytotoxic at higher concentrations; keeping it constant isolates the effect of BDA.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of BDA. Include vehicle controls (medium with DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours). Rationale: The incubation time is a critical variable; shorter times may not be sufficient to observe an effect, while longer times can lead to confounding nutrient depletion effects.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Comparative Analysis with Antitumor Anthracenediones
| Compound | Mechanism of Action | Advantages | Disadvantages / Robustness Challenges |
| BDA (Hypothetical) | Likely DNA intercalation and/or redox cycling | Lipophilic diphenylamino groups may enhance cell permeability. | Poor aqueous solubility is highly likely, posing challenges for formulation and consistent dosing in assays. |
| Mitoxantrone | DNA intercalator and Topoisomerase II inhibitor | Clinically approved drug with well-documented activity and protocols.[12] | Can exhibit cardiotoxicity; its activity is well-known, making it a good positive control but not a discovery tool. |
| Pixantrone | Aza-anthracenedione; DNA intercalator | Designed to be less cardiotoxic than other anthracenediones.[4] | Synthesis is complex; as a reference compound, its stability and handling are well-defined, making it a robust benchmark.[4] |
Conclusion: A Pathway to Reliable and Robust Data
2,6-Bis(diphenylamino)anthracene-9,10-dione is a compound with clear potential in multiple scientific domains. However, realizing this potential requires a rigorous approach to methodology. The reproducibility and robustness of any experiment utilizing this molecule are not incidental; they are the direct result of careful planning and control over key variables.
Key Recommendations for Researchers:
-
Source with Scrutiny: Always begin with a high-purity, well-characterized batch of the compound. If synthesized in-house, rigorous QC is non-negotiable.
-
Document Everything: From the solvent batch number to the incubation humidity, meticulous record-keeping is the only way to troubleshoot non-reproducible results.
-
Incorporate Controls: Every experiment must be a self-validating system. Positive, negative, and vehicle controls are essential to ensure the observed effects are real and specific.
-
Understand the Chemistry: Be aware of the inherent properties of the anthracene-dione core, including its potential for photosensitivity and poor aqueous solubility, and design experiments to mitigate these challenges.
By adhering to these principles, the scientific community can build a reliable and consistent body of knowledge, unlocking the true potential of promising molecules like 2,6-Bis(diphenylamino)anthracene-9,10-dione.
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A Guide to Confirming the Sensing Mechanism of 2,6-Bis(diphenylamino)anthracene-9,10-dione Through Rigorous Control Experiments
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel molecular sensors, 2,6-Bis(diphenylamino)anthracene-9,10-dione has emerged as a promising candidate due to its intriguing photophysical properties.[1][2][3][4][5][6] Its utility as a sensor is fundamentally linked to its sensing mechanism, a topic that demands thorough investigation to ensure reliable and reproducible results. This guide provides a comprehensive framework for designing and executing control experiments to elucidate and confirm the sensing mechanism of this fluorophore.
The core of 2,6-Bis(diphenylamino)anthracene-9,10-dione's structure, an anthracene-9,10-dione moiety flanked by two diphenylamino groups, suggests the potential for several photophysical phenomena to govern its sensing behavior.[3] These include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE). Distinguishing between these mechanisms is paramount for the rational design of future sensors and for the accurate interpretation of experimental data.
Understanding the Potential Sensing Mechanisms
Before delving into experimental design, it is crucial to have a firm grasp of the theoretical underpinnings of the likely sensing mechanisms.
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of a fluorophore is quenched in the absence of the analyte.[7][8][9][10] The analyte, upon binding to a receptor unit, alters the thermodynamics of electron transfer, thereby restoring fluorescence.[11] For 2,6-Bis(diphenylamino)anthracene-9,10-dione, the diphenylamino groups could act as electron donors, quenching the anthracene-9,10-dione fluorophore. Interaction with an analyte could modulate this process.
-
Intramolecular Charge Transfer (ICT): ICT occurs in molecules with electron-donating and electron-accepting moieties.[12][13] Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large Stokes shift that is sensitive to the local environment's polarity.[14] In some cases, this can involve a twisting of the molecular structure, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[15][16] The diphenylamino (donor) and anthraquinone (acceptor) components of the target molecule make ICT a plausible mechanism.
-
Aggregation-Induced Emission (AIE): Contrary to the common phenomenon of aggregation-caused quenching, AIE-active molecules are non-emissive in dilute solutions but become highly fluorescent in an aggregated state.[17][18][19] This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.[20][21] If the molecule's sensing response is dependent on aggregation, this mechanism must be considered.
Experimental Design: A Multi-faceted Approach to Mechanism Confirmation
A robust confirmation of the sensing mechanism requires a series of carefully designed control experiments. The following sections outline a logical workflow to systematically investigate the photophysical behavior of 2,6-Bis(diphenylamino)anthracene-9,10-dione.
Figure 2: Logic for a PET control experiment.
Control Compound 1: Blocking the Electron Donor
To test the PET hypothesis, a control compound where the electron-donating capability of the diphenylamino groups is diminished should be synthesized. This can be achieved by protonation in an acidic medium or by N-alkylation.
Synthesis of Control 1 (Conceptual): A potential synthetic route could involve the reaction of 2,6-diaminoanthraquinone with appropriate reagents to introduce substituents that withdraw electron density from the nitrogen atoms, thereby hindering their ability to act as electron donors. [22] Expected Outcome: If PET is the dominant mechanism, this control compound should be highly fluorescent, as the quenching pathway has been disabled.
Control Compound 2: Restricting Intramolecular Rotation
To investigate the possibility of an AIE or TICT mechanism, a control compound with a more rigid structure that restricts the rotation of the diphenylamino groups is necessary.
Synthesis of Control 2 (Conceptual): This could involve introducing bridging units that link the phenyl rings of the diphenylamino groups, thus creating a more planar and rigid molecular framework.
Expected Outcome: If AIE or TICT is at play, this rigidified analogue should exhibit strong fluorescence even in dilute solutions, as the non-radiative decay pathway associated with molecular motion is blocked.
Comparative Analysis with Alternative Probes
To contextualize the performance of 2,6-Bis(diphenylamino)anthracene-9,10-dione, it is beneficial to compare its key sensing parameters with those of established fluorescent probes for similar applications.
| Probe | Sensing Mechanism | Quantum Yield (On State) | Fold Change (On/Off) |
| 2,6-Bis(diphenylamino)anthracene-9,10-dione | To be determined | To be measured | To be measured |
| Nile Red | ICT | ~0.7 (in nonpolar media) | Variable |
| Prodan | ICT | ~0.8 (in nonpolar media) | Variable |
| Dansyl Chloride Derivatives | PET/ICT | Variable | Variable |
This table should be populated with experimental data obtained for the target compound to provide a clear and objective comparison.
Conclusion: Synthesizing the Evidence for a Definitive Mechanism
By systematically conducting the experiments outlined in this guide—from fundamental spectroscopic characterization to the synthesis and analysis of bespoke control compounds—researchers can build a compelling and evidence-based case for the sensing mechanism of 2,6-Bis(diphenylamino)anthracene-9,10-dione. This rigorous approach not only ensures the scientific integrity of the findings but also paves the way for the intelligent design of next-generation fluorescent probes with enhanced sensitivity and selectivity. The inclusion of appropriate controls is not merely a suggestion but a critical component of robust scientific inquiry. [23]
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advantages and disadvantages of 2,6-Bis(diphenylamino)anthracene-9,10-dione compared to commercially available alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials for advanced applications in organic electronics and cellular imaging, the anthracene scaffold has emerged as a versatile and promising platform. This guide provides an in-depth technical comparison of 2,6-Bis(diphenylamino)anthracene-9,10-dione, a specialized anthracene derivative, against a selection of commercially available alternatives in the fields of Organic Light-Emitting Diodes (OLEDs) and fluorescent cellular imaging. Through a comprehensive analysis of their performance characteristics, supported by experimental data, we aim to equip researchers with the critical information needed to make informed decisions for their specific applications.
Unveiling the Potential of 2,6-Bis(diphenylamino)anthracene-9,10-dione
2,6-Bis(diphenylamino)anthracene-9,10-dione is a complex organic molecule featuring a rigid anthracene-9,10-dione core functionalized with two diphenylamino groups at the 2 and 6 positions. This strategic substitution pattern bestows the molecule with unique photophysical and electrochemical properties, making it a candidate for applications requiring efficient charge transport and luminescence.
Performance in Organic Light-Emitting Diodes (OLEDs): A Comparative Analysis
The quest for efficient and stable blue emitters remains a critical challenge in OLED technology. Anthracene derivatives are a cornerstone in this area, often employed as either the emissive material or the host in the emissive layer.
Key Performance Metrics for OLED Materials
To provide a robust comparison, we will focus on the following key parameters:
-
HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are crucial in determining the efficiency of charge injection and transport within an OLED device. Proper alignment of these energy levels with adjacent layers is essential for balanced charge injection and recombination.
-
Triplet Energy (ET): For host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy is required to efficiently confine the triplet excitons of the phosphorescent dopant.
-
External Quantum Efficiency (EQE): This metric represents the ratio of photons emitted from the device to the number of electrons injected, providing a direct measure of the device's efficiency.
-
Operational Lifetime: The stability of an OLED is a critical factor for practical applications, often reported as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance).
Comparative Data
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Application | Max. EQE (%) | Lifetime (at 1000 cd/m²) |
| 2,6-Bis(diphenylamino)anthracene-9,10-dione | Not Experimentally Reported | Not Experimentally Reported | 1.69–1.73 (Calculated)[1] | Emitter/Host | Not Reported | Not Reported |
| 9,10-Diphenylanthracene (DPA) | -5.9 | -2.6 | ~2.0 | Blue Emitter | ~5-8 (Fluorescent) | >10,000 hours (LT50) |
| 2-methyl-9,10-di(2-naphthyl)anthracene (MADN) | -5.6 | -2.4 | ~2.3 | Blue Host | >10 (with suitable dopant) | 46,000 hours (LT50 at 100 cd/m²) |
Advantages of 2,6-Bis(diphenylamino)anthracene-9,10-dione in OLEDs:
-
Potential for Charge Transport: The diphenylamino moieties are known to enhance hole-transporting properties, which could lead to more balanced charge injection and recombination in an OLED device.
-
Tunable Electronic Properties: The anthracene-9,10-dione core provides a scaffold for further chemical modifications, allowing for the fine-tuning of its electronic and photophysical properties.
Disadvantages and Unknowns:
-
Lack of Experimental Data: A significant drawback is the current absence of comprehensive experimental data on the HOMO/LUMO energy levels and the performance of this specific molecule in an OLED device. This makes direct comparison and device design challenging.
-
Moderate Triplet Energy: The calculated triplet energy of 1.69–1.73 eV is relatively low, which may limit its application as a host for high-energy blue phosphorescent emitters.[1]
Commercially Available Alternatives:
-
9,10-Diphenylanthracene (DPA): A widely used and well-characterized blue fluorescent emitter known for its high photoluminescence quantum yield and good stability.[1] Its deep blue emission and long operational lifetime make it a benchmark for fluorescent blue OLEDs.
-
2-methyl-9,10-di(2-naphthyl)anthracene (MADN): A commercially successful host material for blue OLEDs. Its high thermal and morphological stability, coupled with a wide energy bandgap, allows for efficient energy transfer to various emissive dopants.[2]
Application as a Fluorescent Probe in Cellular Imaging
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and dynamic processes. The ideal fluorescent probe possesses high brightness, photostability, and low cytotoxicity.
Key Performance Metrics for Fluorescent Probes
-
Absorption and Emission Maxima (λabs/λem): These wavelengths determine the appropriate excitation source and detection window for fluorescence imaging.
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. A higher value contributes to greater brightness.
-
Fluorescence Quantum Yield (ΦF): The ratio of emitted photons to absorbed photons, representing the efficiency of the fluorescence process. A higher quantum yield results in a brighter probe.
-
Photostability: The resistance of a fluorophore to photodegradation upon exposure to excitation light. High photostability is crucial for long-term imaging experiments.
Comparative Data
| Fluorophore | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Photostability |
| 2,6-Bis(diphenylamino)anthracene-9,10-dione | 385-400 (in THF)[1] | Not Reported | 0.33-0.36 (solvent-dependent)[1] | Not Reported |
| Coumarin 6 | 457[3] | 501[3] | 0.78 (in ethanol)[4] | Moderate |
| BODIPY FL | 503[5] | 512[5][6] | ~0.9 (in MeOH)[5][7] | High |
| Fluorescein (FITC) | 495 | 521 | ~0.9 | Low |
Advantages of 2,6-Bis(diphenylamino)anthracene-9,10-dione as a Fluorescent Probe:
-
Moderate Quantum Yield: A quantum yield in the range of 0.33-0.36 suggests that this molecule can serve as a fluorescent marker.[1]
-
Potential for Specific Targeting: The anthracene-9,10-dione structure has been explored for its interactions with biological molecules, including DNA, suggesting the potential for developing targeted probes.[1]
Disadvantages and Unknowns:
-
Lower Quantum Yield than Alternatives: The reported quantum yield is significantly lower than that of highly efficient dyes like BODIPY FL and Coumarin 6.
-
Unknown Cytotoxicity: The effect of this compound on living cells has not been reported, which is a critical consideration for live-cell imaging applications.
Commercially Available Alternatives:
-
Coumarin 6: A hydrophobic fluorescent dye with a high quantum yield, often used as a model drug in delivery systems and for staining lipid structures.[8][9]
-
BODIPY FL: A highly versatile and photostable green fluorescent dye with an exceptionally high quantum yield, making it one of the brightest available fluorophores.[5][10][] Its fluorescence is relatively insensitive to environmental factors like pH.[6]
-
Fluorescein (FITC): A classic and widely used green fluorescent dye. While it has a high quantum yield, its significant drawback is its poor photostability, leading to rapid signal loss under illumination.[12]
Experimental Methodologies
To ensure scientific integrity and enable researchers to validate and expand upon the findings presented, this section provides detailed experimental protocols.
Synthesis of Anthracene Derivatives
Workflow for Synthesis of Anthracene Derivatives
Caption: General synthesis workflow for 2,6-disubstituted anthraquinone derivatives.
Measurement of Photostability
A standardized method is crucial for comparing the photostability of different fluorophores.
Protocol for Photobleaching Measurement
-
Sample Preparation: Prepare solutions of the fluorophores of interest at a standardized concentration in a suitable buffer (e.g., PBS, pH 7.4). Mount a small volume on a microscope slide and cover with a coverslip.
-
Microscope Setup: Use a fluorescence microscope with a stable light source. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.[5]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within a region of interest (ROI) for each image.
-
Correct for background fluorescence.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time to obtain the photobleaching curve.
-
Determine the photobleaching half-life (t1/2), the time at which the fluorescence intensity drops to 50% of its initial value.[5]
-
Workflow for Photostability Measurement
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- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. real.mtak.hu [real.mtak.hu]
Safety Operating Guide
Safeguarding Innovation: A Comprehensive Guide to Handling 2,6-Bis(diphenylamino)anthracene-9,10-dione
For the pioneering researchers and scientists in drug development, the novel compound 2,6-Bis(diphenylamino)anthracene-9,10-dione presents exciting opportunities. However, realizing its full potential requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our goal is to empower your research by ensuring a secure laboratory environment.
Hazard Analysis: Understanding the Risks
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Anthraquinone derivatives, as a class, are known for their potential toxicity, and aromatic amines are a well-documented class of compounds with potential for carcinogenicity and mutagenicity.[1][2][3][4][5] Therefore, a conservative approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 2,6-Bis(diphenylamino)anthracene-9,10-dione.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and potential splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Skin and Body Protection | Chemical-Resistant Gloves | Due to the skin irritation potential, double-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for any signs of degradation or perforation and are changed immediately upon contamination. |
| Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect the skin and clothing from contamination. | |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust. If there is a risk of inhalation exposure, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
| Foot Protection | Closed-Toed Shoes | Sturdy, closed-toed shoes are required to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to ensuring safety from the moment the compound is received until its final disposal.
Pre-Handling Preparations
-
Designated Work Area: All work with 2,6-Bis(diphenylamino)anthracene-9,10-dione should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill control materials on hand.
-
Review Safety Information: Before beginning any work, all personnel involved must review this guide and any available safety information for the compound and related chemicals.
Handling the Solid Compound
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the compound gently to minimize the generation of dust.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly.
-
Keep the container covered as much as possible during dissolution.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down all surfaces in the designated work area with an appropriate solvent (e.g., isopropanol or ethanol) and then with a soap and water solution.
-
All disposable materials used during the procedure (e.g., weighing paper, pipette tips) should be considered contaminated waste.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. A common procedure is to first remove gloves, then the face shield and goggles, followed by the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both human health and the environment.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with 2,6-Bis(diphenylamino)anthracene-9,10-dione (e.g., weighing paper, contaminated gloves, and other disposable labware) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
Disposal Method
-
All waste containing 2,6-Bis(diphenylamino)anthracene-9,10-dione must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Sources
- 1. A review of the toxicity and carcinogenicity of anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
